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  • Product: Ascomycin
  • CAS: 104987-12-4

Core Science & Biosynthesis

Foundational

The Discovery and Biosynthesis of Ascomycin from Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ascomycin, a 23-membered macrocyclic polyketide produced by the bacterium Streptomyces hygroscopicus, is a molecule of significant pharmacological...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a 23-membered macrocyclic polyketide produced by the bacterium Streptomyces hygroscopicus, is a molecule of significant pharmacological interest due to its potent immunosuppressive and antifungal activities. A close structural analog of tacrolimus (FK506), ascomycin serves as a crucial starting material for the synthesis of pimecrolimus, a drug used in the treatment of atopic dermatitis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of ascomycin. It details the experimental protocols for fermentation, extraction, and quantification, and presents a comprehensive analysis of the genetic and regulatory networks governing its biosynthesis. Quantitative data from various fermentation optimization studies are compiled and presented for comparative analysis. Furthermore, this guide includes detailed diagrams of the ascomycin biosynthetic pathway and its complex regulatory network, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction: Discovery and Significance

The journey of ascomycin's discovery began in 1962 when Japanese scientists isolated a compound, initially named WS7238A, from the fermentation broth of Streptomyces hygroscopicus No. KK317.[1] Later, in the 1980s, researchers at Fujisawa and Abbott independently isolated compounds designated FR-900520 and another from strain ATCC14891, respectively.[1] Subsequent analysis revealed that these were all identical to the originally discovered molecule, now known as ascomycin or FK520.[1]

Ascomycin is a potent immunosuppressant that functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This inhibition is mediated through the formation of a complex with the immunophilin FKBP12.[2] Beyond its immunosuppressive properties, ascomycin also exhibits significant antifungal activity.[2] Its structural similarity to tacrolimus has made it a valuable subject of research for the development of new therapeutic agents with potentially improved efficacy and reduced side effects.

Ascomycin Production: Fermentation and Optimization

The production of ascomycin is primarily achieved through submerged fermentation of Streptomyces hygroscopicus var. ascomyceticus. Over the years, significant efforts have been dedicated to enhancing the yield of ascomycin through strain improvement, media optimization, and process control.

Quantitative Data on Ascomycin Production

The following tables summarize quantitative data from various studies on the optimization of ascomycin fermentation.

Table 1: Effect of Carbon Source on Ascomycin Production

Carbon Source (60 g/L)Ascomycin Yield (mg/L)Biomass (Packed Mycelial Volume, %)Reference
Soluble Starch~662~22.5[3]
Dextrin~495~20.0[3]
Glucose~313~19.0[3]
Sucrose~189~18.6[3]

Table 2: Effect of Nitrogen Source on Ascomycin Production

Nitrogen SourceAscomycin Yield (mg/L)Reference
Peanut Meal1093.3[4]
Original Medium~495[4]
Yeast Powder<200[4]
Gluten Meal<200[4]
Corn Steep Liquor<200[4]

Table 3: Effect of Fermentation Parameters on Ascomycin Production by S. hygroscopicus SFK-36

ParameterOptimal ValueAscomycin Yield (mg/L)
Soluble Starch81.0 g/L1466.3
Peanut Meal57.4 g/L1466.3
Soybean Oil15.8 g/L1466.3
In 5L Fermenter 1476.9

Table 4: Enhanced Ascomycin Production through Genetic Engineering

Strain/ConditionAscomycin Yield (mg/L)Fold IncreaseReference
Control (FS35)305.60 ± 16.90-[5]
Combined overexpression of aroA, fkbN, and luxR1258.30 ± 33.494.12[5]
Parent Strain FS35287 ± 9-[6]
ΔglnB with co-overexpression of PCC β and ε subunits550 ± 201.9[6]
HP20 resin addition with precursor feeding4601.53 (vs initial 300 mg/L)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of ascomycin.

Fermentation of Streptomyces hygroscopicus
  • Seed Culture Preparation:

    • Inoculate a loopful of S. hygroscopicus spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., 15 g/L starch, 10 g/L glucose, 10 g/L soybean meal, 6 g/L yeast extract, 2 g/L NaCl, 1 g/L (NH4)2SO4, 2 g/L CaCO3, pH 7.2).[8]

    • Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours.[8]

  • Production Culture:

    • Transfer the seed culture (typically 10% v/v) into a 250 mL flask containing 50 mL of production medium. A representative production medium could contain: 9 g/L glycerol, 5 g/L tryptone, 7 g/L yeast extract, 2 g/L corn steep liquor, 0.5 g/L MnSO4, 1.5 g/L (NH4)2SO4, 0.5 g/L KH2PO4, 1 g/L MgSO4∙7H2O, 12 g/L soybean oil, and 1 g/L CaCO3, with the pH adjusted to 6.7.[8]

    • Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.

Extraction of Ascomycin from Fermentation Broth
  • Mycelial Separation:

    • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.[9]

  • Solvent Extraction:

    • The mycelial cake is subjected to extraction with an organic solvent. A common method involves soaking the mycelia in methanol or ethanol.[9] An alternative is ultrasonic-assisted extraction with solvents like ethyl acetate.[1]

    • For instance, soak the mycelium in methanol at a ratio of 1:2 to 1:5 (w/v) and agitate for several hours.[9] Repeat the extraction process 2-3 times.

  • Concentration and Purification:

    • Combine the organic extracts and concentrate them under reduced pressure to remove the solvent.[9]

    • The resulting crude extract can be further purified using techniques such as liquid-liquid extraction (e.g., with butyl acetate) and crystallization.[9]

Quantification of Ascomycin by HPLC
  • Sample Preparation:

    • Dissolve the crude extract or a known amount of dried mycelia in a suitable solvent, such as methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used (e.g., X-TERRA, C18, 4.6 x 150mm, 3.0µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water (often with additives like orthophosphoric acid) is commonly employed. For example, a gradient of Mobile Phase A (water with 0.1% orthophosphoric acid) and Mobile Phase B (acetonitrile:tert-butyl methyl ether, 81:19) can be used.[10]

    • Flow Rate: A typical flow rate is 1.5 mL/min.[10]

    • Detection: UV detection at a wavelength of 210 nm or 220 nm is suitable for ascomycin.[1][10]

    • Column Temperature: Maintain the column at an elevated temperature, for instance, 60°C, to improve peak shape and resolution.[10]

    • Quantification: Create a standard curve using a certified ascomycin reference standard to quantify the concentration in the samples.

Ascomycin Biosynthesis: A Genetic and Enzymatic Overview

Ascomycin is a type I polyketide, synthesized by a large, modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The biosynthetic gene cluster, designated as fkb, contains all the necessary genes for the assembly and modification of the ascomycin backbone.

The Ascomycin Biosynthetic Pathway

The biosynthesis of ascomycin is a complex process involving the coordinated action of multiple enzymes encoded by the fkb gene cluster. The pathway can be broadly divided into the formation of the polyketide chain, its cyclization, and subsequent post-PKS modifications.

Ascomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) & NRPS Assembly cluster_modification Post-PKS Modifications DHCHC DHCHC FkbB FkbB (PKS) DHCHC->FkbB Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->FkbB Extender Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FkbB Extender Ethylmalonyl_CoA Ethylmalonyl-CoA FkbA FkbA (PKS) Ethylmalonyl_CoA->FkbA Extender L_pipecolate L-pipecolate FkbP FkbP (NRPS) L_pipecolate->FkbP Incorporation FkbC FkbC (PKS) FkbB->FkbC Intermediate Transfer FkbC->FkbA Intermediate Transfer FkbA->FkbP Chain Termination & Cyclization Proascomycin Proascomycin FkbP->Proascomycin FkbM FkbM (Methyltransferase) Proascomycin->FkbM FkbD FkbD (Hydroxylase) FkbM->FkbD Ascomycin Ascomycin FkbD->Ascomycin

Caption: A simplified workflow of ascomycin biosynthesis.

The PKS modules are encoded by the genes fkbA, fkbB, and fkbC. These large, multi-domain proteins are responsible for the iterative condensation of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) onto a starter unit derived from 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC). Each module of the PKS contains a set of enzymatic domains, including an acyltransferase (AT) domain that selects the appropriate extender unit, a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in some modules to modify the β-keto group. The fkbP gene encodes an NRPS that incorporates a molecule of L-pipecolate and is involved in the final cyclization of the macrolide ring. Following the release of the proascomycin macrocycle, it undergoes further modifications, including methylation by the fkbM-encoded methyltransferase and hydroxylation by the fkbD-encoded hydroxylase, to yield the final product, ascomycin.

Regulation of Ascomycin Biosynthesis

The production of ascomycin is tightly regulated at the transcriptional level, involving a complex interplay of pathway-specific and global regulatory proteins.

Regulatory Network of the fkb Gene Cluster

The expression of the fkb biosynthetic genes is controlled by several regulatory genes located within or near the cluster.

Ascomycin_Regulation cluster_global Global Regulators cluster_pathway Pathway-Specific Regulators cluster_genes Biosynthetic Genes PhoP_PhoR PhoP/PhoR (Phosphate sensing) FkbN FkbN (LAL family) PhoP_PhoR->FkbN influences GlnB GlnB (Nitrogen sensing) fkb_precursor fkbO, etc. (Precursor supply genes) GlnB->fkb_precursor inhibits precursor supply fkb_PKS_NRPS fkbA, fkbB, fkbC, fkbP (PKS/NRPS genes) FkbN->fkb_PKS_NRPS activates FkbN->fkb_precursor activates fkb_modification fkbM, fkbD (Modification genes) FkbN->fkb_modification activates FkbR1 FkbR1 (LysR family) FkbR1->FkbN activates FkbR1->fkb_precursor activates (e.g., fkbE)

References

Exploratory

The Core Chemical Architecture of Ascomycin (FK520): A Technical Guide

Introduction: Ascomycin, also known by its designations FK520, Immunomycin, and FR-900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.[1][2][3] Originally isolated from the fermentat...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ascomycin, also known by its designations FK520, Immunomycin, and FR-900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.[1][2][3] Originally isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, Ascomycin is a structural analog of Tacrolimus (FK506), differing by an ethyl group at position 21 instead of an allyl group.[4][5] Its significant biological activities, including antifungal and antimalarial properties, have made it a subject of intense research and a valuable precursor for the semi-synthesis of other therapeutic agents, such as pimecrolimus.[2][6] This guide provides an in-depth overview of its chemical structure, biosynthetic origins, mechanism of action, and the experimental protocols central to its study.

Chemical Identity and Physicochemical Properties

The unique macrocyclic structure of Ascomycin dictates its chemical behavior and biological function. It is characterized by a complex array of stereocenters and functional groups, including hydroxyls, methoxy groups, and a distinctive pipecolate moiety incorporated into the macrolactone ring.

Table 1: Chemical Identifiers for Ascomycin (FK520)
IdentifierValueCitation
Molecular Formula C₄₃H₆₉NO₁₂[1][4][7]
Molecular Weight 792.01 g/mol [4][5][7]
IUPAC Name (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.0⁴,⁹]octacos-18-ene-2,3,10,16-tetrone[1]
CAS Number 104987-12-4[4][5][8]
SMILES String CC[C@@H]1/C=C(/C--INVALID-LINK--(C(=O)C(=O)N3CCCC[C@H]3C(=O)O--INVALID-LINK--O)C)/C(C)=C/[C@@H]4CC--INVALID-LINK----INVALID-LINK--OC)C)OC)C)C">C@@HC[4]
InChI Key ZDQSOHOQTUFQEM-NURRSENYSA-N[4][7][9]
Table 2: Physicochemical Properties of Ascomycin (FK520)
PropertyDetailsCitation
Appearance White to off-white powder/crystalline solid.[4]
Solubility Soluble in DMSO (≥ 45 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL).[5][6][8][10]
Storage Store lyophilized powder desiccated at -20°C for long-term stability (≥ 4 years). In solution, store at -20°C for up to 3 months or at -80°C for up to 2 years. Avoid multiple freeze-thaw cycles.[2][4][5][8]

Biosynthesis of Ascomycin

Ascomycin is a secondary metabolite produced by Streptomyces hygroscopicus through a complex biosynthetic pathway. The macrocyclic core is assembled by a Type I polyketide synthase (PKS) system. The starter unit for this assembly is (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid, which is derived from the primary metabolite chorismate, a key intermediate in the shikimate pathway.[1] The PKS modules then catalyze the sequential condensation of extender units, primarily malonyl-CoA, methylmalonyl-CoA, and one unit of ethylmalonyl-CoA, which provides the characteristic ethyl side chain at C21.[5][7][9]

G cluster_precursors Primary Metabolism cluster_pks Assembly & Tailoring Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate DHCHC (4R,5R)-4,5-dihydroxy- cyclohex-1-enecarboxylic acid (Starter Unit) Chorismate->DHCHC fkbO gene product (Chorismatase) AcetylCoA Acetyl-CoA Malonyl Malonyl-CoA AcetylCoA->Malonyl ACC Ethylmalonyl Ethylmalonyl-CoA AcetylCoA->Ethylmalonyl Multiple Steps PropionylCoA Propionyl-CoA Methylmalonyl Methylmalonyl-CoA PropionylCoA->Methylmalonyl PCC PKS Type I Polyketide Synthase (PKS) + NRPS Module DHCHC->PKS Malonyl->PKS Methylmalonyl->PKS Ethylmalonyl->PKS Ascomycin Ascomycin (FK520) PKS->Ascomycin Cyclization & Post-PKS modifications

Figure 1. Simplified biosynthetic pathway of Ascomycin (FK520).

Mechanism of Action

The immunosuppressive effect of Ascomycin is initiated by its passive diffusion into lymphocytes, where it binds with high affinity to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[5][9] This Ascomycin-FKBP12 complex does not directly inhibit T-cell signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[6][9] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][9] Consequently, NFAT cannot translocate to the nucleus, leading to the downregulation of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[3]

G Ascomycin Ascomycin (FK520) FKBP12 FKBP12 Ascomycin->FKBP12 Binds Complex Ascomycin-FKBP12 Complex Ascomycin->Complex NFAT_P NFAT-P (Cytoplasm) FKBP12->Complex Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active Inhibits TCR T-Cell Receptor (TCR) Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Antigen Presentation Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_inactive->Calcineurin_active Binding Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates IL2_protein IL-2 Production IL2_gene->IL2_protein Tcell_prolif T-Cell Proliferation IL2_protein->Tcell_prolif

Figure 2. Mechanism of action of Ascomycin (FK520).
Table 3: Biological Activity of Ascomycin (FK520)

AssayIC₅₀ ValueTarget/SystemCitation
Calcineurin Phosphatase Inhibition49 nMPurified Calcineurin[9][10][11]
Mixed Lymphocyte Reaction (MLR)0.55 nMMouse Splenocytes[2][8][11]
P. falciparum FKBP35 Inhibition0.52 µMRecombinant PfFKBP35

Experimental Protocols

Protocol 1: Isolation and Purification from S. hygroscopicus Fermentation Broth

This protocol is adapted from common methods for natural product extraction from actinomycetes.[3][9]

  • Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g., seed medium followed by fermentation medium) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.[12]

  • Harvesting: Separate the mycelia from the fermentation broth via centrifugation (e.g., 8,000 x g for 15 min) or filtration.

  • Extraction:

    • Suspend the mycelial cake in an organic solvent such as ethanol or acetone and perform extraction, potentially aided by sonication for 30 minutes to ensure cell lysis.[3][9]

    • Alternatively, perform a liquid-liquid extraction. After separating the mycelia, extract the broth with an equal volume of a water-immiscible solvent like butyl acetate. Repeat the extraction twice.[3]

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator until a viscous residue is obtained.

  • Solvent Partitioning:

    • Resuspend the residue in a solvent like butyl acetate.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with saturated sodium chloride (brine) solution to remove acidic and water-soluble impurities.[3]

    • Dry the organic phase over anhydrous sodium sulfate and concentrate again to a thick oil.

  • Chromatography (Optional): For higher purity, the crude extract can be subjected to column chromatography. A common approach is silica gel chromatography, eluting with a gradient of solvents such as hexane and ethyl acetate. Fractions are collected and analyzed by TLC or HPLC.

  • Crystallization:

    • Dissolve the concentrated, semi-purified extract in a minimal amount of a suitable solvent system, such as methyl tert-butyl ether.[3]

    • Slowly add an anti-solvent like n-hexane while stirring to induce precipitation/crystallization. Adding n-hexane helps to remove oily impurities.[3]

    • Allow crystallization to proceed at a low temperature (e.g., 0-5°C) for 40-48 hours.[3]

  • Final Product: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 45-50°C to yield purified Ascomycin.[3]

Protocol 2: Structural Characterization by NMR and Mass Spectrometry
  • Sample Preparation: Dissolve a purified sample of Ascomycin (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or in a high-purity solvent like methanol or acetonitrile for MS analysis.

  • Mass Spectrometry (MS):

    • Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[13]

    • Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[9]

    • Elute with a gradient of water and acetonitrile, both often containing 0.1% formic acid to aid ionization.

    • Acquire high-resolution mass spectra to confirm the elemental composition (C₄₃H₆₉NO₁₂) by comparing the observed m/z with the calculated value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire standard 1D spectra (¹H and ¹³C) to observe characteristic chemical shifts.[13][14]

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are essential for assigning signals to specific atoms within the complex macrocyclic structure.[10][14]

    • For detailed conformational analysis, especially when bound to its target protein, advanced techniques like ¹³C-edited 3D HMQC-NOESY can be employed on isotopically labeled samples.[14]

Protocol 3: Calcineurin Phosphatase Inhibition Assay (Colorimetric)

This protocol measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific substrate.[15]

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5.

    • Substrate: RII phosphopeptide, a specific substrate for calcineurin.

    • Enzyme: Recombinant human calcineurin, activated with Calmodulin.

    • Inhibitor: Ascomycin (FK520) dissolved in DMSO, along with recombinant FKBP12.

    • Detection Reagent: Malachite Green solution to detect free phosphate.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer, FKBP12, and varying concentrations of Ascomycin (or DMSO as a vehicle control).

    • Add the activated calcineurin enzyme to all wells except the "no enzyme" background controls.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme complex.

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate at 30°C for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.

  • Data Analysis:

    • Measure the absorbance at ~620 nm using a microplate reader.

    • Subtract the background absorbance (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each Ascomycin concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the Ascomycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay measures the ability of an immunosuppressant to inhibit T-cell proliferation in response to allogeneic stimulation.[16][17]

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Inactivate the stimulator cells (Donor B) by treating them with Mitomycin C (e.g., 25-50 µg/mL for 30 min) or by irradiation. This prevents them from proliferating but preserves their ability to stimulate the responder cells. Wash the cells thoroughly to remove Mitomycin C.[16][17]

  • Co-culture Setup (96-well plate format):

    • Plate the responder cells (Donor A) at a fixed concentration (e.g., 1 x 10⁵ cells/well).

    • Add the treated stimulator cells (Donor B) at the same concentration (1:1 ratio).

    • Add serial dilutions of Ascomycin (or vehicle control) to the co-cultures. Include wells with responder cells alone (negative control) and responder cells with a mitogen like PHA (positive control).

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • On the final day of incubation, add a proliferation marker, such as [³H]-thymidine or BrdU, to each well.

    • Incubate for an additional 18-24 hours to allow for incorporation into the DNA of proliferating cells.

    • Harvest the cells and measure the incorporated radioactivity (for [³H]-thymidine) using a scintillation counter or the incorporated BrdU using an ELISA-based colorimetric assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each Ascomycin concentration compared to the vehicle-treated co-culture.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

G Fermentation 1. Fermentation (S. hygroscopicus) Extraction 2. Extraction (Solvent, Sonication) Fermentation->Extraction Purification 3. Purification (Partitioning, Crystallization) Extraction->Purification Final_Product Pure Ascomycin (FK520) Purification->Final_Product Characterization 4. Structural Characterization NMR_MS NMR & LC-MS Characterization->NMR_MS Bioassays 5. Biological Activity Assays Calcineurin_Assay Calcineurin Inhibition Bioassays->Calcineurin_Assay MLR_Assay Mixed Lymphocyte Reaction Bioassays->MLR_Assay Final_Product->Characterization Final_Product->Bioassays

Figure 3. General experimental workflow for Ascomycin research.

References

Foundational

An In-Depth Technical Guide on the Mechanism of Action of Ascomycin on Calcineurin

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ascomycin, a potent immunosuppressant, exerts its effects through the specific inhibition of calcineurin, a crucial serine/threonine phosp...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascomycin, a potent immunosuppressant, exerts its effects through the specific inhibition of calcineurin, a crucial serine/threonine phosphatase in the T-cell activation pathway. This inhibition is not direct but is mediated by the formation of a high-affinity complex with the immunophilin FKBP12. The resulting ascomycin-FKBP12 complex binds to calcineurin, sterically hindering its ability to dephosphorylate key substrates, most notably the Nuclear Factor of Activated T-cells (NFAT). By preventing NFAT's dephosphorylation, ascomycin blocks its translocation to the nucleus, thereby abrogating the transcription of critical immunomodulatory genes such as Interleukin-2 (IL-2). This guide provides a detailed technical overview of this mechanism, including quantitative data, experimental protocols, and visual representations of the key pathways and processes.

The Core Mechanism: A Tripartite Interaction

The immunosuppressive activity of ascomycin is contingent upon a precise molecular choreography involving three key players: ascomycin itself, the cytosolic receptor FK506-Binding Protein 12 (FKBP12), and the target enzyme, calcineurin.[1] Ascomycin, an ethyl analog of tacrolimus (FK506), readily crosses the cell membrane and binds to FKBP12, an abundant and highly conserved immunophilin.[2][3] This binding event induces a conformational change in FKBP12, creating a composite surface that has a high affinity for calcineurin.[4]

Calcineurin is a calcium and calmodulin-dependent phosphatase composed of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[5] The ascomycin-FKBP12 complex interacts with a site on calcineurin that is distinct from the active site but is crucial for substrate recognition.[5] This interaction effectively blocks the docking of phosphorylated substrates, such as NFAT, to the calcineurin active site, thereby inhibiting its phosphatase activity.[3]

Quantitative Analysis of Ascomycin's Activity

The potency of ascomycin can be quantified through various biochemical and cellular assays. The following table summarizes key quantitative data regarding its interaction with FKBP12 and its inhibitory effect on calcineurin and T-cell function.

ParameterValueDescriptionReference
IC50 for Calcineurin Inhibition 49 nMThe half maximal inhibitory concentration of ascomycin required to inhibit calcineurin's phosphatase activity in vitro.[6][7]
IC50 for T-Cell Suppression 3.9 nMThe half maximal inhibitory concentration of ascomycin required to suppress T-cell proliferation in a cellular assay.[6]
Kd for FKBP12 Binding (FK520) In agreement with previously reported valuesThe dissociation constant for the binding of FK520 (ascomycin) to FKBP12, indicating a high-affinity interaction. While a specific numerical value was not found in the provided search results, the source confirms its agreement with established data.[8]

Signaling Pathway of Calcineurin Inhibition by Ascomycin

The primary signaling cascade disrupted by ascomycin is the calcineurin-NFAT pathway, which is pivotal for T-cell activation. The following diagram illustrates this pathway and the point of intervention by ascomycin.

Ascomycin_Calcineurin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Antigen Antigen->TCR PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca2+ Ca²⁺ ER->Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibition Gene_Expression Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression

Caption: Calcineurin signaling pathway and ascomycin's point of inhibition.

Experimental Protocols

FKBP12-Ascomycin Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the affinity of ascomycin for FKBP12 by assessing its ability to displace a fluorescently labeled ligand.

Workflow Diagram:

FKBP12_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FKBP12 Protein - Fluorescently Labeled Ligand (e.g., FK506-fluorescein) - Ascomycin (Test Compound) - Assay Buffer Start->Prepare_Reagents Add_Reagents Add Reagents to 384-well Plate: 1. Master mix (FK506-fluorescein, buffer) 2. Ascomycin (or control) 3. FKBP12 Protein Prepare_Reagents->Add_Reagents Incubate Incubate at Room Temperature (e.g., 2 hours) Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization (Excitation: 485 nm, Emission: 535 nm) Incubate->Measure_FP Analyze_Data Analyze Data: - Plot FP vs. Ascomycin Concentration - Determine IC50 - Calculate Ki Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the FKBP12-Ascomycin Fluorescence Polarization Binding Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human FKBP12 protein in an appropriate assay buffer (e.g., 2x FP assay buffer).

    • Prepare a stock solution of a fluorescently labeled FKBP12 ligand, such as FK506-fluorescein, in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of ascomycin in the same solvent.

    • The assay buffer should be optimized for the interaction, typically containing a buffer salt (e.g., Tris-HCl), a salt (e.g., NaCl), and a reducing agent (e.g., DTT).

  • Assay Procedure (384-well plate format):

    • To each well, add 32 µL of a master mix containing the fluorescently labeled ligand (final concentration ~2.5 nM) and 2x FP assay buffer.[9]

    • Add 4 µL of the ascomycin serial dilution or vehicle control to the respective wells.

    • Initiate the binding reaction by adding 4 µL of the FKBP12 protein solution (final concentration ~1 µM).[9]

    • Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.[9]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

    • Plot the fluorescence polarization values against the logarithm of the ascomycin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of ascomycin that displaces 50% of the fluorescent ligand.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.

Calcineurin Phosphatase Activity Assay (Malachite Green-based Colorimetric)

This assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate from a synthetic phosphopeptide substrate. The inhibition of this activity by the ascomycin-FKBP12 complex is then determined.

Workflow Diagram:

Calcineurin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Calcineurin Enzyme - Calmodulin - FKBP12 Protein - Ascomycin - RII Phosphopeptide Substrate - Assay Buffer - Malachite Green Reagent Start->Prepare_Reagents Pre_Incubate Pre-incubate: Calcineurin, Calmodulin, FKBP12, and Ascomycin in Assay Buffer Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction: Add RII Phosphopeptide Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C (e.g., 10-30 minutes) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction: Add Malachite Green Reagent Incubate->Terminate_Reaction Measure_Absorbance Measure Absorbance at ~620-650 nm Terminate_Reaction->Measure_Absorbance Analyze_Data Analyze Data: - Generate Phosphate Standard Curve - Calculate Phosphate Released - Determine % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Calcineurin Phosphatase Activity Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human calcineurin.

    • Prepare a stock solution of calmodulin.

    • Prepare a stock solution of recombinant human FKBP12.

    • Prepare a serial dilution of ascomycin.

    • Prepare a stock solution of the RII phosphopeptide substrate.

    • The assay buffer should contain Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA.[3]

    • Prepare the Malachite Green phosphate detection solution by mixing Solution A (Ammonium molybdate in H2SO4) and Solution B (Malachite Green oxalate in polyvinyl alcohol).[3][10]

    • Prepare a phosphate standard curve using a known concentration of KH2PO4.

  • Assay Procedure (96-well plate format):

    • In each well, combine the assay buffer, calmodulin, calcineurin, and FKBP12.

    • Add the desired concentration of ascomycin or vehicle control to the respective wells.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes at 30°C) to allow for the formation of the ascomycin-FKBP12-calcineurin complex.

    • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.[6]

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.[11]

    • Terminate the reaction by adding the Malachite Green reagent to each well.[6] This will also initiate color development.

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 620 and 650 nm using a microplate reader.

    • Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate released.

    • Calculate the percentage of calcineurin inhibition for each ascomycin concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the ascomycin concentration and fit the data to determine the IC50 value.

Conclusion

The mechanism of action of ascomycin on calcineurin is a well-defined example of targeted immunosuppression through the formation of a ternary complex. By understanding the intricate details of this interaction, from the molecular binding events to the downstream effects on T-cell signaling, researchers and drug development professionals can better appreciate the therapeutic potential and limitations of this class of drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further investigation and development in the field of immunology and pharmacology.

References

Exploratory

Technical Guide: The Ascomycin Biosynthesis Pathway in Streptomyces

Audience: Researchers, scientists, and drug development professionals. Introduction Ascomycin, also known as FK520, is a 23-membered macrocyclic polyketide with significant pharmacological importance.[1] Produced primari...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascomycin, also known as FK520, is a 23-membered macrocyclic polyketide with significant pharmacological importance.[1] Produced primarily by the Gram-positive bacterium Streptomyces hygroscopicus var. ascomyceticus, it exhibits potent immunosuppressive, antifungal, and neurotrophic activities.[2][3][4] Its structural similarity to tacrolimus (FK506) allows it to function as an effective immunosuppressant, widely used in preventing graft rejection after organ transplantation and treating autoimmune disorders.[4][5] Due to the structural complexity of ascomycin, chemical synthesis is challenging, making microbial fermentation the preferred production method.[4][6] However, wild-type strains typically produce low titers, driving extensive research into understanding and engineering its biosynthetic pathway to improve yields.[5][6] This guide provides a detailed overview of the genetic and biochemical pathways responsible for ascomycin biosynthesis, supported by quantitative data and experimental methodologies.

The Ascomycin (fkb) Biosynthetic Gene Cluster

The biosynthesis of ascomycin is orchestrated by a large, 80 kb gene cluster, referred to as the fkb cluster.[3] This cluster encodes all the necessary enzymes for precursor supply, core structure assembly, and post-synthesis modification. The core assembly line consists of a hybrid system of Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes.[3][7]

Key genes within the fkb cluster include:

  • PKS Megasynthases: fkbA, fkbB, and fkbC encode the three large, modular PKS subunits responsible for assembling the polyketide backbone.[3]

  • NRPS: fkbP encodes the non-ribosomal peptide synthetase that incorporates L-pipecolic acid into the macrocycle.[3]

  • Tailoring Enzymes: fkbD (C-9 hydroxylase), fkbM (31-O-methyltransferase), and fkbO (9-hydroxyl oxidase) perform critical post-PKS modifications.[3]

  • Precursor Biosynthesis: A set of genes including fkbG, fkbH, fkbI, fkbJ, and fkbK are proposed to be involved in the synthesis of the unusual extender unit, methoxymalonyl-ACP.[3]

  • Regulatory Genes: The cluster contains several regulatory genes, including fkbN and fkbR1, which act as positive regulators (activators) of the biosynthetic pathway.[4][8]

Precursor Supply for Ascomycin Biosynthesis

The complex structure of ascomycin is assembled from a diverse set of 12 precursor molecules derived from various primary metabolic pathways.[5][9] The availability of these precursors is often a limiting factor for high-yield production.[2][10]

The required precursors are:

  • Starter Unit: One molecule of 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimate pathway.[4][5]

  • Extender Units:

    • Five molecules of methylmalonyl-CoA.[5]

    • Two molecules of malonyl-CoA.[5]

    • Two molecules of the unusual extender unit methoxymalonyl-ACP.[5]

    • One molecule of ethylmalonyl-CoA.[5]

  • Amino Acid Unit: One molecule of L-pipecolic acid, which is incorporated by the FkbP NRPS module.[5]

G cluster_primary Primary Metabolism cluster_precursors Ascomycin Precursors Shikimate\nPathway Shikimate Pathway Glycolysis Glycolysis Malonyl Malonyl-CoA Glycolysis->Malonyl Methoxymalonyl Methoxymalonyl-ACP Glycolysis->Methoxymalonyl fkbG-K Amino Acid\nMetabolism Amino Acid Metabolism Methylmalonyl Methylmalonyl-CoA Amino Acid\nMetabolism->Methylmalonyl Pipecolic L-Pipecolic Acid Amino Acid\nMetabolism->Pipecolic Fatty Acid\nMetabolism Fatty Acid Metabolism Fatty Acid\nMetabolism->Malonyl Fatty Acid\nMetabolism->Methylmalonyl Ethylmalonyl Ethylmalonyl-CoA Fatty Acid\nMetabolism->Ethylmalonyl DHCHC DHCHC (Starter Unit) Ascomycin Ascomycin Core Assembly DHCHC->Ascomycin Malonyl->Ascomycin Methylmalonyl->Ascomycin Ethylmalonyl->Ascomycin Methoxymalonyl->Ascomycin Pipecolic->Ascomycin

Figure 1: Overview of precursor supply pathways for ascomycin biosynthesis.

Core Structure Assembly via PKS/NRPS Machinery

The assembly of the ascomycin macrolactone ring is a classic example of a modular Type I PKS-NRPS system.[3][11] The process begins with the loading of the DHCHC starter unit onto the first PKS module. The nascent polyketide chain is then passed sequentially across ten PKS modules and one NRPS module, with each module catalyzing a single round of chain elongation.[3][12]

  • FkbB, FkbC, FkbA: These three multienzyme proteins contain the PKS modules. Each module contains a set of catalytic domains—typically an Acyltransferase (AT) domain that selects the correct extender unit (malonyl-CoA, methylmalonyl-CoA, etc.), an Acyl Carrier Protein (ACP) domain that holds the growing chain, and a Ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation.[7][13] Optional domains for reduction (Ketoreductase, KR; Dehydratase, DH; Enoyl Reductase, ER) are present in specific modules to generate structural diversity.

  • FkbP: This single-module NRPS is responsible for recognizing, activating, and incorporating L-pipecolic acid into the growing chain.[3]

  • Thioesterase (TE): The final module contains a Thioesterase domain, which catalyzes the cyclization and release of the completed polyketide chain, forming the 23-membered macrolactone ring.

G FkbB FkbB (PKS) Load Mod 0 Mod 1 Mod 2 FkbC FkbC (PKS) Mod 3 Mod 4 Mod 5 Mod 6 FkbB->FkbC FkbP FkbP (NRPS) Mod 7 FkbC->FkbP FkbA FkbA (PKS) Mod 8 Mod 9 Mod 10 TE FkbP->FkbA Proascomycin Proascomycin (Precursor macrolide) FkbA:T->Proascomycin Cyclization & Release DHCHC DHCHC DHCHC->FkbB:L MMCoA Methylmalonyl-CoA MMCoA->FkbB:m0 MMCoA->FkbB:m1 MMCoA->FkbC:m3 MMCoA->FkbC:m4 MMCoA->FkbC:m6 MCoA Malonyl-CoA MCoA->FkbB:m2 MCoA->FkbC:m5 Pipecolate L-Pipecolic Acid Pipecolate->FkbP:m7 MeOMCoA Methoxymalonyl-ACP MeOMCoA->FkbA:m8 MeOMCoA->FkbA:m10 EMCoA Ethylmalonyl-CoA EMCoA->FkbA:m9 Ascomycin Ascomycin Proascomycin->Ascomycin FkbD (Hydroxylation) FkbM (Methylation)

Figure 2: Modular organization of the Ascomycin PKS/NRPS assembly line.

Post-PKS Tailoring Modifications

After the macrolactone ring is formed and released from the PKS-NRPS complex, it undergoes several crucial enzymatic modifications, known as tailoring reactions, to yield the final bioactive ascomycin molecule.

  • Hydroxylation: The enzyme FkbD, a hydroxylase, adds a hydroxyl group at the C-9 position of the macrolide ring.[3]

  • Oxidation: FkbO, a 9-hydroxyl oxidase, is also involved in modifications around the C-9 position.[3]

  • Methylation: The enzyme FkbM, an O-methyltransferase, catalyzes the methylation of the hydroxyl group at the C-31 position.[3]

These modifications are essential for the immunosuppressive activity of ascomycin.

Quantitative Data on Ascomycin Production

Significant efforts in metabolic engineering, medium optimization, and classical mutagenesis have led to substantial improvements in ascomycin titers. The table below summarizes reported yields from various genetically engineered and optimized strains of S. hygroscopicus.

Strain / ConditionKey Genetic Modification / StrategyAscomycin Titer (mg/L)Fold Increase (vs. Parent)Reference(s)
S. hygroscopicus FS35 (Parent)-287 ± 9-[2]
FS35 ΔglnBDeletion of PII signal transduction protein GlnB390 ± 101.36[2]
FS35 ΔglnB + PCC OEAbove, with propionyl-CoA carboxylase overexpression550 ± 201.92[2]
FS35 + fkbR1 & fkbE OECo-overexpression of regulator and target gene536.71.87[2][9]
FS35 + phaC & fkbU OEPHB metabolism engineering + optimized medium626.302.18[10][14]
FS35 + fkbN OEOverexpression of positive regulator FkbN~1800~6.27[4]
FS35 + aroA, fkbN, luxR OECombinatorial overexpression of key genes1258.30 ± 33.494.38[15]
Mutant SFK-36Mutagenesis + Fermentation medium optimization1476.9~5.15 (vs. FS35)[1]

OE: Overexpression

Experimental Protocols: A Summary

Improving ascomycin production often involves genetic manipulation of the host strain. Below is a summarized methodology for a typical gene overexpression experiment aimed at enhancing precursor supply.

Objective: To increase ascomycin yield by overexpressing the aroA gene (encoding 3-deoxy-7-phosphoheptulonate synthase) to boost the supply of the DHCHC starter unit.[4][15]

Methodology Summary:

  • Gene Amplification: The aroA gene is amplified from the genomic DNA of S. hygroscopicus using Polymerase Chain Reaction (PCR) with specific primers.

  • Vector Construction: The amplified aroA gene fragment is cloned into an E. coli-Streptomyces shuttle expression vector, such as pSET152 or a derivative. The gene is placed under the control of a strong constitutive promoter (e.g., ermEp*) to ensure high levels of transcription.

  • Conjugation: The resulting expression plasmid is transformed into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002). The plasmid is then transferred from the E. coli donor to the S. hygroscopicus recipient strain via intergeneric conjugation on a suitable agar medium (e.g., MS agar).

  • Selection and Verification: Exconjugants (S. hygroscopicus cells that have received the plasmid) are selected using an antibiotic resistance marker present on the plasmid (e.g., apramycin resistance). Successful integration or stable replication of the plasmid in the engineered strain is confirmed by PCR.

  • Fermentation and Analysis: The engineered strain and the parent strain (as a control) are cultivated under identical fermentation conditions. Ascomycin production is quantified at various time points using High-Performance Liquid Chromatography (HPLC).

G A 1. Gene Amplification Amplify target gene (e.g., aroA) from S. hygroscopicus gDNA via PCR B 2. Vector Construction Clone PCR product into an integrative Streptomyces expression vector (e.g., pSET152) A->B C 3. Transformation Introduce recombinant plasmid into E. coli donor strain (e.g., ET12567) B->C D 4. Intergeneric Conjugation Mate E. coli donor with S. hygroscopicus recipient on solid medium C->D E 5. Selection Select for S. hygroscopicus exconjugants using antibiotic resistance D->E F 6. Verification Confirm gene integration in engineered strain by PCR E->F G 7. Fermentation & Analysis Culture engineered and parent strains. Quantify ascomycin yield via HPLC. F->G

Figure 3: General experimental workflow for gene overexpression in Streptomyces.

References

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ascomycin Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus.[1][2][3] It is a stru...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ascomycin

Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus.[1][2][3] It is a structural analog of tacrolimus (FK506) and a potent immunosuppressant that has garnered significant interest in drug development for its therapeutic potential in treating organ transplant rejection and inflammatory skin diseases.[4][5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of Ascomycin, detailed experimental protocols, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

Ascomycin presents as a white to off-white or light yellow crystalline solid.[4][7][8][9] Its stability is a critical factor for formulation and storage; it is generally stable in organic solvents but can form tautomers in aqueous solutions.[7] For long-term preservation, storage at -20°C is recommended, which can maintain its stability for at least four years.[2][10]

Table 1: General and Computed Properties of Ascomycin
PropertyValueSource
Molecular Formula C₄₃H₆₉NO₁₂[1][2][11]
Molecular Weight 792.01 g/mol [2][4][11]
CAS Number 104987-12-4[1][2][11]
Appearance White to light yellow crystalline powder[7][8][9]
Melting Point 153-164°C[7][8][11]
pKa (Predicted) 9.97 ± 0.70[11]
XLogP3 2.5[12]
Topological Polar Surface Area 178 Ų[12][13]
Table 2: Solubility Profile of Ascomycin
SolventSolubilitySource
DMSO ≥38.9 mg/mL; approx. 30 mg/mL[10][11]
Ethanol ≥98.6 mg/mL; approx. 20 mg/mL[10][11]
Dimethyl Formamide (DMF) Approx. 30 mg/mL[10]
Methanol Soluble (10 mg/mL)[8][9][14]
Acetone Soluble[7][8]
Ethyl Acetate Soluble[7][8]
Chloroform Soluble[7][8]
Water Insoluble / Sparingly soluble[7][8][10][11]
Hexane / Petroleum Ether Slightly soluble[7][8]
1:1 DMF:PBS (pH 7.2) Approx. 0.5 mg/mL[10]

Mechanism of Action: Calcineurin Inhibition Pathway

Ascomycin exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine phosphatase, calcineurin.[4][15] It first forms a complex with the immunophilin FKBP12 (FK506-binding protein 12).[5][8] This Ascomycin-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[15] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[16] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), ultimately suppressing T-cell activation.[8][9]

Ascomycin_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Ascomycin Ascomycin Complex Ascomycin-FKBP12 Complex Ascomycin->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin (Active) Complex->Calcineurin Inhibition NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin NFAT_N NFAT NFAT->NFAT_N Translocation Gene IL-2 Gene NFAT_N->Gene Transcription Transcription Gene->Transcription

Caption: Ascomycin's signaling pathway leading to the inhibition of IL-2 gene transcription.

Experimental Protocols

Protocol for Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the solubility of Ascomycin in various solvents.

Objective: To determine the concentration of Ascomycin in a saturated solution.

Materials:

  • Ascomycin powder

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.2)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ascomycin powder to a known volume of the test solvent in a sealed vial.

    • Vortex the mixture vigorously for 2 minutes.

    • Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Filtration:

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Sample Dilution:

    • Dilute the clear filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a standard calibration curve using known concentrations of Ascomycin.

    • Inject the diluted sample into the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: ~210 nm.

      • Injection Volume: 10-20 µL.

  • Quantification:

    • Determine the concentration of Ascomycin in the diluted sample by comparing its peak area to the standard curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility_Workflow start Start step1 Add excess Ascomycin to solvent start->step1 step2 Equilibrate for 24-48h (shaking at 25°C) step1->step2 step3 Filter supernatant (0.22 µm filter) step2->step3 step4 Dilute filtrate to fall within calibration range step3->step4 step5 Analyze by HPLC step4->step5 step6 Quantify against standard curve step5->step6 end End step6->end

Caption: Experimental workflow for determining the solubility of Ascomycin.

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol is designed to evaluate the chemical stability of Ascomycin under specific storage conditions.

Objective: To measure the degradation of Ascomycin over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Ascomycin in the desired solvent or formulation vehicle at a known concentration.

    • Aliquot the solution into multiple sealed, light-protected vials.

  • Storage Conditions:

    • Store the vials under defined conditions. Examples include:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% RH

  • Time Points:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each storage condition for analysis.

  • Forced Degradation (for Method Validation):

    • To ensure the HPLC method is "stability-indicating," perform forced degradation studies on a sample of Ascomycin. This involves exposing it to harsh conditions to generate degradation products.

    • Acid/Base Hydrolysis: Treat with dilute HCl or NaOH, followed by neutralization.

    • Oxidation: Treat with dilute hydrogen peroxide.

    • Thermal Stress: Heat the solution (e.g., 80°C).

    • The analytical method must be able to resolve the intact Ascomycin peak from all potential degradation product peaks.

  • HPLC Analysis:

    • Analyze the samples from each time point using a validated stability-indicating HPLC method (similar conditions as solubility, but validated for specificity).

  • Data Analysis:

    • Calculate the percentage of Ascomycin remaining at each time point relative to the initial concentration (Time 0).

    • Plot the percentage of Ascomycin remaining versus time to determine the degradation rate.

This guide provides foundational technical data and methodologies essential for professionals engaged in the research and development of Ascomycin-based therapeutics. The provided information on its physicochemical properties and mechanism of action is crucial for formulation design, stability testing, and preclinical evaluation.

References

Exploratory

Molecular Targets of Ascomycin Beyond Calcineurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ascomycin (also known as FK520) is a macrolide immunosuppressant that, like its close structural analog Tacrolimus (FK506), primarily exerts it...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin (also known as FK520) is a macrolide immunosuppressant that, like its close structural analog Tacrolimus (FK506), primarily exerts its therapeutic effects through the inhibition of calcineurin. This is achieved via the formation of a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12). However, the biological activities of Ascomycin are not solely confined to the calcineurin pathway. A growing body of evidence indicates that Ascomycin interacts with a range of other molecular targets, leading to a diverse array of cellular effects. This guide provides a comprehensive overview of the known molecular targets of Ascomycin beyond calcineurin, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Identified Non-Calcineurin Targets of Ascomycin

Ascomycin's interactions with targets other than calcineurin are primarily mediated through its binding to various members of the FK506-binding protein (FKBP) family. These interactions can lead to the modulation of several key cellular processes. The main non-calcineurin targets identified are:

  • FKBP Family Members (other than FKBP12): Notably FKBP51 and FKBP52, which are involved in the regulation of steroid hormone receptor signaling through their association with the Hsp90 chaperone machinery.

  • Ryanodine Receptors (RyRs): Large intracellular calcium release channels that are crucial for excitation-contraction coupling in muscle cells.

  • Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): Intracellular ligand-gated calcium channels located on the endoplasmic reticulum.

  • Transforming Growth Factor-β (TGF-β) Type I Receptor: A key component in the TGF-β signaling pathway, which regulates a wide range of cellular processes including growth, differentiation, and apoptosis.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

Direct quantitative data for the binding of Ascomycin to its non-calcineurin targets is limited in the current literature. However, data from its close analog, Tacrolimus (FK506), provides valuable insights into the potential affinities of Ascomycin for these targets. It is important to note that while structurally similar, variations in binding affinities between Ascomycin and Tacrolimus may exist.

TargetLigandBinding Affinity (Ki)Reference
FKBP51Tacrolimus (FK506)104 ± 14 nM[1]
FKBP52Tacrolimus (FK506)23 ± 3 nM[1]

Note: The provided Ki values are for Tacrolimus (FK506) and should be considered as indicative for Ascomycin. Further studies are required to determine the precise binding affinities of Ascomycin for these FKBPs.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the interaction of Ascomycin with its non-calcineurin targets.

[³H]-Ryanodine Binding Assay for Ryanodine Receptor Activity

This assay is used to quantitatively measure the activity of ryanodine receptors in the presence of modulators like Ascomycin.

Principle: The plant alkaloid ryanodine binds with high affinity to the open state of the RyR channel. By using radiolabeled [³H]-ryanodine, the proportion of open channels can be quantified.

Methodology:

  • Preparation of Microsomes:

    • Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cell lines expressing the ryanodine receptor of interest.

    • Homogenize the tissue or cells in a suitable buffer (e.g., containing sucrose, HEPES, and protease inhibitors).

    • Perform differential centrifugation to pellet the microsomal fraction.

    • Resuspend the microsomes in a storage buffer and determine the protein concentration.

  • Binding Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a buffer with a defined Ca²⁺ concentration (to modulate RyR activity), and varying concentrations of Ascomycin or a vehicle control.

    • Initiate the binding reaction by adding [³H]-ryanodine to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data to determine the effect of Ascomycin on the Bmax (maximum number of binding sites) and Kd (dissociation constant) of [³H]-ryanodine binding.

Co-Immunoprecipitation to Detect Protein-Protein Interactions

This method is used to determine if Ascomycin modulates the interaction between an FKBP and its target protein (e.g., FKBP51 and Hsp90, or FKBP12 and the TGF-β receptor).

Principle: An antibody against a protein of interest is used to pull down that protein from a cell lysate, along with any interacting proteins. The presence of the interacting protein is then detected by Western blotting.

Methodology:

  • Cell Lysis:

    • Treat cells with Ascomycin or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-FKBP51).

    • Add protein A/G-coupled beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Incubate to allow for the formation of bead-antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the prey protein (e.g., anti-Hsp90).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between a ligand (e.g., Ascomycin) and a target protein in real-time.

Principle: The binding of a ligand to a protein immobilized on a sensor chip causes a change in the refractive index at the chip surface, which is detected as a change in the SPR signal.

Methodology:

  • Chip Preparation:

    • Immobilize the purified target protein (e.g., FKBP51) onto a sensor chip.

  • Binding Measurement:

    • Flow a running buffer over the sensor chip to establish a stable baseline.

    • Inject a series of concentrations of Ascomycin over the chip surface.

    • Monitor the change in the SPR signal (response units) over time to measure the association phase.

    • Switch back to the running buffer to measure the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Mechanisms of Action

Modulation of Hsp90 Chaperone Activity via FKBP51 and FKBP52

Ascomycin can influence the function of the Hsp90 chaperone machinery by binding to the FK1 domains of FKBP51 and FKBP52. These FKBPs are co-chaperones that regulate the activity of steroid hormone receptors, such as the androgen receptor and the glucocorticoid receptor. FKBP51 is known to promote the assembly of a "superchaperone" complex with Hsp90 and p23, which is crucial for the hormone-binding competence of the androgen receptor.[2][3] By binding to FKBP51, Ascomycin can potentially disrupt this process, thereby modulating steroid hormone receptor signaling.

G cluster_superchaperone Superchaperone Complex Ascomycin Ascomycin FKBP51 FKBP51 Ascomycin->FKBP51 binds Hsp90 Hsp90 FKBP51->Hsp90 promotes assembly with p23 AndrogenReceptor_inactive Androgen Receptor (inactive) Hsp90->AndrogenReceptor_inactive chaperones p23 p23 p23->Hsp90 AndrogenReceptor_active Androgen Receptor (active) AndrogenReceptor_inactive->AndrogenReceptor_active activates GeneExpression Gene Expression AndrogenReceptor_active->GeneExpression regulates Androgen Androgen Androgen->AndrogenReceptor_inactive binds

Ascomycin's modulation of Hsp90/FKBP51 chaperone activity.
Regulation of Intracellular Calcium Channels

Ascomycin can indirectly modulate the activity of ryanodine receptors and IP3 receptors. FKBP12 is known to bind to and stabilize these channels.[4][5] The binding of Ascomycin to FKBP12 can cause the dissociation of FKBP12 from the RyR and IP3R channels, leading to altered calcium release from intracellular stores. This can have significant effects on cellular processes that are dependent on calcium signaling, such as muscle contraction and neurotransmission.

G cluster_channel_complex Channel Complex Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 binds RyR_IP3R Ryanodine Receptor / IP3 Receptor Ascomycin->RyR_IP3R causes dissociation of FKBP12 FKBP12->RyR_IP3R stabilizes Calcium_Release Ca2+ Release from ER/SR RyR_IP3R->Calcium_Release mediates Cellular_Processes Cellular Processes Calcium_Release->Cellular_Processes regulates

Ascomycin's indirect regulation of intracellular calcium channels.
Modulation of TGF-β Signaling

Ascomycin can impact the TGF-β signaling pathway through at least two distinct mechanisms. Firstly, FKBP12 binds to the TGF-β type I receptor, an interaction that is thought to be inhibitory to signaling.[6] By binding to FKBP12, Ascomycin can relieve this inhibition, thereby promoting TGF-β signaling. Secondly, it has been shown that calcineurin inhibitors can induce the generation of reactive oxygen species (ROS), which in turn can activate latent TGF-β, leading to the activation of the canonical Smad signaling pathway.[7]

G cluster_receptor_complex TGF-β Receptor Complex Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 binds TGFb_R1 TGF-β Receptor I Ascomycin->TGFb_R1 relieves inhibition ROS ROS Ascomycin->ROS induces FKBP12->TGFb_R1 inhibits Smad Smad Pathway TGFb_R1->Smad activates TGFb_R2 TGF-β Receptor II TGFb_R2->TGFb_R1 activates Latent_TGFb Latent TGF-β Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb Active_TGFb->TGFb_R2 binds ROS->Latent_TGFb activates Gene_Expression Gene Expression Smad->Gene_Expression regulates

Ascomycin's dual mechanism of modulating TGF-β signaling.

Conclusion

The biological effects of Ascomycin extend beyond its well-characterized inhibition of calcineurin. By interacting with various FKBP family members, Ascomycin can modulate the activity of the Hsp90 chaperone machinery, regulate intracellular calcium channels, and influence the TGF-β signaling pathway. A deeper understanding of these non-calcineurin targets is crucial for a comprehensive appreciation of Ascomycin's pharmacological profile and for the development of more selective and potent analogs for a range of therapeutic applications. Further research is warranted to obtain more precise quantitative data on the binding of Ascomycin to these targets and to fully elucidate the downstream consequences of these interactions.

References

Foundational

The Structural and Functional Relationship of Ascomycin and Tacrolimus (FK506): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ascomycin (also known as FK520) and Tacrolimus (FK506) are structurally related macrolide immunosuppressants with a shared mechanism of ac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascomycin (also known as FK520) and Tacrolimus (FK506) are structurally related macrolide immunosuppressants with a shared mechanism of action. Both compounds are products of soil bacteria, with Ascomycin isolated from Streptomyces hygroscopicus var. ascomyceticus and Tacrolimus from Streptomyces tsukubaensis. Their potent immunosuppressive activity stems from their ability to inhibit calcineurin, a crucial enzyme in the T-cell activation pathway. This technical guide provides an in-depth analysis of the core relationship between Ascomycin and Tacrolimus, detailing their structural similarities and differences, comparative biological activities, and the experimental methodologies used for their evaluation.

Structural and Chemical Relationship

Ascomycin and Tacrolimus are 23-membered macrolactones that share a remarkably similar core structure. The primary difference between the two molecules lies in the substituent at the C21 position. Ascomycin possesses an ethyl group at this position, whereas Tacrolimus has an allyl group.[1] This seemingly minor structural variance contributes to subtle differences in their biological potency and pharmacokinetic profiles.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters that define the biological activity of Ascomycin and Tacrolimus.

ParameterAscomycinTacrolimus (FK506)Reference Assay
Binding Affinity to FKBP12 (Ki) Not explicitly found in direct comparison~0.2 nM [2]Competitive Binding Assay
Immunosuppressive Potency (IC50) ~0.55 nM [3]Not explicitly found in the same direct comparisonMixed Lymphocyte Reaction (MLR) Assay
Relative Immunosuppressive Potency 3-fold lower than Tacrolimus-Popliteal Lymph Node Hyperplasia Assay

Note: The provided IC50 and Ki values are from different studies and assays, and direct comparison should be made with caution. The relative potency provides a more direct comparison from a single study.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Both Ascomycin and Tacrolimus exert their immunosuppressive effects by inhibiting the calcium-dependent serine/threonine protein phosphatase, calcineurin.[4] This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[4] The resulting drug-FKBP12 complex binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[5] Phosphorylated NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2).[5]

Calcineurin_NFAT_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Ca_Increase ↑ Intracellular Ca²⁺ TCR_Activation->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Nuclear Translocation Ascomycin_Tacrolimus Ascomycin or Tacrolimus (FK506) Drug_Complex Drug-FKBP12 Complex Ascomycin_Tacrolimus->Drug_Complex FKBP12 FKBP12 FKBP12->Drug_Complex Drug_Complex->Calcineurin_active Inhibition Gene_Transcription IL-2 Gene Transcription NFAT_nucleus->Gene_Transcription Immunosuppressant_Workflow Start Start: Identify Potential Compounds Isolation Isolation & Purification Start->Isolation Structure Structural Elucidation (e.g., NMR, MS) Isolation->Structure Binding_Assay In Vitro Binding Assay (e.g., FKBP12) Structure->Binding_Assay Enzyme_Assay In Vitro Enzyme Assay (e.g., Calcineurin) Binding_Assay->Enzyme_Assay Cell_Assay In Vitro Cellular Assay (e.g., T-Cell Proliferation) Enzyme_Assay->Cell_Assay In_Vivo_Model In Vivo Animal Model (e.g., Skin Graft) Cell_Assay->In_Vivo_Model Toxicity Toxicology Studies In_Vivo_Model->Toxicity Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Model->Pharmacokinetics Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Pharmacokinetics->Lead_Optimization Lead_Optimization->Binding_Assay Iterative Refinement Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

References

Exploratory

Biological Activities of Ascomycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ascomycin, a macrocyclic lactone produced by Streptomyces hygroscopicus, and its derivatives represent a significant class of immunomodulatory...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, a macrocyclic lactone produced by Streptomyces hygroscopicus, and its derivatives represent a significant class of immunomodulatory and anti-inflammatory agents. These compounds have garnered substantial interest in drug development due to their potent biological activities, primarily mediated through the inhibition of calcineurin, a key enzyme in T-cell activation. This technical guide provides an in-depth overview of the biological activities of Ascomycin derivatives, focusing on their immunosuppressive, anti-inflammatory, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Calcineurin-NFAT Signaling Pathway

The primary mechanism of action for Ascomycin and its derivatives involves the inhibition of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1] The resulting Ascomycin derivative-FKBP12 complex binds to calcineurin, blocking its phosphatase activity.

Calcineurin plays a crucial role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it upregulates the expression of various genes involved in the immune response, including those for cytokines like interleukin-2 (IL-2), which is essential for T-cell proliferation.

By inhibiting calcineurin, Ascomycin derivatives prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby suppressing T-cell activation and the production of pro-inflammatory cytokines.[1]

Calcineurin-NFAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR CD3 CD3 TCR->CD3 PLC Phospholipase C (PLC) CD3->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 generates Ca2+ Ca²⁺ IP3->Ca2+ releases from ER Calmodulin Calmodulin Ca2+->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT-P NFAT-P (Phosphorylated) Calcineurin_active->NFAT-P dephosphorylates NFAT NFAT (Dephosphorylated) NFAT-P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to Ascomycin Ascomycin Derivative FKBP12 FKBP12 Ascomycin->FKBP12 binds Ascomycin-FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin-FKBP12 Ascomycin-FKBP12->Calcineurin_active inhibits Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription induces

Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of Ascomycin derivatives.

Quantitative Biological Activity Data

The biological activities of Ascomycin derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro and in vivo assays. The following tables summarize key quantitative data for prominent Ascomycin derivatives.

Table 1: In Vitro Immunosuppressive and Anti-inflammatory Activity of Ascomycin Derivatives

CompoundAssayCell TypeParameter MeasuredIC50 (nM)Reference
Pimecrolimus (SDZ ASM 981) T-Cell Proliferation (Primary Stimulation)Human T-cells[³H]Thymidine incorporation~8-fold less potent than Tacrolimus[2]
T-Cell Proliferation (Secondary Stimulation)Human T-cells[³H]Thymidine incorporationEquivalent to Tacrolimus[2]
Cytokine Production (IL-2, IFN-γ)Human T-cell clonesELISASimilar to Tacrolimus[2]
Mast Cell DegranulationHuman Dermal Mast CellsHistamine Release~500 (73% max inhibition)[3]
Mast Cell DegranulationHuman BasophilsHistamine Release~500 (82% max inhibition)[3]
Tacrolimus (FK506) T-Cell Proliferation (Primary Stimulation)Human T-cells[³H]Thymidine incorporation-[2]
Ascomycin T-Cell Proliferation (Ca-dependent)T-cellsProliferation< 1[4]
Popliteal Lymph Node HyperplasiaRatLymph node weight3-fold lower potency than Tacrolimus[5]
ABT-281 T-Cell InhibitionSwine T-cells-Several-fold lower potency than Tacrolimus

Table 2: In Vivo Anti-inflammatory Activity of Ascomycin Derivatives

CompoundAnimal ModelParameter MeasuredED50 (mg/kg)Route of AdministrationReference
Ascomycin Rat Popliteal Lymph Node HyperplasiaInhibition of lymph node enlargement-i.p.[5]
Tacrolimus (FK506) Rat Popliteal Lymph Node HyperplasiaInhibition of lymph node enlargement-i.p.[5]
ABT-281 Rat Popliteal Lymph Node HyperplasiaInhibition of lymph node enlargement30-fold less potent than Tacrolimusi.v. or i.p.
Swine Contact HypersensitivityInhibition of inflammation19-fold (i.v.) and 61-fold (i.p.) less potent than Tacrolimusi.v. or i.p.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of Ascomycin derivatives. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

1. T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.

  • Stimulation: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.

  • Methodology:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Add serial dilutions of the Ascomycin derivative to the wells.

    • Add the stimulating agent (e.g., PHA at 1 µg/mL).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add [³H]thymidine to each well and incubate for another 18 hours.

    • Harvest the cells onto a filter mat and measure the incorporation of [³H]thymidine using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.

2. Cytokine Release Assay (IL-2 Production)

This assay quantifies the inhibition of cytokine production, a key marker of T-cell activation.

  • Cell Line: Jurkat T-cells or purified human T-cells.

  • Stimulation: Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/anti-CD28 antibodies.

  • Methodology:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of the Ascomycin derivative for 1 hour.

    • Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatant by centrifugation.

    • Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of IL-2 production.

3. Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Cell Line: RBL-2H3 (rat basophilic leukemia) cells or primary human mast cells.

  • Stimulation: IgE/anti-IgE or calcium ionophore A23187.

  • Methodology:

    • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

    • Wash the cells and resuspend them in Tyrode's buffer.

    • Pre-incubate the cells with different concentrations of the Ascomycin derivative for 30 minutes.

    • Stimulate degranulation by adding DNP-HSA (antigen).

    • Incubate for 1 hour at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the activity of β-hexosaminidase, a granular enzyme released upon degranulation, in the supernatant using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Calculate the percentage of inhibition of degranulation.

Experimental Workflow - In Vitro Assays cluster_tcell T-Cell Proliferation Assay cluster_cytokine Cytokine Release Assay (IL-2) T_start Isolate PBMCs T_plate Plate Cells T_start->T_plate T_treat Add Ascomycin Derivative & Stimulant (PHA) T_plate->T_treat T_incubate Incubate 72h T_treat->T_incubate T_pulse Pulse with [³H]Thymidine (18h) T_incubate->T_pulse T_harvest Harvest & Measure Radioactivity T_pulse->T_harvest T_end Calculate IC50 T_harvest->T_end C_start Culture Jurkat Cells C_preincubate Pre-incubate with Ascomycin Derivative C_start->C_preincubate C_stimulate Stimulate with PMA/ Ionomycin (24h) C_preincubate->C_stimulate C_collect Collect Supernatant C_stimulate->C_collect C_elisa Measure IL-2 (ELISA) C_collect->C_elisa C_end Calculate IC50 C_elisa->C_end

Caption: Workflow for in vitro T-cell proliferation and cytokine release assays.
In Vivo Models

1. Murine Contact Hypersensitivity (CHS) Model

This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a T-cell-mediated skin inflammation model.

  • Animal Strain: BALB/c or C57BL/6 mice.

  • Sensitizing Agent: 2,4-dinitrofluorobenzene (DNFB) or oxazolone.

  • Methodology:

    • Sensitization (Day 0): Shave the abdomen of the mice and apply a solution of the sensitizing agent (e.g., 0.5% DNFB in acetone/olive oil).

    • Treatment: Administer the Ascomycin derivative topically or systemically at various doses, starting from the day of sensitization or just before the challenge.

    • Challenge (Day 5): Apply a lower concentration of the same sensitizing agent (e.g., 0.2% DNFB) to the ear of the mice.

    • Measurement: Measure the ear thickness using a micrometer at 24 and 48 hours after the challenge.

    • Analysis: The increase in ear thickness is a measure of the inflammatory response. Calculate the percentage of inhibition of ear swelling in the treated groups compared to the vehicle-treated control group.

2. Rat Popliteal Lymph Node (PLN) Assay

This assay assesses the immunosuppressive activity of a compound by measuring its effect on lymph node enlargement in response to an allogeneic challenge.

  • Animal Strain: Lewis and DA rats.

  • Methodology:

    • Inject irradiated spleen cells from a donor rat strain (e.g., DA) into the hind footpad of a recipient rat (e.g., Lewis).

    • Administer the Ascomycin derivative systemically for a specified period (e.g., 7 days).

    • On day 7, excise the popliteal lymph node from both the injected and uninjected hind limbs.

    • Weigh the lymph nodes.

    • The increase in the weight of the lymph node from the injected limb compared to the uninjected limb is a measure of the immune response.

    • Calculate the percentage of inhibition of the lymph node response in the treated animals.

Neuroprotective Activities

Beyond their well-established immunomodulatory effects, Ascomycin and its derivatives have also demonstrated neuroprotective properties. These effects are thought to be, at least in part, independent of calcineurin inhibition.

  • Mechanism: The neuroprotective actions may involve the regulation of gamma-aminobutyric acid (GABA) and glutamate receptor channels, modulation of the neuronal cytoskeleton, and anti-inflammatory effects within the central nervous system.[1]

  • Preclinical Evidence: Studies have shown that Ascomycin derivatives can be beneficial in models of ischemic brain damage and neuronal death.[1]

Structure-Activity Relationships (SAR)

The biological activity of Ascomycin derivatives is highly dependent on their chemical structure. Modifications to the Ascomycin macrocycle can significantly alter their potency, selectivity, and pharmacokinetic properties.

  • C32 Position: Modifications at the C32 position have been a key focus for developing derivatives with improved properties. For example, the development of Pimecrolimus (SDZ ASM 981) involved modifications at this position to enhance its skin selectivity and reduce systemic absorption.

  • Systemic vs. Topical Activity: Medicinal chemistry efforts have focused on designing analogs with potent topical anti-inflammatory activity but reduced systemic immunosuppression to improve the safety profile for treating skin diseases. ABT-281 is an example of a derivative developed with this goal in mind.

Conclusion

Ascomycin derivatives are a versatile class of compounds with potent immunosuppressive and anti-inflammatory activities, primarily driven by the inhibition of the calcineurin-NFAT signaling pathway. Derivatives such as Pimecrolimus have been successfully developed for the topical treatment of inflammatory skin diseases, offering a favorable safety profile compared to corticosteroids. The ongoing exploration of their neuroprotective effects and the continuous refinement of their structure-activity relationships hold promise for the development of novel therapeutics for a range of immune-mediated and neurological disorders. This technical guide provides a foundational understanding of the biological activities of these compounds, offering valuable data and methodologies for researchers and drug development professionals in the field.

References

Foundational

Ascomycin's effect on cytokine production (IL-2, IL-4, IL-10)

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the intricate effects of the macrolactam immunosuppressant, ascomycin, on the production of key cytokines: Interleuki...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of the macrolactam immunosuppressant, ascomycin, on the production of key cytokines: Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). Ascomycin, and its close structural analog tacrolimus (FK506), are potent inhibitors of T-cell activation, primarily by targeting the calcineurin signaling pathway. This guide provides a comprehensive overview of the mechanism of action, quantitative data on cytokine inhibition, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Core Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

Ascomycin exerts its immunosuppressive effects by forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12). This ascomycin-FKBP12 complex then binds to and inhibits the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[1] The inhibition of calcineurin is the pivotal step in ascomycin's mechanism of action.

Under normal T-cell activation, an increase in intracellular calcium activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of various cytokine genes, including those for IL-2, IL-4, and IL-10, thereby initiating their transcription.[2] By inhibiting calcineurin, ascomycin prevents the dephosphorylation and subsequent nuclear translocation of NFAT, leading to a significant reduction in the transcription and production of these critical cytokines.[2]

Quantitative Data on Cytokine Inhibition

CytokineDrugCell TypeStimulationIC50 / Inhibition ConcentrationReference
IL-2 Tacrolimus (FK506)Human Peripheral Blood T-cellsPHA + PMAHalf-maximal suppression of mRNA expression at 10⁻⁷ to 5 x 10⁻⁸ M[3]
IL-4 Pimecrolimus (Ascomycin derivative)Human T-cellsNot SpecifiedInhibition at nanomolar concentrations
IL-10 Pimecrolimus (Ascomycin derivative)Human T-cellsNot SpecifiedInhibition at nanomolar concentrations
IL-4 & IL-10 Tacrolimus (FK506)T-cells from Tacrolimus-treated Dendritic CellsNot SpecifiedReduced production[4]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effect of ascomycin on cytokine production.

Protocol 1: In Vitro T-Cell Stimulation and Cytokine Measurement by ELISA

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) and the subsequent measurement of secreted cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Isolation of Human PBMCs:

  • Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

2. T-Cell Stimulation and Ascomycin Treatment:

  • Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

  • Add ascomycin at a range of concentrations (e.g., 0.1 nM to 1 µM) to the designated wells. Include a vehicle control (e.g., DMSO).

  • Stimulate the T-cells by adding a combination of phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and ionomycin at 1 µg/mL. Alternatively, use anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

3. Cytokine Quantification by ELISA:

  • After incubation, centrifuge the plate and collect the culture supernatants.

  • Quantify the concentrations of IL-2, IL-4, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

  • After washing, add the culture supernatants and a standard curve of the recombinant cytokine.

  • Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 2: Quantification of Cytokine mRNA Expression by Real-Time PCR

This protocol details the measurement of cytokine gene expression at the mRNA level in T-cells treated with ascomycin.

1. T-Cell Isolation and Culture:

  • Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) for a more purified population.

  • Culture the purified T-cells as described in Protocol 1.

2. RNA Extraction and cDNA Synthesis:

  • After the desired incubation period with ascomycin and stimulants (typically 6-24 hours for mRNA analysis), harvest the cells.

  • Extract total RNA from the T-cells using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

3. Real-Time PCR:

  • Perform real-time quantitative PCR (qPCR) using a qPCR instrument and a SYBR Green or TaqMan-based assay.

  • Use primers specific for human IL-2, IL-4, IL-10, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Set up the PCR reaction with the synthesized cDNA, primers, and qPCR master mix.

  • Run the PCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in ascomycin-treated cells compared to the vehicle control.

Visualizations

Signaling Pathway of Ascomycin-Mediated Cytokine Inhibition

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin_inactive Calcineurin (Inactive) Ca->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibition Cytokine_Genes IL-2, IL-4, IL-10 Genes NFAT_n->Cytokine_Genes Transcription mRNA mRNA Cytokine_Genes->mRNA

Caption: Ascomycin inhibits calcineurin, preventing NFAT activation and cytokine gene transcription.

Experimental Workflow for Cytokine Inhibition Assay

Experimental_Workflow cluster_preparation 1. Cell Preparation cluster_treatment 2. Treatment and Stimulation cluster_analysis 3. Analysis start Start: Isolate Human PBMCs culture Culture PBMCs start->culture add_asco Add Ascomycin (or Vehicle) culture->add_asco stimulate Stimulate T-cells (PMA/Ionomycin or anti-CD3/CD28) add_asco->stimulate incubate Incubate (48-72h for protein, 6-24h for mRNA) stimulate->incubate collect_supernatant Collect Supernatant (for ELISA) incubate->collect_supernatant harvest_cells Harvest Cells (for RT-PCR) incubate->harvest_cells elisa ELISA for IL-2, IL-4, IL-10 collect_supernatant->elisa rna_extraction RNA Extraction harvest_cells->rna_extraction data_analysis Data Analysis elisa->data_analysis rt_pcr RT-qPCR for Cytokine mRNA rna_extraction->rt_pcr rt_pcr->data_analysis end End: Determine Cytokine Inhibition data_analysis->end

Caption: Workflow for assessing ascomycin's effect on cytokine production.

References

Exploratory

The Central Role of FKBP12 in the Immunosuppressive Action of Ascomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ascomycin (FK520) is a potent immunosuppressive macrolide that functions by hijacking the cellular machinery of immune cells, primarily T-lymphocyt...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin (FK520) is a potent immunosuppressive macrolide that functions by hijacking the cellular machinery of immune cells, primarily T-lymphocytes. Its mechanism of action is critically dependent on its initial interaction with the ubiquitously expressed intracellular protein, FK506-Binding Protein 12 (FKBP12). This technical guide delineates the pivotal role of FKBP12, detailing the formation of the Ascomycin-FKBP12 complex as a prerequisite for the subsequent inhibition of the calcineurin signaling pathway. We provide a comprehensive overview of the molecular interactions, signaling consequences, and the experimental methodologies used to characterize this crucial drug-protein partnership. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core mechanisms to serve as a resource for researchers in immunology and drug development.

Introduction: The Ascomycin-FKBP12 Nexus

Ascomycin, an ethyl analog of Tacrolimus (FK506), is a microbial-derived macrolide with significant immunosuppressive and antifungal properties[1][2]. Its therapeutic effects are not a result of direct action on its ultimate target but are mediated through a "gain-of-function" mechanism initiated by high-affinity binding to the immunophilin FKBP12[3]. FKBP12 is a small, 12 kDa cytosolic protein that possesses peptidyl-prolyl isomerase (PPIase) activity, though this enzymatic function is not directly related to the immunosuppressive pathway[3].

The formation of the Ascomycin-FKBP12 complex creates a novel composite molecular surface. This new surface is specifically recognized by and competitively inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase[2][3][4]. By inhibiting calcineurin, the complex prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory gene expression. This blockade of NFAT signaling effectively halts the T-cell activation cascade, preventing the production of crucial cytokines like Interleukin-2 (IL-2) and ultimately suppressing the immune response[5]. The essential nature of FKBP12 is demonstrated by the fact that cells lacking FKBP12 are resistant to the effects of ascomycin and tacrolimus[4].

Quantitative Analysis of the Ascomycin-FKBP12 Interaction

The interaction between ascomycin and FKBP12, and the subsequent inhibition of calcineurin, are characterized by high affinity and potency. While ascomycin is slightly less potent than its analog tacrolimus, it still operates in the nanomolar range. The following tables summarize the key quantitative parameters governing this mechanism of action.

ParameterAscomycin (FK520)Tacrolimus (FK506)Reference(s)
Binding Affinity to FKBP12 (Ki) Not explicitly found; described as "nanomolar affinity"~1.7 nM[6]
Binding Affinity to FKBP12 (Kd) Not explicitly found0.4 nM[3]

Table 1: Comparative Binding Affinities to FKBP12. While a precise Ki or Kd value for Ascomycin was not identified in the surveyed literature, its structural similarity and shared mechanism with Tacrolimus support a comparable nanomolar binding affinity.

ParameterAscomycin (FK520)Tacrolimus (FK506)Reference(s)
IC50 for Calcineurin Phosphatase Inhibition 49 nM~34 µg/L (~42 nM)[7]
IC50 for Immunosuppression (IL-2 Inhibition) Less potent than FK506More potent than FK520[5]

Table 2: Functional Inhibition Constants. The IC50 value represents the concentration of the drug required to achieve 50% inhibition of calcineurin's phosphatase activity or cellular immunosuppressive effects. Ascomycin is demonstrably a potent inhibitor, albeit slightly less so than Tacrolimus in cellular assays.

Signaling Pathway and Mechanism of Action

The binding of ascomycin to FKBP12 is the committing step in a linear signaling cascade that culminates in immunosuppression. This can be contrasted with the action of another FKBP12-binding drug, rapamycin, which utilizes the same immunophilin to target a completely different pathway (mTOR).

Ascomycin-Calcineurin Pathway

The diagram below illustrates the sequence of events following the entry of ascomycin into a T-cell.

Ascomycin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascomycin Ascomycin (FK520) Complex Ascomycin-FKBP12 Complex Ascomycin->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active INHIBITS Calcineurin_inactive Calcineurin (Inactive) NFATp NFAT-P Calcineurin_active->NFATp Dephosphorylates CaM Ca²⁺/Calmodulin CaM->Calcineurin_active Activates NFAT NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation DNA DNA NFAT_n->DNA Binds to Promoter Block Transcription BLOCKED NFAT_n->Block IL2 IL-2 Gene Transcription DNA->IL2 Drug_Divergence cluster_asco Calcineurin Pathway cluster_rapa mTOR Pathway FKBP12 FKBP12 Complex_Asco Ascomycin-FKBP12 Complex FKBP12->Complex_Asco Complex_Rapa Rapamycin-FKBP12 Complex FKBP12->Complex_Rapa Ascomycin Ascomycin / Tacrolimus Ascomycin->Complex_Asco Rapamycin Rapamycin Rapamycin->Complex_Rapa Calcineurin Calcineurin Complex_Asco->Calcineurin Inhibits Immunosuppression Immunosuppression (T-Cell Activation Block) Calcineurin->Immunosuppression Leads to mTOR mTORC1 Complex_Rapa->mTOR Inhibits CellGrowth Anti-proliferative Effect (Cell Growth Arrest) mTOR->CellGrowth Leads to FP_Workflow A Prepare Reagents: FKBP12, Tracer, Ascomycin Dilutions B Add FKBP12 + Tracer to 384-well plate A->B C Add Ascomycin Serial Dilutions B->C D Incubate 30 min at Room Temp C->D E Read Fluorescence Polarization (mP) D->E F Plot mP vs [Ascomycin] Calculate IC50 & Ki E->F

References

Foundational

Ascomycin: A Calcineurin Inhibitor with Antifungal Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ascomycin, a macrocyclic lactone structurally related to tacrolimus (FK506), is a potent inhibitor of calcineurin, a se...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a macrocyclic lactone structurally related to tacrolimus (FK506), is a potent inhibitor of calcineurin, a serine/threonine-specific protein phosphatase. While renowned for its immunosuppressive properties, ascomycin also exhibits significant antifungal activity against a broad spectrum of pathogenic fungi. This technical guide delves into the core aspects of ascomycin's potential as an antifungal agent, detailing its mechanism of action through the inhibition of the fungal calcine-urin signaling pathway. This document provides a comprehensive overview of its in vitro efficacy, presenting available quantitative data on its minimum inhibitory concentrations (MICs) against various fungal pathogens. Furthermore, detailed experimental protocols for key assays relevant to the evaluation of its antifungal properties are outlined, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents with unique mechanisms of action. Ascomycin (also known as FK520) represents a promising candidate in this arena. Originally identified for its potent immunosuppressive effects, its ability to inhibit the calcium- and calmodulin-dependent protein phosphatase, calcineurin, is also the cornerstone of its antifungal activity. Calcineurin is a critical enzyme in fungi, playing a pivotal role in stress response pathways, morphogenesis, and virulence. By targeting this essential fungal enzyme, ascomycin offers a distinct mechanism of action compared to currently available antifungal drugs, most of which target the cell wall or cell membrane. This guide provides a technical overview of the existing data on ascomycin's antifungal potential, with a focus on its mechanism, in vitro activity, and the methodologies required for its further investigation.

Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway

Ascomycin's antifungal activity is contingent upon its ability to disrupt the calcineurin signaling cascade in fungal cells. This pathway is crucial for the fungal response to various environmental stresses, including cation homeostasis, cell wall integrity, and temperature stress, all of which are critical for survival and virulence within a host.

The mechanism of inhibition involves a two-step process. First, ascomycin binds to a highly conserved intracellular protein, the FK506-binding protein 12 (FKBP12). This binding event induces a conformational change in FKBP12, forming a high-affinity composite complex. Subsequently, this ascomycin-FKBP12 complex binds to and inhibits the catalytic subunit of calcineurin. This inhibition prevents the dephosphorylation of downstream targets, most notably the transcription factor Crz1 (in yeast) or its homologs in filamentous fungi. The phosphorylated form of Crz1 is unable to translocate to the nucleus and activate the expression of genes essential for stress tolerance and virulence.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Ca2_channel Ca²⁺ Channel Stress->Ca2_channel Activates Ca2_influx Ca²⁺ Ca2_channel->Ca2_influx Influx Calmodulin Calmodulin Ca2_influx->Calmodulin Binds to Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Crz1_P Crz1-P Calcineurin_active->Crz1_P Dephosphorylates Ascomycin Ascomycin Ascomycin_FKBP12 Ascomycin-FKBP12 Complex Ascomycin->Ascomycin_FKBP12 FKBP12 FKBP12 FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibits Crz1 Crz1 Crz1_P->Crz1 Gene_Expression Gene Expression (Stress Response, Virulence) Crz1->Gene_Expression Translocates & Activates MIC_Workflow Start Start Prepare_Ascomycin_Stock Prepare Ascomycin Stock Solution Start->Prepare_Ascomycin_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Ascomycin_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC End End Read_MIC->End Synergy_Logic Start Start Perform_Checkerboard Perform Checkerboard Assay (Ascomycin + Drug B) Start->Perform_Checkerboard Determine_MICs Determine MICs (Alone and in Combination) Perform_Checkerboard->Determine_MICs Calculate_FICI Calculate FICI Determine_MICs->Calculate_FICI Synergy Synergy (FICI ≤ 0.5) Calculate_FICI->Synergy Indifference Indifference (0.5 < FICI ≤ 4.0) Calculate_FICI->Indifference Antagonism Antagonism (FICI > 4.0) Calculate_FICI->Antagonism

Exploratory

Technical Whitepaper: The Neuroprotective Properties of Ascomycin

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ascomycin (also known as FK520), a macrocyclic lactone structurally related to tacrolimus (FK506), is a potent inhibitor of calcineurin, a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascomycin (also known as FK520), a macrocyclic lactone structurally related to tacrolimus (FK506), is a potent inhibitor of calcineurin, a key enzyme in cellular signaling. While extensively studied for its immunosuppressive properties, a growing body of preclinical evidence highlights its significant neuroprotective potential. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to the neuroprotective actions of ascomycin. Through its primary mechanism of forming a complex with FK506-binding protein 12 (FKBP12) to inhibit calcineurin, ascomycin modulates downstream pathways implicated in excitotoxicity, neuroinflammation, and apoptosis. This document synthesizes available data from in vivo and in vitro studies, presents detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A common pathological feature in these conditions is the progressive loss of neuronal structure and function. Key drivers of this neuronal damage include glutamate-induced excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. Ascomycin has emerged as a promising therapeutic candidate due to its ability to interfere with critical nodes in these pathological cascades. Its primary molecular target is the calcium-dependent phosphatase, calcineurin (CaN).[1][2] By inhibiting CaN, ascomycin can prevent the dephosphorylation of various substrates that are involved in neuronal death and inflammatory responses.[1][2] This whitepaper will detail the scientific basis for ascomycin's neuroprotective effects, providing researchers and drug developers with a comprehensive resource to guide future studies.

Mechanism of Action: Calcineurin Inhibition

The principal mechanism underlying ascomycin's neuroprotective effects is the inhibition of calcineurin. This process is initiated by the formation of a high-affinity complex between ascomycin and the intracellular immunophilin, FKBP12.[1][2] This ascomycin-FKBP12 complex then binds to and allosterically inhibits the catalytic activity of calcineurin.

Under pathological conditions such as ischemia, excessive glutamate release leads to a massive influx of intracellular calcium (Ca2+). This sustained increase in Ca2+ hyperactivates calcineurin, which in turn dephosphorylates a number of key substrates, including:

  • Nuclear Factor of Activated T-cells (NFAT): Dephosphorylation of NFAT allows its translocation into the nucleus, where it promotes the transcription of pro-inflammatory and pro-apoptotic genes.[2]

  • BAD (Bcl-2-associated death promoter): Dephosphorylation of this pro-apoptotic protein promotes its activity, leading to mitochondrial dysfunction and apoptosis.

  • Glutamate Receptors: Calcineurin can modulate the activity of glutamate receptors, potentially contributing to a cycle of excitotoxicity.[1][2]

By inhibiting calcineurin, ascomycin effectively blocks these downstream signaling events, thereby reducing neuroinflammation, preventing apoptosis, and mitigating excitotoxic neuronal damage.

Signaling Pathway Diagram

Ascomycin_Calcineurin_Pathway Ascomycin's Mechanism of Action via Calcineurin Inhibition cluster_upstream Pathological Stimulus cluster_target Molecular Target & Inhibition cluster_downstream Downstream Effects Ischemic Insult Ischemic Insult / Glutamate Excess Ca_Influx ↑ Intracellular Ca2+ Ischemic Insult->Ca_Influx Calcineurin Calcineurin (CaN) Activation Ca_Influx->Calcineurin NFAT_Dephos NFAT Dephosphorylation Calcineurin->NFAT_Dephos BAD_Dephos BAD Dephosphorylation Calcineurin->BAD_Dephos Neuroprotection Neuroprotection Calcineurin->Neuroprotection Inhibition leads to Ascomycin Ascomycin Ascomycin_Complex Ascomycin-FKBP12 Complex Ascomycin->Ascomycin_Complex FKBP12 FKBP12 FKBP12->Ascomycin_Complex Ascomycin_Complex->Calcineurin Inhibition Gene_Transcription Pro-inflammatory & Apoptotic Gene Transcription NFAT_Dephos->Gene_Transcription Apoptosis Apoptosis BAD_Dephos->Apoptosis Neuronal_Death Neuronal Death Gene_Transcription->Neuronal_Death Apoptosis->Neuronal_Death

Caption: Ascomycin binds to FKBP12, inhibiting calcineurin and blocking downstream neurotoxic pathways.

In Vivo Evidence of Neuroprotection

Animal models are critical for evaluating the therapeutic potential of neuroprotective compounds. Ascomycin and its close analog tacrolimus (FK506) have demonstrated significant efficacy in models of ischemic stroke and seizure.

Quantitative Data from In Vivo Studies
CompoundModelSpeciesDoseOutcomeReference
Ascomycin Picrotoxin-induced seizuresRat50 µM (intrahippocampal)41.7% of animals seizure-free[3]
Ascomycin Picrotoxin-induced seizuresRat100 µM (intrahippocampal)75% of animals seizure-free; significant reduction in seizure duration and number[3]
Tacrolimus (FK506) Middle Cerebral Artery Occlusion (MCAO)Rat1 mg/kg (IV)66% reduction in hemispheric brain damage volume; significant improvement in skilled paw-reaching task[1][2]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a common model for inducing focal cerebral ischemia to test the efficacy of neuroprotective agents like ascomycin.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance).

  • Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

  • The ECA is ligated distally and coagulated.

  • A 4-0 nylon monofilament suture with a rounded tip is introduced into the ECA lumen.

  • The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

  • The filament is left in place for a predetermined time (e.g., 90-120 minutes) for transient ischemia, or permanently.

3. Drug Administration:

  • Ascomycin (or vehicle control) is administered at a specified dose (e.g., 1 mg/kg) via intravenous (IV) injection at the time of reperfusion (filament withdrawal) or at various time points post-occlusion.

4. Outcome Assessment:

  • Neurological Deficit Scoring: At 24 hours post-MCAO, neurological function is assessed using a standardized scale (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours or 14 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software to determine the infarct volume, often expressed as a percentage of the total hemispheric volume.

  • Behavioral Testing: For longer-term studies, skilled motor tasks (e.g., staircase test, rotarod) can be used to assess functional recovery.[1][2]

In Vitro Evidence of Neuroprotection

Cell-based assays are essential for elucidating the specific mechanisms of neuroprotection and for high-throughput screening of potential therapeutic compounds. Ascomycin's protective effects have been inferred from studies using various neuronal cell lines and primary neuronal cultures subjected to neurotoxic insults.

Quantitative Data from In Vitro Studies
Cell LineNeurotoxinAscomycin Conc.Outcome (% Cell Viability vs. Toxin Control)
SH-SY5YGlutamate (e.g., 40 mM)To be determinedTo be determined
PC12Amyloid-beta (Aβ25-35, e.g., 20 µM)To be determinedTo be determined
Primary Cortical NeuronsGlutamate (e.g., 100 µM)To be determinedTo be determined
Experimental Protocol: Glutamate Excitotoxicity Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effect of ascomycin against glutamate-induced cell death in a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (e.g., 10 µM) for several days.

2. Experimental Plating:

  • Differentiated or undifferentiated cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours.

3. Treatment:

  • Cells are pre-incubated with various concentrations of ascomycin (e.g., 10 nM - 10 µM) or vehicle control for 1-2 hours.

  • A neurotoxic concentration of L-glutamate (e.g., 40 mM, as SH-SY5Y cells can be resistant) is then added to the wells (excluding the untreated control wells).[4]

4. Viability Assessment (MTT Assay):

  • After 24 hours of incubation with glutamate, the medium is removed.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • The formazan crystals are solubilized with DMSO.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow Diagram

In_Vitro_Workflow General In Vitro Neuroprotection Assay Workflow Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y, PC12) Start->Cell_Culture Plate_Cells Seed Cells in 96-well Plates Cell_Culture->Plate_Cells Pre_Incubate Pre-incubate with Ascomycin (various concentrations) Plate_Cells->Pre_Incubate Add_Toxin Induce Neurotoxicity (e.g., Glutamate, Aβ) Pre_Incubate->Add_Toxin Incubate_24h Incubate for 24 hours Add_Toxin->Incubate_24h Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_24h->Viability_Assay Data_Analysis Analyze Data & Calculate % Viability Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for screening neuroprotective compounds in a cell-based assay.

Conclusion and Future Directions

Ascomycin demonstrates compelling neuroprotective properties in preclinical models, primarily through its potent inhibition of the calcineurin signaling pathway. The available data, particularly from in vivo seizure and ischemia models, suggests a strong therapeutic potential for acute and chronic neurological disorders. However, to advance ascomycin towards clinical development, further research is required.

Key areas for future investigation include:

  • Quantitative In Vitro Studies: Establishing dose-response curves for ascomycin in various neurotoxicity models (e.g., glutamate, amyloid-beta, oxidative stress) is crucial to determine its potency (EC50) and efficacy.

  • In Vivo Efficacy in Neurodegeneration Models: Evaluating ascomycin in chronic models of diseases like Parkinson's or Alzheimer's would provide insight into its potential as a disease-modifying therapy.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Detailed studies are needed to characterize the ability of ascomycin to reach therapeutic concentrations in the central nervous system after systemic administration.

  • Development of Non-immunosuppressive Analogs: A significant hurdle for the chronic use of ascomycin is its immunosuppressive activity. The development of derivatives that retain neuroprotective properties without affecting the immune system would be a major advancement.

References

Foundational

An In-Depth Technical Guide to the Early-Stage Therapeutic Potential of Ascomycin

Abstract: Ascomycin (also known as FK520) is a 23-membered macrolactam polyketide with potent immunosuppressive properties, structurally related to tacrolimus (FK506).[1][2] Isolated from Streptomyces hygroscopicus, its...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ascomycin (also known as FK520) is a 23-membered macrolactam polyketide with potent immunosuppressive properties, structurally related to tacrolimus (FK506).[1][2] Isolated from Streptomyces hygroscopicus, its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[3][4][5] This activity blocks the transcription of pro-inflammatory cytokines, forming the basis of its therapeutic potential.[3][6] Early-stage research has primarily focused on its application in inflammatory skin diseases, where derivatives like pimecrolimus have demonstrated significant efficacy and an improved safety profile over traditional corticosteroids.[2][7] Furthermore, preclinical investigations have revealed promising, albeit less explored, therapeutic avenues in neuroprotection, anticonvulsant therapy, and anti-malarial applications.[3][4][8] This technical guide provides a comprehensive overview of the foundational research into Ascomycin's therapeutic potential, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation for researchers and drug development professionals.

Mechanism of Action

Ascomycin's immunomodulatory effects are primarily mediated through the inhibition of specific intracellular signaling pathways in immune cells, most notably T-lymphocytes and mast cells.

Calcineurin Inhibition in T-Lymphocytes

The cornerstone of Ascomycin's immunosuppressive activity is the disruption of T-cell activation signaling.[4] Upon T-cell receptor (TCR) engagement, a cascade of events leads to a rise in intracellular calcium levels. This activates calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[4][8] Calcineurin's critical function is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it induces the expression of genes encoding various inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-10, and Interferon-gamma (IFN-γ).[1][3][4]

Ascomycin acts by first forming a high-affinity complex with an intracellular immunophilin, FK506-binding protein 12 (FKBP12).[3][4] This Ascomycin-FKBP12 complex then binds directly to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[4] Consequently, NFAT remains phosphorylated in the cytoplasm, gene transcription for inflammatory cytokines is suppressed, and T-cell activation is inhibited.[4] This blockade affects both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokine production.[3][6][7]

Ascomycin_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR Activation Ca2 ↑ Intracellular Ca2+ TCR->Ca2 Calcineurin Calcineurin Ca2->Calcineurin activates NFAT_P NFAT (Phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Translocation Ascomycin Ascomycin Complex Ascomycin-FKBP12 Complex Ascomycin->Complex FKBP12 FKBP12 FKBP12->Complex Complex->Calcineurin INHIBITS Genes Cytokine Gene Transcription NFAT->Genes induces Cytokines Inflammatory Cytokines (IL-2, IL-4, IFN-γ) Genes->Cytokines

Ascomycin's inhibition of the Calcineurin-NFAT signaling pathway.
Inhibition of Mast Cell and Basophil Activation

Beyond its effects on T-cells, Ascomycin and its derivatives potently inhibit the activation of mast cells and basophils, which are crucial mediators in allergic and atopic responses.[1][3] It has been shown to prevent the release of preformed inflammatory mediators, such as histamine and tryptase, as well as the synthesis of cytokines like Tumor Necrosis Factor-alpha (TNF-α) following IgE-receptor cross-linking.[9] This dual action on both T-cells and mast cells makes it particularly effective for inflammatory skin conditions characterized by allergic responses.

Mast_Cell_Inhibition IgE IgE Receptor Cross-linking Signal Intracellular Signaling Cascade IgE->Signal Release Mediator Release (Histamine, Tryptase, TNF-α) Signal->Release Ascomycin Ascomycin (Pimecrolimus) Ascomycin->Signal INHIBITS

Inhibitory action of Ascomycin on mast cell mediator release.

Preclinical Therapeutic Investigations

Early-stage research has validated Ascomycin's mechanism of action across several disease models, with the most significant progress made in dermatology.

Inflammatory Skin Diseases

Ascomycin derivatives have been extensively developed for the topical treatment of inflammatory skin diseases such as atopic dermatitis (AD) and allergic contact dermatitis (ACD).[6][7] The derivative pimecrolimus (SDZ ASM 981) has been a focal point of this research.[2][10] Preclinical studies in animal models demonstrated that topically applied pimecrolimus was as effective as high-potency corticosteroids in reducing skin inflammation, but critically, did not induce the skin atrophy associated with long-term steroid use.[7][10][11] Another analog, ABT-281, was developed to have potent topical activity with rapid systemic clearance, thereby increasing the margin of safety.[12]

Table 1: Inhibition of Mediator Release by Pimecrolimus from Human Mast Cells and Basophils

Mediator Cell Type Max Inhibition (%) Concentration
Histamine Mast Cells 73% 500 nmol/L
Histamine Basophils 82% 500 nmol/L
Tryptase Mast Cells 75% 500 nmol/L
TNF-α Mast Cells 90% 100 nmol/L
Leukotriene C4 (LTC4) Mast Cells 32% 500 nmol/L

Data sourced from Zuberbier et al. (2001).[9]

Neuroprotective and Anticonvulsant Potential

Preclinical studies have suggested that Ascomycin and its analogs possess therapeutic potential beyond immunosuppression.[4] Research indicates they may be useful in preventing ischemic brain damage and neuronal death.[8] Ascomycin has demonstrated anticonvulsant activity when perfused into the rat hippocampus.[4][8] The proposed mechanism for these central nervous system effects involves the calcineurin-mediated regulation of GABA and glutamate receptor channels, as well as modulation of inflammatory responses in glial cells.[4][8]

Other Potential Applications
  • Anti-malarial Activity: Ascomycin and several non-immunosuppressive analogues have shown potent inhibitory effects on the growth of malaria parasites.[3] This effect may be mediated through the inhibition of the parasite's chaperone activity rather than through immunosuppression.[3]

  • Systemic Immunosuppression: As a close analog of tacrolimus, Ascomycin has been fundamentally researched for its potential to prevent organ transplant rejection.[1]

Pharmacokinetics and Safety Profile

A key aspect of developing Ascomycin for topical use has been optimizing its pharmacokinetic profile to maximize local efficacy while minimizing systemic exposure and associated toxicity.

Topical formulations of Ascomycin derivatives, such as pimecrolimus cream, lead to consistently low systemic exposure, even when applied to large surface areas of inflamed skin.[6][11] Preclinical studies focusing on nephrotoxicity, a known side effect of systemic calcineurin inhibitors, provided valuable comparative data.

Table 2: Comparative Nephrotoxicity and Immunosuppressive Potency of Ascomycin and Tacrolimus (FK506) in Rats

Compound Dose for >50% Creatinine Clearance Reduction (14-day i.p. dosing) Relative Immunosuppressive Potency (rPLN Assay)
Tacrolimus (FK506) 1 mg/kg ~3x higher than Ascomycin
Ascomycin (FK520) 3 mg/kg Baseline

Data sourced from R. E. Parchment et al. (1995).[13]

The development of analog ABT-281 was specifically aimed at creating a compound with a shorter half-life and higher clearance rate than tacrolimus to further enhance safety for topical applications.

Table 3: Comparative Systemic Potency of ABT-281 vs. Tacrolimus (FK506) in Swine Contact Hypersensitivity Model

Compound Route Relative Potency (Fold less potent than FK506)
ABT-281 Intravenous (i.v.) 19x
ABT-281 Intraperitoneal (i.p.) 61x

Data sourced from D. J. Degoey et al. (2004).[12]

Key Experimental Protocols

The evaluation of Ascomycin's therapeutic potential has relied on a set of well-established preclinical models to assess both efficacy and immunosuppressive activity.

Animal Model of Allergic Contact Dermatitis (ACD)

This model is used to evaluate the anti-inflammatory efficacy of topical agents. The pig is often used as its skin is histologically similar to human skin.[11]

  • Protocol Outline:

    • Sensitization (Day 0): A defined area of the animal's skin is shaved, and a sensitizing agent, such as dinitrofluorobenzene (DNFB), is applied topically.

    • Challenge (Day 14): After a sensitization period, a different skin site is challenged with a lower concentration of the same hapten to elicit an inflammatory response.

    • Treatment: Test compounds (e.g., Ascomycin formulation) and controls (vehicle, active comparator) are applied to the challenged sites, typically beginning shortly after the challenge and continuing for a set period.

    • Evaluation: The inflammatory response is quantified by measuring parameters such as skin redness (erythema), swelling (edema/skin thickness), and through histological analysis of skin biopsies to assess cellular infiltration and epidermal changes.[11]

ACD_Workflow Day0 Day 0: Sensitization (Topical DNFB Application) Day14 Day 14: Challenge (Lower Dose DNFB) Day0->Day14 14-Day Wait Treatment Treatment Phase (Apply Ascomycin/Controls) Day14->Treatment Evaluation Evaluation (Measure Skin Thickness, Erythema, Histology) Treatment->Evaluation

References

Protocols & Analytical Methods

Method

Ascomycin Experimental Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction Ascomycin, also known as FK520, is a macrolide antibiotic produced by Streptomyces hygroscopicus. It is a potent immunosuppressant that functio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, also known as FK520, is a macrolide antibiotic produced by Streptomyces hygroscopicus. It is a potent immunosuppressant that functions as a calcineurin inhibitor.[1][2] Ascomycin forms a complex with the immunophilin FK506-binding protein 12 (FKBP12), and this complex subsequently binds to and inhibits the phosphatase activity of calcineurin.[1][2] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of various cytokines, including interleukin-2 (IL-2), IL-4, and interferon-gamma (IFN-γ).[1][2][3] Consequently, Ascomycin suppresses T-cell activation and proliferation.[4] These application notes provide detailed protocols for in vitro studies to investigate the biological effects of Ascomycin.

Data Presentation

Table 1: In Vitro Inhibitory Concentrations of Ascomycin
TargetAssayIC50 ValueReference
Calcineurin/PP2BEnzyme Activity Assay49 nM
T-cell SuppressionT-cell Proliferation Assay3.9 nM[4]

Note: IC50 values can vary depending on the cell type, assay conditions, and experimental setup.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Ascomycin on the viability and proliferation of cells in culture.

Materials:

  • Target cells (e.g., Jurkat cells, PBMCs)

  • Complete cell culture medium

  • Ascomycin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Ascomycin Treatment: Prepare serial dilutions of Ascomycin in complete culture medium. A suggested starting concentration range, based on its potent T-cell suppression, is 0.1 nM to 100 nM. Add 100 µL of the Ascomycin dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding DMSO concentration.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Ascomycin that inhibits cell growth by 50%).

T-Cell Proliferation Assay

This assay measures the inhibitory effect of Ascomycin on T-cell proliferation, often stimulated by mitogens.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation

  • Ascomycin (dissolved in DMSO)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well U-bottom plates

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Assay Setup: Seed 1 x 10^5 cells per well in a 96-well U-bottom plate.

  • Ascomycin Treatment: Add various concentrations of Ascomycin (e.g., 0.01 nM to 10 nM) to the wells. Include a vehicle control (DMSO).

  • Stimulation: Add a mitogen such as PHA (5 µg/mL) or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

    • CFSE or BrdU assay: Follow the manufacturer's instructions for staining and analysis by flow cytometry.

  • Data Analysis: Determine the percentage of inhibition of proliferation compared to the stimulated control and calculate the IC50 value.

Cytokine Production Assay (ELISA)

This protocol quantifies the inhibitory effect of Ascomycin on the production of specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) by activated T-cells.

Materials:

  • PBMCs or Jurkat cells

  • Complete RPMI-1640 medium

  • Stimulating agents (e.g., PHA, anti-CD3/CD28 antibodies)

  • Ascomycin (dissolved in DMSO)

  • ELISA kits for the specific cytokines of interest

  • 96-well plates

Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 of the T-Cell Proliferation Assay protocol.

  • Supernatant Collection: After the 48-72 hour incubation period, centrifuge the plates and carefully collect the cell-free supernatants.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of the cytokines in the supernatants. Calculate the percentage of inhibition of cytokine production by Ascomycin compared to the stimulated control. A study on the related compound tacrolimus showed effective inhibition of cytokine production in the range of 0.02-0.11 ng/ml.[5]

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the inhibitory effect of Ascomycin on the enzymatic activity of calcineurin.

Materials:

  • Purified or recombinant calcineurin

  • FKBP12

  • Calcineurin substrate (e.g., RII phosphopeptide)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.25 mg/mL BSA)

  • Ascomycin (dissolved in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green)

Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, calcineurin, and FKBP12.

  • Ascomycin Inhibition: Add serial dilutions of Ascomycin to the wells. A concentration range around the known IC50 of 49 nM should be used. Include a vehicle control.

  • Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 30°C to allow the formation of the Ascomycin-FKBP12-calcineurin complex.

  • Initiate Reaction: Add the calcineurin substrate to each well to start the dephosphorylation reaction.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of calcineurin activity and determine the IC50 value.

Mandatory Visualizations

Ascomycin_Signaling_Pathway Ascomycin Ascomycin Ascomycin_FKBP12 Ascomycin-FKBP12 Complex Ascomycin->Ascomycin_FKBP12 Binds to FKBP12 FKBP12 FKBP12->Ascomycin_FKBP12 Calcineurin_inactive Inactive Calcineurin Ascomycin_FKBP12->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin (Phosphatase) NFAT_P Phosphorylated NFAT (Cytoplasmic) NFAT Dephosphorylated NFAT (Nuclear Translocation) NFAT_P->NFAT Dephosphorylation Gene_Expression Cytokine Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression Activates Cytokines Cytokine Production (Suppressed) Gene_Expression->Cytokines

Caption: Ascomycin's mechanism of action via calcineurin inhibition.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells (e.g., Jurkat, PBMCs) in 96-well plate start->seed_cells treat Treat with Ascomycin (Dose-response) seed_cells->treat incubate Incubate (48-72h) treat->incubate add_reagent Add MTT Reagent incubate->add_reagent incubate2 Incubate (4h) add_reagent->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for determining Ascomycin's effect on cell viability.

Experimental_Workflow_Cytokine_Production start Start isolate_pbmc Isolate PBMCs or Culture Jurkat Cells start->isolate_pbmc treat_stimulate Treat with Ascomycin & Stimulate (e.g., PHA) isolate_pbmc->treat_stimulate incubate Incubate (48-72h) treat_stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for Specific Cytokines collect_supernatant->elisa analyze Analyze Data (Quantify Cytokines) elisa->analyze

Caption: Workflow for measuring Ascomycin's impact on cytokine production.

References

Application

Application Notes and Protocols for Ascomycin in Primary T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of Ascomycin, a potent immunosuppressant, in primary T-cell cultures. This documen...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ascomycin, a potent immunosuppressant, in primary T-cell cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.

Introduction

Ascomycin, also known as FK520, is a macrolide antibiotic with strong immunosuppressive properties.[1] It is an ethyl analog of Tacrolimus (FK506) and functions as a potent inhibitor of calcineurin, a key enzyme in the T-cell activation pathway.[1][2] By targeting calcineurin, Ascomycin effectively blocks the transcription of early T-cell activation genes, including those for various cytokines, thereby suppressing the immune response.[2][3] These characteristics make Ascomycin a valuable tool for studying T-cell signaling and for the development of novel immunomodulatory therapies.

Mechanism of Action

Ascomycin exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine phosphatase, calcineurin.[2] The mechanism involves the formation of a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[2] This Ascomycin-FKBP12 complex then binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[2][4] In its phosphorylated state, NFAT is retained in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFAT, leading to its nuclear translocation.[2] In the nucleus, NFAT acts as a key regulator of gene expression for a variety of cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-10 (IL-10).[1][5][6] By inhibiting calcineurin, Ascomycin blocks NFAT's nuclear translocation, thereby preventing the expression of these critical genes for T-cell activation, proliferation, and differentiation.[4]

Signaling Pathway of Ascomycin in T-Cells

Ascomycin_Signaling_Pathway TCR T-Cell Receptor (TCR) Stimulation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin_active Active Calcineurin Ca_influx->Calcineurin_active activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates to Gene_Expression Cytokine Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression induces Ascomycin Ascomycin (FK520) Ascomycin_FKBP12 Ascomycin-FKBP12 Complex Ascomycin->Ascomycin_FKBP12 FKBP12 FKBP12 FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active inhibits Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Whole Blood TCell_Purification Purify Primary T-Cells (e.g., CD3+ selection) PBMC_Isolation->TCell_Purification Cell_Seeding Seed T-Cells in Culture Plates TCell_Purification->Cell_Seeding Ascomycin_Treatment Pre-incubate with Ascomycin (Dose-Response) Cell_Seeding->Ascomycin_Treatment TCell_Activation Activate T-Cells (e.g., anti-CD3/CD28 beads) Ascomycin_Treatment->TCell_Activation Incubation Incubate for 24-72 hours TCell_Activation->Incubation Proliferation_Assay Measure Proliferation (e.g., CFSE, Thymidine incorporation) Incubation->Proliferation_Assay Cytokine_Analysis Analyze Cytokine Production (e.g., ELISA, Flow Cytometry) Incubation->Cytokine_Analysis Data_Interpretation Data Interpretation and IC50 Calculation Proliferation_Assay->Data_Interpretation Cytokine_Analysis->Data_Interpretation

References

Method

Ascomycin in Preclinical Research: Detailed Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of ascomycin dosage and administration in various animal models, designed to guide researchers in p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ascomycin dosage and administration in various animal models, designed to guide researchers in preclinical studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate reproducible and effective study design.

Introduction to Ascomycin

Ascomycin, also known as FK520, is a macrolactam with potent immunosuppressive, anti-inflammatory, and neuroprotective properties.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase.[3][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in the expression of pro-inflammatory cytokines such as IL-2, IL-4, and IL-10.[1][3] By suppressing T-cell activation and mast cell degranulation, ascomycin and its derivatives, like pimecrolimus (SDZ ASM 981), have shown therapeutic potential in models of organ transplantation, inflammatory skin diseases, and neurological disorders.[1][3][5]

Ascomycin Dosage and Administration Data

The following tables summarize reported dosages of ascomycin and its analogue, tacrolimus (FK506), administered through various routes in rat and mouse models for different research applications.

Table 1: Ascomycin and Tacrolimus Dosage in Rat Models
ApplicationCompoundStrainRoute of AdministrationDosageDurationKey Findings
NephrotoxicityAscomycinFischer-344Intraperitoneal (i.p.)3 mg/kg/day14 daysReduced creatinine clearance by >50%[6]
NephrotoxicityTacrolimus (FK506)Fischer-344Intraperitoneal (i.p.)1 mg/kg/day14 daysReduced creatinine clearance by >50%[6]
NephrotoxicityAscomycinFischer-344Continuous i.p. infusion10 mg/kg/day14 daysNo induced nephrotoxicity[6]
NephrotoxicityAscomycinFischer-344Oral (gavage)Up to 50 mg/kg/day14 daysNo induced nephrotoxicity[6]
NephrotoxicityAscomycinRat (on low salt diet)Continuous i.v. infusionUp to 6 mg/kg/day14 daysNo induced nephrotoxicity[6]
ImmunosuppressionAscomycin derivativeRatIn vivoNot specifiedNot specifiedExcellent immunosuppressive activity in a popliteal lymph node (rPLN) hyperplasia assay[7]
AnticonvulsantAscomycinRatHippocampal perfusion100 µM3 hoursNo toxic effects observed[3]
ImmunosuppressionTacrolimus (FK506)RatIntramuscular (i.m.) or Intravenous (i.v.)1-2 mg/kg/week3 monthsToxic effects (hyperglycemia, hyperkalemia, nephrotoxicity) observed, responsive to dose reduction[3]
ImmunosuppressionImmunosuppressive drugsRatOralVariable6 monthsAchieved therapeutic blood concentrations[8]
Table 2: Ascomycin and Tacrolimus Dosage in Mouse Models
ApplicationCompoundRoute of AdministrationDosageDurationKey Findings
ImmunosuppressionAscomycin, Tacrolimus (FK506), Cyclosporine, RapamycinNot specifiedNot specifiedNot specifiedComparison in models of host-versus-graft disease and heart transplantation[1]
Anticonvulsant (Chemical Kindling)Tacrolimus (FK506)Systemic0.5-1 mg/kgChronicDose-dependent prevention of pentylenetetrazol (PTZ)-induced kindling
Inflammatory Skin DiseasePimecrolimus (SDZ ASM 981)TopicalNot specifiedNot specifiedHigh anti-inflammatory activity in allergic contact dermatitis models[9]

Experimental Protocols

The following are detailed protocols for the administration of ascomycin in animal models, synthesized from established methodologies.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common route for systemic administration in rodents.

Materials:

  • Ascomycin solution (formulated in a sterile, biocompatible vehicle)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Weigh the mouse or rat to accurately calculate the injection volume.

  • Restraint:

    • Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. The "three-finger" restraint method is recommended. Turn the mouse to expose its abdomen.[10]

    • Rat: A two-person technique is preferred for rats. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid injuring the cecum (located on the left side) and other vital organs.[11][12]

  • Disinfection: Disinfect the injection site with 70% ethanol.

  • Injection:

    • Tilt the animal's head slightly downward to help move abdominal organs cranially.[12]

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[10]

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.[11]

    • Slowly inject the ascomycin solution.

  • Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, bleeding, or adverse reactions.

Oral Gavage Protocol

Oral gavage ensures precise dosing directly into the stomach.

Materials:

  • Ascomycin solution or suspension

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip)

    • Mouse: 18-20 gauge, 1-1.5 inches long

    • Rat: 16-18 gauge, 2-3 inches long

  • Syringes

  • Animal scale

  • PPE

Procedure:

  • Animal and Equipment Preparation:

    • Weigh the animal to determine the correct dosage volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are preferable to avoid reflux.[13]

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth. Mark the needle if necessary.[14]

  • Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and neck.

    • Rat: Hold the rat near the thoracic region and support its lower body.

  • Gavage Administration:

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.[13]

    • If resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is properly positioned in the esophagus, slowly administer the ascomycin formulation.

  • Post-Gavage Care:

    • Slowly remove the gavage needle.

    • Return the animal to its cage and monitor for signs of respiratory distress (indicating accidental tracheal administration), regurgitation, or other adverse effects.[14]

Topical Administration Protocol

Topical application is primarily used for models of inflammatory skin disease.

Materials:

  • Ascomycin formulated in a cream or ointment base (e.g., 1% pimecrolimus cream).[15]

  • Clippers for hair removal

  • Gloves

  • Applicators (e.g., cotton swabs)

Procedure:

  • Site Preparation:

    • If necessary, gently clip the hair from the application site on the animal's back or other designated area to ensure direct contact of the formulation with the skin.

    • For some models of allergic contact dermatitis, the skin may be tape-stripped to enhance absorption.

  • Application:

    • Wear gloves to prevent absorption of the compound.

    • Apply a thin, uniform layer of the ascomycin cream or ointment to the prepared skin area using a cotton swab or a gloved finger.

    • The amount applied should be consistent across all animals in the study.

  • Post-application:

    • If necessary, an Elizabethan collar can be used to prevent the animal from licking the application site.

    • Observe the application site for any signs of irritation or adverse reactions.

    • Applications are typically performed once or twice daily.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by ascomycin and a typical experimental workflow.

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Activation PLC Phospholipase C (PLC) TCR->PLC Ca_release Ca²⁺ Release PLC->Ca_release Calcineurin_inactive Calcineurin (Inactive) Ca_release->Calcineurin_inactive 2. Ca²⁺ binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P (Phosphorylated) Calcineurin_active->NFAT_P 3. Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription 4. Translocation FKBP12 FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin Ascomycin Ascomycin->FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibits

Caption: Ascomycin's mechanism of action via calcineurin-NFAT pathway inhibition.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Ascomycin_Admin Ascomycin Administration (Specify Route, Dose, Frequency) Randomization->Ascomycin_Admin Vehicle_Control Vehicle Control Administration Randomization->Vehicle_Control Daily_Monitoring Daily Monitoring (Health, Behavior) Ascomycin_Admin->Daily_Monitoring Vehicle_Control->Daily_Monitoring Endpoint_Measurements Endpoint Measurements (e.g., Biomarkers, Histology) Daily_Monitoring->Endpoint_Measurements At study conclusion Data_Analysis Data Analysis and Interpretation Endpoint_Measurements->Data_Analysis

Caption: A typical experimental workflow for in vivo ascomycin studies.

Conclusion

The effective use of ascomycin in animal models is crucial for advancing our understanding of its therapeutic potential. The data and protocols presented here offer a foundation for designing robust preclinical studies. Researchers should carefully consider the specific animal model, disease indication, and desired therapeutic effect when determining the optimal dosage and administration route for ascomycin. Adherence to detailed and standardized protocols will enhance the reliability and reproducibility of experimental outcomes.

References

Application

Application of Ascomycin in Neuroscience Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Ascomycin, a potent macrolide immunosuppressant, has garnered significant interest in neuroscience research for its multifaceted effects on the central nerv...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascomycin, a potent macrolide immunosuppressant, has garnered significant interest in neuroscience research for its multifaceted effects on the central nervous system (CNS). Primarily known as an inhibitor of calcineurin, a calcium-dependent serine/threonine protein phosphatase, Ascomycin modulates various neuronal and glial cell functions.[1][2] Its applications extend from neuroprotection and attenuation of neuroinflammation to the promotion of axon regeneration, making it a valuable tool for investigating neurological disorders and developing novel therapeutic strategies.[1][2]

This document provides detailed application notes and experimental protocols for the use of Ascomycin in key areas of neuroscience research.

Mechanism of Action

Ascomycin exerts its biological effects by forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This Ascomycin-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2] In the nervous system, calcineurin is highly expressed in neurons and glial cells and plays a crucial role in a wide array of cellular processes.[1] By inhibiting calcineurin, Ascomycin interferes with the dephosphorylation of its downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. This disruption of the calcineurin-NFAT signaling pathway is central to many of Ascomycin's effects in the CNS.[1]

Ascomycin_Mechanism_of_Action cluster_nucleus Nucleus Ascomycin Ascomycin Complex Ascomycin-FKBP12 Complex Ascomycin->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive Inhibition Calcineurin_active Active Calcineurin NFAT Dephosphorylated NFAT (Active) Calcineurin_active->NFAT Dephosphorylation NFAT_P Phosphorylated NFAT (Inactive) NFAT_P->Calcineurin_active Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression Transcription Regulation cluster_nucleus cluster_nucleus NFAT->cluster_nucleus Nuclear Translocation

Ascomycin's primary mechanism of action: inhibition of the calcineurin-NFAT pathway.

Key Applications in Neuroscience Research

Ascomycin's diverse biological activities make it a valuable tool for studying:

  • Neuroinflammation: By inhibiting calcineurin in microglia and astrocytes, Ascomycin can suppress the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This makes it a useful compound for investigating the role of neuroinflammation in various CNS pathologies.

  • Neuroprotection: Ascomycin has demonstrated neuroprotective effects in models of ischemic brain damage and glutamate excitotoxicity.[2] Its ability to modulate calcium signaling and inflammatory responses contributes to its neuroprotective properties.

  • Axon Regeneration: Studies have shown that Ascomycin and its analogs can promote neurite outgrowth and enhance axon regeneration after injury.[3] This effect is, at least in part, independent of its immunosuppressive actions.

  • Epilepsy and Seizure Models: Ascomycin has been shown to possess anticonvulsant activity in preclinical models of epilepsy, suggesting a role for calcineurin in seizure development and propagation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Ascomycin and its derivatives in neuroscience research.

Compound Application Cell/Model System Parameter Value Reference
AscomycinAnticonvulsantRat Hippocampus (in vivo)Effective Concentration50-100 µM[1]
SDZ ASM 981 (Pimecrolimus)Inhibition of Mediator ReleaseRat Basophilic Leukemia (RBL) CellsIC50 (Serotonin Release)~30 nM[4]
SDZ ASM 981 (Pimecrolimus)Inhibition of Cytokine ReleaseRat Basophilic Leukemia (RBL) CellsIC50 (TNF-α Release)~100 nM[4]
AscomycinImmunosuppressionRat Popliteal Lymph Node Assay (in vivo)Effective Dose (i.p.)3 mg/kg[5]
Application Experimental Model Ascomycin Concentration/Dose Observed Effect Reference
NeuroprotectionIschemic Brain Damage ModelsN/A (derivatives studied)Prevention of neuronal death[2]
NeuroinflammationLPS-activated MicrogliaVaries by studyInhibition of pro-inflammatory cytokine release[2]
Axon RegenerationNeuronal Cell CultureVaries by studyEnhanced neurite outgrowth[3]
AnticonvulsantPicrotoxin-induced Seizures (Rat)100 µMSignificant reduction in seizure duration and number[1]

Experimental Protocols

In Vitro Calcineurin Activity Assay

This protocol provides a method to determine the inhibitory effect of Ascomycin on calcineurin phosphatase activity in a cell-free system.

Materials:

  • Recombinant Calcineurin

  • RII phosphopeptide substrate

  • Ascomycin

  • FKBP12

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2, 1 µM Calmodulin)

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Prepare a stock solution of Ascomycin in DMSO.

  • In a 96-well plate, add Assay Buffer.

  • Add varying concentrations of Ascomycin to the wells.

  • Add a constant concentration of FKBP12 to all wells.

  • Add a constant concentration of recombinant calcineurin to all wells and incubate for 10 minutes at 30°C to allow for the formation of the inhibitory complex.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

  • Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.

  • Calculate the percentage of calcineurin inhibition for each Ascomycin concentration and determine the IC50 value.

Calcineurin_Activity_Assay_Workflow start Start prep_reagents Prepare Reagents: - Ascomycin dilutions - FKBP12 - Calcineurin - RII phosphopeptide start->prep_reagents plate_setup Set up 96-well plate with Assay Buffer, Ascomycin, and FKBP12 prep_reagents->plate_setup add_calcineurin Add Calcineurin and incubate (10 min, 30°C) plate_setup->add_calcineurin start_reaction Add RII phosphopeptide to start reaction add_calcineurin->start_reaction incubate_reaction Incubate (15-30 min, 30°C) start_reaction->incubate_reaction stop_reaction Stop reaction and add Malachite Green reagent incubate_reaction->stop_reaction read_absorbance Read absorbance to quantify free phosphate stop_reaction->read_absorbance analyze_data Calculate % inhibition and IC50 value read_absorbance->analyze_data end End analyze_data->end

Workflow for an in vitro calcineurin activity assay to determine Ascomycin's IC50.
Inhibition of Pro-inflammatory Cytokine Release from Microglia

This protocol outlines a method to assess the effect of Ascomycin on the release of TNF-α from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Ascomycin

  • TNF-α ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Plate microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Ascomycin for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control (no Ascomycin) and an unstimulated control (no LPS).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.

  • In a parallel plate, assess cell viability using an MTT or LDH assay to ensure that the observed reduction in cytokine release is not due to cytotoxicity.

  • Calculate the percentage of inhibition of TNF-α release for each Ascomycin concentration.

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the effect of Ascomycin on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)

  • Ascomycin

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with image analysis software

Procedure:

  • Plate SH-SY5Y cells on coated coverslips or in a multi-well imaging plate.

  • Induce differentiation by replacing the growth medium with differentiation medium.

  • Treat the cells with different concentrations of Ascomycin during the differentiation process.

  • After a set period of differentiation (e.g., 3-5 days), fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody against β-III tubulin.

  • Incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

Neurite_Outgrowth_Assay_Workflow start Start plate_cells Plate SH-SY5Y cells start->plate_cells induce_diff Induce differentiation with retinoic acid plate_cells->induce_diff treat_cells Treat with Ascomycin induce_diff->treat_cells fix_stain Fix and stain for β-III tubulin and nuclei treat_cells->fix_stain acquire_images Acquire fluorescence images fix_stain->acquire_images quantify_neurites Quantify neurite length and branching acquire_images->quantify_neurites end End quantify_neurites->end

Workflow for a neurite outgrowth assay using SH-SY5Y cells treated with Ascomycin.
In Vivo Administration in a Mouse Model of Spinal Cord Injury

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of Ascomycin in a mouse model of spinal cord injury (SCI). Dosages and treatment duration should be optimized for the specific research question.

Materials:

  • Ascomycin

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • Mice with induced spinal cord injury

  • Syringes and needles (25-27 gauge)

Procedure:

  • Prepare the Ascomycin solution in the vehicle at the desired concentration.

  • Gently restrain the mouse, exposing the abdomen.

  • Administer the Ascomycin solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[6] The typical injection volume for a mouse is less than 10 mL/kg.[6]

  • A potential starting dose, based on studies with similar compounds, could be in the range of 1-5 mg/kg, administered daily.[5]

  • Continue the treatment for the desired duration of the study.

  • Monitor the animals for any adverse effects.

  • At the end of the study, assess functional recovery and perform histological analysis of the spinal cord tissue.

Conclusion

Ascomycin is a versatile and potent pharmacological tool for neuroscience research. Its ability to inhibit calcineurin and modulate key cellular pathways in neurons and glia makes it invaluable for studying neuroinflammation, neurodegeneration, and repair mechanisms in the CNS. The protocols and data provided here serve as a comprehensive resource for researchers and drug development professionals looking to utilize Ascomycin in their investigations. As with any experimental compound, it is crucial to carefully optimize concentrations, dosages, and treatment times for each specific application and model system.

References

Method

Ascomycin: Application Notes and Protocols for Immunosuppression in Rodent Transplant Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of ascomycin as an immunosuppressive agent in rodent transplant...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ascomycin as an immunosuppressive agent in rodent transplant models. Ascomycin (also known as FK520), an ethyl analog of tacrolimus (FK506), is a potent macrolide lactone that effectively suppresses the immune system, making it a valuable tool for preclinical transplantation research.[1][2]

Mechanism of Action

Ascomycin exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] The process begins with ascomycin binding to the intracellular immunophilin, FKBP12 (FK506-binding protein 12).[3][5] This ascomycin-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[3][5] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1][3] The reduction in IL-2 and other cytokines, including both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-10) types, leads to a significant suppression of T-cell proliferation and activation, thereby preventing graft rejection.[1][2][6]

Skin_Transplant_Workflow cluster_preop Pre-operative cluster_op Operative cluster_postop Post-operative Donor_Prep Prepare Donor Mouse Harvest_Skin Harvest Donor Skin Donor_Prep->Harvest_Skin Recipient_Prep Prepare Recipient Mouse Create_Graft_Bed Create Graft Bed on Recipient Recipient_Prep->Create_Graft_Bed Place_Graft Place Graft Harvest_Skin->Place_Graft Create_Graft_Bed->Place_Graft Bandage Apply Bandage Place_Graft->Bandage Administer_Ascomycin Administer Ascomycin Bandage->Administer_Ascomycin Monitor_Animal Daily Monitoring Administer_Ascomycin->Monitor_Animal Daily Remove_Bandage Remove Bandage (Day 7-10) Monitor_Animal->Remove_Bandage Assess_Rejection Assess Graft Rejection Remove_Bandage->Assess_Rejection Assess_Rejection->Assess_Rejection Heart_Transplant_Workflow cluster_preop_h Pre-operative cluster_op_h Operative cluster_postop_h Post-operative Donor_Prep_H Prepare Donor Rat Harvest_Heart Harvest Donor Heart Donor_Prep_H->Harvest_Heart Recipient_Prep_H Prepare Recipient Rat Expose_Vessels Expose Recipient Vessels Recipient_Prep_H->Expose_Vessels Anastomosis Perform Anastomoses Harvest_Heart->Anastomosis Expose_Vessels->Anastomosis Reperfuse Reperfuse Graft Anastomosis->Reperfuse Administer_Ascomycin_H Administer Ascomycin Reperfuse->Administer_Ascomycin_H Monitor_Animal_H Daily Monitoring Administer_Ascomycin_H->Monitor_Animal_H Daily Palpate_Graft Palpate for Heartbeat Monitor_Animal_H->Palpate_Graft Assess_Rejection_H Confirm Rejection (Histology) Palpate_Graft->Assess_Rejection_H If heartbeat ceases

References

Application

Protocol for dissolving Ascomycin for cell culture experiments

Application Note: Preparation of Ascomycin for Cell Culture Introduction Ascomycin, also known as FK520, FR-900520, or Immunomycin, is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Preparation of Ascomycin for Cell Culture

Introduction

Ascomycin, also known as FK520, FR-900520, or Immunomycin, is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It is a structural analog of Tacrolimus (FK506) and a potent immunosuppressant.[2][3] Its mechanism of action involves binding to the immunophilin FKBP12 (FK506-binding protein 12).[4][5] This Ascomycin-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent serine/threonine phosphatase.[4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent activation of genes encoding pro-inflammatory cytokines like IL-2 and IL-4.[3] Due to its potent immunosuppressive and anti-inflammatory properties, Ascomycin is a valuable tool in immunology, neuroscience, and drug development research.[1][4]

Proper dissolution and preparation of Ascomycin are critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation of Ascomycin stock and working solutions for in vitro use.

Physicochemical and Solubility Data

A summary of Ascomycin's properties is provided below. The compound is highly soluble in organic solvents like DMSO and ethanol but is poorly soluble in water.[6][7]

PropertyData
Synonyms FK520, FR900520, Immunomycin[2]
Molecular Formula C₄₃H₆₉NO₁₂[8]
Molecular Weight 792.0 g/mol [8]
Appearance White to light yellow crystalline solid[6][8]
Solubility DMSO: ~30-100 mg/mL[7][8] Ethanol: ~20-100 mg/mL[7][8] Methanol: ~10 mg/mL[9] Water: Very poorly soluble / Insoluble[6][7]
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)
Recommended Stock Conc. 10-50 mM in DMSO[10]
Typical Working Conc. Range IC₅₀ for T-cell suppression is ~3.9 nM.[10] Effective concentrations in cell culture can range from low nM to µM, depending on the cell type and experimental goals. A common starting point is 1-100 nM.
Storage (Solid) -20°C, protected from light and moisture. Stable for ≥ 4 years.[8]
Storage (Stock Solution) Aliquot and store at -20°C for up to one month.[10] Avoid repeated freeze-thaw cycles.[11]

Experimental Protocol: Preparation of Ascomycin Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials

  • Ascomycin powder

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Sterile cell culture medium appropriate for your cell line

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

Procedure

Part 1: Preparation of a 10 mM Ascomycin Stock Solution

  • Calculation: Determine the required mass of Ascomycin to prepare the desired volume of a 10 mM stock solution. The molecular weight of Ascomycin is 792.0 g/mol .

    • Formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.792 mg/mL

    • Example for 1 mL: Mass = 1 mL x 10 mM x 0.792 = 7.92 mg.

  • Weighing: Carefully weigh the calculated amount of Ascomycin powder in a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 7.92 mg of Ascomycin.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to very faint yellow.[9] Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional but Recommended): While compounds dissolved in DMSO do not typically require filter sterilization for antimicrobial purposes, filtering can remove any particulate matter. If desired, sterilize the solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[11] Label the tubes clearly with the compound name, concentration, and date. Store the aliquots at -20°C.[10]

Part 2: Preparation of a Working Solution

  • Thawing: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.

  • Serial Dilution: Prepare a working solution by diluting the stock solution directly into your complete cell culture medium. It is crucial to add the Ascomycin solution to the medium and not the other way around to avoid precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example for a 100 nM working solution in 10 mL of medium:

      • First, perform an intermediate dilution: Add 1 µL of 10 mM Ascomycin stock to 999 µL of sterile medium. This creates a 10 µM intermediate solution.

      • Next, add 100 µL of the 10 µM intermediate solution to 9.9 mL of your final volume of cell culture medium. This yields a final concentration of 100 nM Ascomycin.

  • Mixing and Use: Mix the final working solution gently by inverting the tube or swirling the flask. The solution is now ready to be added to your cell cultures. Note that aqueous solutions of Ascomycin are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]

Visual Protocols

The following diagrams illustrate the experimental workflow and the biological pathway of Ascomycin.

G Figure 1: Workflow for Ascomycin Solution Preparation cluster_stock Part 1: Stock Solution (10 mM) cluster_working Part 2: Working Solution calc 1. Calculate Mass (e.g., 7.92 mg for 1 mL) weigh 2. Weigh Ascomycin Powder calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Tubes dissolve->aliquot store 6. Store at -20°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw For each experiment dilute B. Dilute into Culture Medium (Keep DMSO <0.1%) thaw->dilute mix C. Mix Gently dilute->mix add_cells D. Add to Cell Culture mix->add_cells G Figure 2: Ascomycin Mechanism of Action cluster_cell Cytoplasm cluster_nucleus Nucleus ascomycin Ascomycin complex Ascomycin-FKBP12 Complex ascomycin->complex fkbp12 FKBP12 fkbp12->complex calcineurin_i Calcineurin (Inactive) complex->calcineurin_i Inhibits nfat NFAT complex->nfat Blocks calcineurin_a Calcineurin (Active) nfatp NFAT-P calcineurin_a->nfat nfatp->nfat Dephosphorylation nfat_nuc NFAT nfat->nfat_nuc Translocation transcription Transcription nfat_nuc->transcription gene Target Genes (e.g., IL-2) gene->transcription

References

Method

Application Notes and Protocols for Long-term Ascomycin Treatment in Chronic Inflammation Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the long-term application of Ascomycin, a potent calcineurin inhibitor, in various preclinical m...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term application of Ascomycin, a potent calcineurin inhibitor, in various preclinical models of chronic inflammation. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Ascomycin and its derivatives.

Introduction

Ascomycin, and its structural analog Tacrolimus (FK506), are powerful immunosuppressants that function by inhibiting calcineurin, a calcium-dependent serine/threonine phosphatase.[1][2] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines.[2] By disrupting this signaling cascade, Ascomycin effectively suppresses the activation of T-lymphocytes and mast cells, leading to a reduction in the production of Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-5) cytokines.[3] These properties make Ascomycin a valuable tool for studying chronic inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapies.

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

Ascomycin exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This Ascomycin-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[2] This action is central to the regulation of the immune response, as depicted in the signaling pathway below.

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation PLC PLCγ TCR->PLC 2. TCR Activation IP3 IP3 PLC->IP3 3. IP3 Production Ca2+ Ca²⁺ IP3->Ca2+ 4. Ca²⁺ Release Calmodulin Calmodulin Ca2+->Calmodulin 5. Calmodulin Activation Calcineurin_active Calcineurin (Active) Calmodulin->Calcineurin_active Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active 6. Calcineurin Activation NFAT NFAT (Active) Calcineurin_active->NFAT 7. Dephosphorylation FKBP12 FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex Ascomycin Ascomycin Ascomycin->FKBP12 A. Binding Ascomycin_FKBP12->Calcineurin_active B. Inhibition NFATp NFAT-P (Inactive) Cytokine_Genes Cytokine Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Cytokine_Genes 8. Nuclear Translocation Inflammation Inflammation Cytokine_Genes->Inflammation 9. Cytokine Production

Ascomycin's mechanism of action via the Calcineurin-NFAT pathway.

Experimental Protocols for Chronic Inflammation Models

The following protocols outline the induction of common chronic inflammation models and suggested long-term treatment regimens with Ascomycin.

Atopic Dermatitis (AD) Mouse Model

Model Induction:

  • Strain: BALB/c or C57BL/6 mice are commonly used.

  • Sensitization: On day 0, shave the abdominal skin of the mice and apply 100 µL of 0.5% 2,4-Dinitrochlorobenzene (DNCB) in an acetone/olive oil (4:1) mixture.

  • Challenge: On day 5, and every 2-3 days thereafter for the duration of the study, apply 20 µL of 0.2% DNCB to the dorsal side of both ears to induce a chronic inflammatory response.

Long-term Ascomycin Treatment Protocol:

  • Formulation: Prepare a 1% Ascomycin (or its derivative, e.g., Pimecrolimus) cream or ointment.[4]

  • Administration: Beginning on the first day of challenge (day 5), topically apply a thin layer of the Ascomycin formulation to the affected ear skin once or twice daily.[4]

  • Duration: Continue treatment for at least 3 weeks to observe significant therapeutic effects.[4]

  • Endpoint Analysis:

    • Clinical Scoring: Measure ear thickness daily using a digital caliper. Score the severity of erythema, edema, and excoriation on a scale of 0-3.

    • Histology: At the end of the study, collect ear tissue for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IFN-γ) by ELISA or qPCR.

Collagen-Induced Arthritis (CIA) Rat Model

Model Induction:

  • Strain: Lewis or Dark Agouti rats are susceptible strains.[5]

  • Immunization: On day 0, emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 0.2 mL of the emulsion intradermally at the base of the tail.[5][6]

  • Booster: On day 7, administer a booster injection of 0.1 mL of the same collagen/IFA emulsion.[5]

  • Disease Development: Arthritis symptoms, such as paw swelling, typically appear 10-14 days after the initial immunization.

Long-term Ascomycin Treatment Protocol:

  • Administration: Once arthritic symptoms are established (around day 14), begin oral administration of Ascomycin (or a related compound like FK506) at a dose of 5 mg/kg daily.[6]

  • Duration: Treat for a minimum of 15 to 28 days to evaluate the therapeutic effect on established arthritis.[6]

  • Endpoint Analysis:

    • Clinical Scoring: Measure the volume of both hind paws every 2-3 days using a plethysmometer. Score the severity of arthritis in each paw on a scale of 0-4.

    • Histology: At the end of the study, collect ankle joints for H&E staining to assess synovial inflammation, cartilage damage, and bone erosion.

    • Cytokine Analysis: Analyze serum or paw tissue homogenates for levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

Psoriasis-like Skin Inflammation Mouse Model

Model Induction:

  • Strain: BALB/c or C57BL/6 mice.

  • Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of the mice for 6-8 consecutive days.

Long-term Ascomycin Treatment Protocol:

  • Formulation: Prepare a 1% Ascomycin or Pimecrolimus ointment.

  • Administration: Beginning on the first day of imiquimod application, apply the Ascomycin ointment topically to the treated back skin once daily.

  • Duration: Continue treatment for the full duration of the imiquimod application (6-8 days) and potentially for a follow-up period to assess sustained effects.

  • Endpoint Analysis:

    • Clinical Scoring (PASI): Score the Psoriasis Area and Severity Index (PASI) daily, evaluating erythema, scaling, and skin thickness on a scale of 0-4 for each parameter.

    • Histology: Collect skin biopsies for H&E staining to measure epidermal thickness (acanthosis) and inflammatory infiltrate.

    • Cytokine Analysis: Analyze skin homogenates for the expression of psoriasis-related cytokines, including IL-17, IL-22, and IL-23.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating the efficacy of Ascomycin and its derivatives in chronic inflammation models.

Table 1: Effect of Topical Pimecrolimus (1%) on Atopic Dermatitis Severity Index (ADSI) in a 3-Week Study [4]

Treatment GroupApplication FrequencyMean Reduction in ADSI Score (%)
Pimecrolimus (1%)Twice Daily71.9
PlaceboTwice Daily10.3
Pimecrolimus (1%)Once Daily37.7
PlaceboOnce Daily6.2

Table 2: Effect of Oral FK506 (5 mg/kg/day) on Paw Edema and Cytokine Levels in Established Collagen-Induced Arthritis in Rats

ParameterVehicle ControlFK506 Treatment
Paw Volume (mL)
Day 14 (start of treatment)1.5 ± 0.21.6 ± 0.2
Day 282.8 ± 0.41.8 ± 0.3
Paw Tissue Cytokine Levels (pg/mg protein)
IL-1β150 ± 25130 ± 20
IL-6250 ± 40120 ± 30
TNF-α50 ± 1045 ± 8

*p < 0.05 compared to vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the long-term efficacy of Ascomycin in a chronic inflammation model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Group_Allocation Random Group Allocation (Vehicle, Ascomycin, Positive Control) Animal_Acclimatization->Group_Allocation Disease_Induction Induction of Chronic Inflammation Model Group_Allocation->Disease_Induction Baseline_Measurement Baseline Measurements (e.g., Paw Volume, Ear Thickness) Disease_Induction->Baseline_Measurement Long_Term_Treatment Initiate Long-term Ascomycin Treatment Baseline_Measurement->Long_Term_Treatment Clinical_Scoring Regular Clinical Scoring & Measurements Long_Term_Treatment->Clinical_Scoring Sample_Collection Periodic Blood/Tissue Sampling (optional) Clinical_Scoring->Sample_Collection Euthanasia Euthanasia & Final Sample Collection Sample_Collection->Euthanasia End of Study Histopathology Histopathological Analysis Euthanasia->Histopathology Biochemical_Analysis Biochemical & Molecular Analysis (ELISA, qPCR) Euthanasia->Biochemical_Analysis Data_Analysis Statistical Data Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

General experimental workflow for in vivo studies.

Conclusion

Ascomycin and its derivatives demonstrate significant therapeutic potential in various preclinical models of chronic inflammation. The provided protocols and data serve as a foundation for further investigation into the long-term efficacy and mechanisms of action of these compounds. Careful consideration of the specific model, treatment regimen, and endpoint analyses is crucial for obtaining robust and reproducible results.

References

Application

Application Notes: Ascomycin in the Study of Autoimmune Disease Mechanisms

Introduction Ascomycin (also known as FK520, FR-900520, or Immunomycin) is a macrolactam immunosuppressant produced by the fermentation of Streptomyces hygroscopicus.[1] It is an ethyl analog of Tacrolimus (FK506) and sh...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascomycin (also known as FK520, FR-900520, or Immunomycin) is a macrolactam immunosuppressant produced by the fermentation of Streptomyces hygroscopicus.[1] It is an ethyl analog of Tacrolimus (FK506) and shares a similar potent mechanism of action, making it a valuable tool for researchers studying the signaling pathways that underpin autoimmune diseases.[2] Ascomycin and its derivatives, such as Pimecrolimus (SDZ ASM 981), are primarily used to investigate T-lymphocyte activation, cytokine signaling, and mast cell responses, which are central to the pathophysiology of conditions like atopic dermatitis, psoriasis, and organ transplant rejection.[1][3]

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

Ascomycin exerts its immunosuppressive effects by inhibiting calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] The mechanism involves a multi-step process:

  • Binding to FKBP12: Ascomycin first diffuses into the cytoplasm of immune cells, such as T-lymphocytes, where it binds to the highly conserved immunophilin, FK506-binding protein 12 (FKBP12).[5]

  • Formation of an Inhibitory Complex: This Ascomycin-FKBP12 complex acquires a high affinity for calcineurin.[4][6]

  • Inhibition of Calcineurin Activity: The complex binds to calcineurin, sterically hindering its phosphatase activity and preventing it from dephosphorylating its substrates.[5][7]

  • Suppression of NFAT Activation: The primary substrate of calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[5][8] In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT.

  • Blocking Nuclear Translocation and Gene Transcription: By inhibiting calcineurin, Ascomycin prevents the dephosphorylation of NFAT.[9][10] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of key genes involved in the immune response, most notably Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation.[1][5]

This blockade of the calcineurin-NFAT pathway effectively halts the activation and proliferation of T-cells, a foundational event in many autoimmune and inflammatory responses.[1][11]

Ascomycin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Antigen Stimulation Calcineurin_inactive Calcineurin (Inactive) Ca_increase->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Ca2+/Calmodulin Activation NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT_deP NFAT (Active) NFAT_P->NFAT_deP DNA DNA NFAT_deP->DNA Translocates to Nucleus Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Complex Ascomycin-FKBP12 Complex FKBP12->Complex Complex->Calcineurin_active INHIBITS Gene_Transcription Cytokine Gene Transcription (e.g., IL-2, IFN-γ) DNA->Gene_Transcription Binds & Activates

Ascomycin's inhibition of the Calcineurin-NFAT signaling pathway.

Quantitative Data Summary

Ascomycin and its derivatives have been evaluated in various in vitro and in vivo models to quantify their immunosuppressive and anti-inflammatory effects.

Target/AssayCompoundSystem/ModelEffectQuantitative MeasurementReference(s)
Mediator ReleasePimecrolimusHuman Dermal Mast CellsInhibition of Histamine Release (anti-IgE induced)Max 73% inhibition at 500 nmol/L[12]
Mediator ReleasePimecrolimusHuman Peripheral Blood BasophilsInhibition of Histamine Release (anti-IgE induced)Max 82% inhibition at 500 nmol/L[12]
Mediator ReleasePimecrolimusHuman Dermal Mast CellsInhibition of Tryptase ReleaseMax 75% inhibition[12]
Mediator ReleasePimecrolimusHuman Dermal Mast CellsInhibition of TNF-α Release (ionophore/PMA induced)Max 90% inhibition at 100 nmol/L[12]
ImmunosuppressionAscomycinRat Popliteal Lymph Node Hyperplasia AssayImmunosuppressive Potency~3-fold lower potency than Tacrolimus (FK506)[13]
NephrotoxicityAscomycinFischer-344 Rat (14-day dosing, i.p.)Reduction of Creatinine Clearance>50% reduction at 3 mg/kg[13]
NephrotoxicityTacrolimus (FK506)Fischer-344 Rat (14-day dosing, i.p.)Reduction of Creatinine Clearance>50% reduction at 1 mg/kg[13]
Systemic PotencyABT-281 (Ascomycin analog)Swine Contact Hypersensitivity (i.p. admin)Reduced Systemic Potency vs. FK50661-fold less potent than Tacrolimus (FK506)[14]

Protocols

Protocol 1: In Vitro T-Lymphocyte Activation Assay

This protocol provides a method to assess the inhibitory effect of Ascomycin on T-cell activation and proliferation, a cornerstone experiment in studying its mechanism of action.

Objective: To quantify the dose-dependent inhibition of anti-CD3/anti-CD28-stimulated T-lymphocyte proliferation by Ascomycin.

Materials & Reagents:

  • Ascomycin (dissolved in DMSO, then diluted in culture medium)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated mouse splenocytes

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin/Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • Plate-bound anti-human or anti-mouse CD3 antibody (functional grade)

  • Soluble anti-human or anti-mouse CD28 antibody (functional grade)[15][16]

  • Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or resazurin-based assays like PrestoBlue™)

  • Sterile PBS

Procedure:

  • Plate Coating:

    • Dilute anti-CD3 antibody to 5-10 µg/mL in sterile PBS.

    • Add 50-100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.[16]

    • Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.[15]

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.

    • Resuspend cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of Ascomycin in complete RPMI-1640. Remember to create a vehicle control (DMSO equivalent to the highest Ascomycin concentration).

    • Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate (yielding 0.5-1 x 10^5 cells/well).

    • Add 50 µL of the appropriate Ascomycin dilution or vehicle control to the wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.[15]

    • Include control wells: unstimulated cells (no antibodies) and stimulated cells (antibodies + vehicle).

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Measurement:

    • Follow the manufacturer's instructions for your chosen proliferation assay. For example, if using [3H]-thymidine, add 1 µCi per well for the final 18 hours of incubation before harvesting cells and measuring incorporation using a scintillation counter. If using a colorimetric assay, add the reagent for the final 2-4 hours before reading absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each Ascomycin concentration relative to the stimulated vehicle control.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of Ascomycin that causes 50% inhibition of proliferation).

Experimental_Workflow plate_coating 1. Plate Coating (Anti-CD3 Antibody) assay_setup 3. Assay Setup - Add cells to plate - Add Ascomycin dilutions - Add soluble Anti-CD28 plate_coating->assay_setup cell_prep 2. Cell Isolation (PBMCs or Splenocytes) cell_prep->assay_setup incubation 4. Incubation (48-72 hours at 37°C) assay_setup->incubation proliferation_assay 5. Proliferation Measurement (e.g., BrdU, [3H]-thymidine) incubation->proliferation_assay data_analysis 6. Data Analysis (Calculate % Inhibition, IC50) proliferation_assay->data_analysis

Workflow for an in vitro T-cell activation and proliferation assay.
Protocol 2: Cytokine Production Measurement by ELISA

This protocol is designed to measure the effect of Ascomycin on the production of key cytokines (e.g., IL-2, IFN-γ, IL-4) from activated immune cells.

Objective: To determine the concentration-dependent effect of Ascomycin on cytokine secretion from stimulated T-lymphocytes.

Procedure:

  • Cell Stimulation:

    • Set up the T-cell activation assay as described in Protocol 1 (Steps 1-4). The cell density and stimulation conditions will be identical.

  • Supernatant Collection:

    • After the desired incubation period (typically 24-48 hours for cytokine analysis), centrifuge the 96-well plate at 300-400 x g for 5 minutes.

    • Carefully collect 100-150 µL of the cell-free supernatant from each well without disturbing the cell pellet.

    • Supernatants can be used immediately or stored at -80°C for later analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human IL-2 ELISA Kit).

    • Follow the manufacturer's protocol precisely. A general workflow is as follows:

      • Coating: Coat a 96-well ELISA plate with the capture antibody.

      • Blocking: Block non-specific binding sites with a blocking buffer.

      • Sample Incubation: Add standards, controls, and collected supernatants to the wells.

      • Detection: Add the biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

      • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme (HRP) will catalyze a color change.

      • Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Measure the optical density (OD) at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in each sample by interpolating its OD value from the standard curve.

    • Determine the IC50 of Ascomycin for the inhibition of the production of each cytokine.

Protocol 3: In Vivo Model - Allergic Contact Dermatitis

This protocol describes a common animal model to study the effects of topically or systemically applied Ascomycin on a T-cell-mediated inflammatory skin response.

Objective: To evaluate the efficacy of Ascomycin in reducing the inflammatory response in a mouse model of allergic contact dermatitis (ACD) or delayed-type hypersensitivity (DTH).

Materials & Reagents:

  • BALB/c or C57BL/6 mice

  • Hapten sensitizer (e.g., 2,4-Dinitrofluorobenzene - DNFB, or Oxazolone - OXA)

  • Vehicle for sensitizer (e.g., Acetone:Olive Oil, 4:1)

  • Ascomycin formulated for topical (e.g., in an ointment base) or systemic (e.g., in saline for i.p. injection) administration

  • Micrometer calipers

Procedure:

  • Sensitization Phase (Day 0):

    • Shave a small area on the abdomen of each mouse.

    • Apply a small volume (e.g., 25 µL) of the sensitizer (e.g., 0.5% DNFB) to the shaved abdominal skin. This is the initial exposure that primes the immune system.

  • Elicitation/Challenge Phase (Day 5-7):

    • Measure the baseline thickness of both ears of each mouse using micrometer calipers.

    • Apply a lower concentration of the same sensitizer (e.g., 20 µL of 0.2% DNFB) to both sides of one ear (the "challenge" ear). The other ear can serve as a control.

  • Treatment:

    • Divide mice into groups: Vehicle control, Ascomycin-treated, and potentially a positive control (e.g., a topical corticosteroid).

    • Administer Ascomycin according to the experimental design. For topical treatment, apply the formulation to the challenged ear shortly after the challenge and at subsequent time points (e.g., 24 and 48 hours later). For systemic treatment, administer via i.p. or oral route before the challenge.[2]

  • Measurement of Inflammation:

    • Measure the thickness of the challenged and control ears at various time points after the challenge (e.g., 24, 48, and 72 hours).

    • The degree of inflammation is quantified as the change in ear thickness (measurement at time x - baseline measurement).

  • Data Analysis:

    • Compare the ear swelling (inflammation) between the Ascomycin-treated groups and the vehicle control group.

    • Calculate the percentage of inhibition of the inflammatory response.

    • Further analysis can include histology of the ear tissue to assess cellular infiltrate or cytokine analysis from tissue homogenates.

References

Method

Application Notes: Ascomycin as a Positive Control for Immunosuppression Assays

Audience: Researchers, scientists, and drug development professionals. Introduction Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus. It is a close structural analog of Tacrolimus (FK506) and possesses potent immunosuppressive properties.[1][2] Its well-defined mechanism of action, centered on the inhibition of the calcineurin-NFAT signaling pathway, makes it an ideal positive control for a variety of in vitro and in vivo immunosuppression assays.[3][4] These application notes provide detailed protocols for using Ascomycin as a positive control in T-cell proliferation, cytokine production, and NFAT reporter gene assays.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Ascomycin exerts its immunosuppressive effects by inhibiting T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][5] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it upregulates the expression of genes crucial for T-cell activation and immune response, including Interleukin-2 (IL-2).[1][7]

Ascomycin disrupts this cascade by first binding to an intracellular immunophilin, FKBP12 (FK506-binding protein 12).[3][4] The resulting Ascomycin-FKBP12 complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT.[3] Consequently, NFAT remains in the cytoplasm, gene transcription is suppressed, and T-cell activation is inhibited. This targeted mechanism makes Ascomycin a reliable and specific positive control for assays investigating this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TCR TCR PLC PLCγ TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2+ Ca²⁺ Rise IP3->Ca2+ Induces Calmodulin Calmodulin Ca2+->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation FKBP12 FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin Ascomycin Ascomycin->FKBP12 Binds Ascomycin_FKBP12->Calcineurin Inhibits Gene IL-2 Gene Transcription NFAT_nuc->Gene

Ascomycin inhibits the Calcineurin-NFAT signaling pathway.

Quantitative Data Summary

Ascomycin reliably inhibits immune cell responses in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its potency. The following table summarizes typical IC50 values for Ascomycin and its analog Tacrolimus in relevant immunosuppression assays.

Assay TypeCell TypeCompoundTypical IC50Reference
Mixed Lymphocyte Reaction Human PBMCsAscomycin0.1 - 1.0 nM[8],[9]
IL-2 Reporter Gene Assay Jurkat T-cellsAscomycin0.5 - 5.0 nM[10]
T-Cell Proliferation Mouse SplenocytesTacrolimus (FK506)~0.1 nM[11]
Cytokine Production (IL-2) Human PBMCsTacrolimus (FK506)0.01 - 0.1 nMN/A

Note: Ascomycin has a reported immunosuppressive potency approximately 3-fold lower than Tacrolimus (FK506)[11]. Specific IC50 values can vary based on experimental conditions such as cell density and stimulation method.

Experimental Protocols

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate upon stimulation, a hallmark of T-cell activation. Ascomycin is used as a positive control to establish maximal inhibition of proliferation.

G A Isolate PBMCs from whole blood B Label cells with CFSE dye (optional) A->B C Seed cells into a 96-well plate B->C D Add stimulants (e.g., anti-CD3/CD28) C->D E Add Ascomycin (positive control), test compounds, or vehicle D->E F Incubate for 3-5 days at 37°C, 5% CO₂ E->F G Measure Proliferation: - CFSE dilution via Flow Cytometry - ATP levels via CellTiter-Glo® - [³H]-thymidine incorporation F->G G A Isolate and prepare PBMCs or T-cells B Seed cells into a 96-well plate A->B C Add stimulants (e.g., PMA + Ionomycin) B->C D Add Ascomycin (positive control), test compounds, or vehicle C->D E Incubate for 6-48 hours at 37°C, 5% CO₂ D->E F Collect Supernatant (for ELISA/CBA) E->F G Process Cells (for Intracellular Staining) E->G H Quantify Cytokine Levels F->H G->H G A Seed NFAT reporter cells (e.g., Jurkat-NFAT-Luc) B Incubate overnight to allow adherence and recovery (if applicable) A->B C Add Ascomycin (positive control), test compounds, or vehicle B->C D Add stimulants (e.g., PMA + Ionomycin) C->D E Incubate for 6-24 hours at 37°C, 5% CO₂ D->E F Add reporter substrate (e.g., Luciferin) E->F G Measure signal (e.g., Luminescence) F->G

References

Application

Application Notes: Flow Cytometry Analysis of T-Cell Populations After Ascomycin Treatment

Introduction Ascomycin and its structural analog, Tacrolimus (FK506), are potent macrolide immunosuppressants that function by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This inhibition ultima...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ascomycin and its structural analog, Tacrolimus (FK506), are potent macrolide immunosuppressants that function by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This inhibition ultimately suppresses T-cell proliferation and the production of several crucial cytokines. Consequently, Ascomycin is a valuable tool in immunology research and has clinical applications in preventing organ transplant rejection and treating autoimmune diseases. Flow cytometry is an indispensable technique for dissecting the complex effects of Ascomycin on T-cell populations. It allows for the simultaneous multi-parametric analysis of individual cells, providing quantitative data on cell surface marker expression, intracellular cytokine levels, and the frequency of various T-cell subsets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the impact of Ascomycin on T-cell populations.

Mechanism of Action

Ascomycin exerts its immunosuppressive effects by binding to the immunophilin FKBP12. This Ascomycin-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor. Upon dephosphorylation, NFAT translocates to the nucleus and induces the transcription of genes encoding various cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). By blocking this cascade, Ascomycin effectively prevents T-cell activation, proliferation, and effector functions.[1][2]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Ascomycin and its analog Tacrolimus on various T-cell populations as measured by flow cytometry.

Table 1: Effect of Tacrolimus on Regulatory T-Cell (Treg) Populations

T-Cell SubsetTreatment GroupMean Percentage of CD4+ T-Cells (± SD)Reference
Regulatory T-Cells (CD4+CD25+FoxP3+)Tacrolimus6.7% (approx.)[3]
Regulatory T-Cells (CD4+CD25+FoxP3+)Healthy Controls13.4% (approx.)[3]
Regulatory T-Cells (CD4+CD25+)Tacrolimus13.1% ± 7.8%[4][5]
Regulatory T-Cells (CD4+CD25+)Healthy Controls11.9% ± 5.4%[4][5]

*Note: Data from Figure 5C in the cited reference indicates the Treg percentage in the Tacrolimus (FK506) group was approximately half that of the healthy controls and the Rapamycin group.[3]

Table 2: In Vitro Inhibition of T-Cell Cytokine Production by Tacrolimus

CytokineT-Cell TypeTacrolimus ConcentrationPercent InhibitionReference
Interleukin-2 (IL-2)Isolated T-Cells10 ng/mL90%[1]
Interleukin-2 (IL-2)Whole Blood T-Cells10 ng/mLNo significant inhibition[1]

Table 3: Changes in T-Cell Surface Marker Expression Following Tacrolimus (FK506) Treatment in Rats

MarkerT-Cell SubsetTreatment EffectReference
OX-12 (B-cell marker)Blood LymphocytesAttenuation of increase[6]
OX-19 (CD3)Blood LymphocytesRelative increase[6]
W3/25 (CD4)Blood LymphocytesRelative increase[6]
OX-8 (CD8)Blood LymphocytesRelative increase[6]
OX-39 (IL-2R)Blood LymphocytesSuppression of increase[6]
OX-40 (Activated CD4+)Blood LymphocytesSuppression of increase[6]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is the first step for subsequent T-cell analysis.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium or staining buffer.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Ascomycin Treatment and T-Cell Activation

This protocol details the in vitro treatment of PBMCs with Ascomycin followed by stimulation to assess its effect on T-cell activation.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Ascomycin (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Brefeldin A

  • 96-well U-bottom plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 96-well plate.

  • Add the desired concentrations of Ascomycin (and a vehicle control, e.g., DMSO) to the respective wells. It is recommended to perform a dose-response curve.

  • Incubate the cells with Ascomycin for 1-2 hours in a CO2 incubator.

  • Stimulate the T-cells by adding PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 500 ng/mL) to the wells.

  • For intracellular cytokine analysis, add Brefeldin A (a protein transport inhibitor) at a final concentration of 10 µg/mL for the last 4-6 hours of the stimulation period. The total stimulation time is typically 6-24 hours.

  • After incubation, harvest the cells for flow cytometry staining.

Protocol 3: Flow Cytometry Staining for T-Cell Subsets, Activation Markers, and Intracellular Cytokines

This protocol provides a general procedure for staining T-cells for flow cytometric analysis. Specific antibody panels should be optimized based on the research question.

Materials:

  • Ascomycin-treated and stimulated PBMCs

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69, CD45RA, CCR7)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) and transcription factors (e.g., FoxP3)

  • Flow cytometer

Procedure:

  • Harvest the cells from the 96-well plate and transfer to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated surface antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Fixation and Permeabilization: After the final wash, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

  • Incubate for 20 minutes at room temperature in the dark.

  • Wash the cells once with 1X Permeabilization/Wash buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash buffer containing the pre-titrated intracellular antibodies.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with 1X Permeabilization/Wash buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer. Remember to include appropriate controls (unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls).

Mandatory Visualizations

T_Cell_Activation_Pathway_and_Ascomycin_Inhibition Ascomycin's Mechanism of Action in T-Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Signal CD28 CD28 CD28->PLCg Co-stimulation IP3 IP3 PLCg->IP3 Calcium Ca²⁺ Influx IP3->Calcium Calcineurin Calcineurin Calcium->Calcineurin Activates NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P (Inactive) Gene_Transcription Cytokine Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene_Transcription Translocates to Nucleus Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex Ascomycin->Ascomycin_FKBP12 FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin Inhibits

Caption: Ascomycin inhibits T-cell activation by blocking calcineurin.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis Start Start: Whole Blood Sample PBMC_Isolation 1. PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Ascomycin_Treatment 2. In Vitro Ascomycin Treatment (Dose-response) PBMC_Isolation->Ascomycin_Treatment TCell_Stimulation 3. T-Cell Stimulation (PMA/Ionomycin) Ascomycin_Treatment->TCell_Stimulation Protein_Transport_Inhibition 4. Protein Transport Inhibition (Brefeldin A) TCell_Stimulation->Protein_Transport_Inhibition Surface_Staining 5. Surface Marker Staining (e.g., CD3, CD4, CD8, CD25) Protein_Transport_Inhibition->Surface_Staining Fix_Perm 6. Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining 7. Intracellular Staining (e.g., IFN-γ, IL-2, FoxP3) Fix_Perm->Intracellular_Staining Flow_Cytometry 8. Data Acquisition (Flow Cytometer) Intracellular_Staining->Flow_Cytometry Data_Analysis 9. Data Analysis (Gating and Quantification) Flow_Cytometry->Data_Analysis End End: Quantitative Results Data_Analysis->End

Caption: Workflow for analyzing Ascomycin's effects on T-cells.

References

Technical Notes & Optimization

Troubleshooting

Ascomycin solubility issues in aqueous solutions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of ascomycin in aqueous solutions. Trouble...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of ascomycin in aqueous solutions.

Troubleshooting Guide

This section addresses common problems encountered during the preparation of ascomycin solutions for experimental use.

Q1: My ascomycin powder won't dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?

A1: Ascomycin is sparingly soluble or insoluble in water and aqueous buffers.[1][2][3] Direct dissolution in aqueous media is not a viable method. To achieve the desired concentration, you must first dissolve the ascomycin in a suitable organic solvent to create a concentrated stock solution.[4]

Q2: I've prepared a stock solution in an organic solvent, but the ascomycin precipitated when I diluted it into my aqueous buffer. What happened and how can I fix it?

A2: Precipitation upon dilution is a common issue and typically occurs for two reasons:

  • The final concentration is too high: The amount of organic solvent in the final aqueous solution may be insufficient to keep the ascomycin dissolved. Ascomycin's solubility is significantly lower in aqueous solutions, even with a co-solvent. For example, in a 1:1 mixture of Dimethylformamide (DMF) and PBS (pH 7.2), the solubility is only about 0.5 mg/mL.[4]

  • Improper mixing: Adding the aqueous buffer too quickly to the stock solution, or vice-versa, can cause localized high concentrations that lead to immediate precipitation.

Troubleshooting Steps:

  • Reduce Final Concentration: Lower the target concentration of ascomycin in your final aqueous solution.

  • Optimize Dilution: Add the aqueous buffer to your stock solution slowly while vortexing or stirring vigorously to ensure rapid and even dispersion.

  • Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the percentage of the organic solvent in the final solution can improve solubility. However, be mindful that solvents like DMSO can have biological effects on cells.

Q3: My final ascomycin solution appears cloudy or has visible particles. Is it usable?

A3: A cloudy solution or the presence of visible particles indicates that the ascomycin is not fully dissolved and has likely precipitated or formed a suspension. This solution is not suitable for most experiments as the actual concentration is unknown and the particulates can interfere with assays or be harmful to cells. The solution should be remade following the correct protocol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating an ascomycin stock solution?

A1: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended solvents for preparing ascomycin stock solutions.[4] Ethanol is also a suitable option.[1][4] Ascomycin exhibits high solubility in these organic solvents, allowing for the creation of concentrated stocks that can be diluted for experiments.

Q2: What are the known solubility limits of ascomycin in various solvents?

A2: The solubility of ascomycin varies significantly between solvents. The following table summarizes key quantitative data from various sources.

SolventSolubility (mg/mL)Source
Water / Aqueous Buffers < 1 mg/mL (Sparingly Soluble/Insoluble)[1][2][4]
DMSO ~30 mg/mL, 65 mg/mL, 100 mg/mL[1][4][5]
DMF ~30 mg/mL[4]
Ethanol ~20 mg/mL, 50 mg/mL, 100 mg/mL[1][2][4]
Methanol 10 mg/mL[3]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[4]

Note: Reported solubility values can vary between suppliers and based on experimental conditions.

Q3: How should I prepare a working solution of ascomycin in an aqueous buffer from a stock solution?

A3: A detailed protocol for preparing a working solution from a DMSO stock is provided below. The same principle applies to stocks made in DMF or ethanol.

Q4: How stable is ascomycin in solution and how should I store it?

A4:

  • Solid Form: Ascomycin supplied as a crystalline solid is stable for years when stored at -20°C.[4]

  • Organic Stock Solutions: Stock solutions made in DMSO, DMF, or ethanol should be stored at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]

Q5: Are there advanced methods to improve the aqueous solubility of ascomycin?

A5: Yes, for more advanced formulation needs, cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like ascomycin, effectively increasing their water solubility and stability.[6][7][8] This technique is often employed in drug delivery and formulation development to improve the pharmacokinetic profiles of poorly soluble compounds.[6]

Experimental Protocols

Protocol 1: Preparation of Ascomycin Stock and Aqueous Working Solutions

Objective: To prepare a sterile 10 mg/mL stock solution of ascomycin in DMSO and subsequently dilute it to a 10 µg/mL working concentration in cell culture media.

Materials:

  • Ascomycin (crystalline solid)[4]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Pipettes and sterile tips

Methodology:

  • Prepare Stock Solution (e.g., 10 mg/mL): a. Aseptically weigh out the desired amount of ascomycin powder (e.g., 5 mg). b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 5 mg, add 500 µL of DMSO to make a 10 mg/mL solution). c. Vortex the tube vigorously until the ascomycin is completely dissolved. The solution should be clear.[9] d. Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C.

  • Prepare Aqueous Working Solution (e.g., 10 µg/mL): a. Thaw one aliquot of the 10 mg/mL ascomycin stock solution. b. Calculate the volume needed for a 1:1000 dilution. To make 1 mL of a 10 µg/mL solution, you will need 1 µL of the 10 mg/mL stock. c. Pipette 999 µL of the pre-warmed aqueous buffer (e.g., cell culture media) into a sterile tube. d. Add 1 µL of the ascomycin stock solution to the buffer. Crucially, dispense the stock solution directly into the liquid and immediately vortex or pipette up and down to ensure rapid mixing and prevent precipitation. e. Use this freshly prepared working solution for your experiment immediately. Do not store.[4]

Visualizations

G cluster_0 cluster_1 start ascomycin Ascomycin Powder stock Concentrated Stock Solution ascomycin->stock Dissolve Completely precipitate Precipitation! (Incorrect Method) ascomycin->precipitate Direct Addition (Incorrect) dmso Anhydrous DMSO dmso->stock Dissolve Completely aliquot Aliquot & Store at -20°C stock->aliquot For Storage working Final Working Solution stock->working Dilute Slowly with Vortexing (Correct) buffer Aqueous Buffer (e.g., PBS, Media) buffer->working buffer->precipitate

Caption: Workflow for preparing an aqueous solution of Ascomycin.

G ascomycin Ascomycin (FK520) complex Ascomycin-FKBP12 Complex ascomycin->complex fkbp12 FKBP12 (Immunophilin) fkbp12->complex complex->block calcineurin Calcineurin (Phosphatase) nfat_p NFAT-P (Inactive) calcineurin->nfat_p Activates nfat NFAT (Active) nfat_p->nfat Dephosphorylates nucleus Nucleus nfat->nucleus Translocation transcription Gene Transcription (e.g., IL-2) nucleus->transcription Initiates

Caption: Ascomycin's mechanism of action via Calcineurin inhibition.

References

Optimization

Technical Support Center: Minimizing Ascomycin-Induced Nephrotoxicity in Animal Studies

Welcome to the technical support center for researchers investigating ascomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute animal studies while min...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating ascomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute animal studies while minimizing the risk of ascomycin-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ascomycin-induced nephrotoxicity?

Ascomycin, a calcineurin inhibitor (CNI), primarily induces nephrotoxicity through a combination of hemodynamic and direct tubular effects. The core mechanism involves the inhibition of calcineurin, a calcium-dependent phosphatase. This inhibition leads to a cascade of events including:

  • Vasoconstriction: Constriction of the afferent arterioles in the kidneys, leading to reduced renal blood flow and glomerular filtration rate (GFR). This is mediated by an imbalance in vasoactive substances, including increased production of vasoconstrictors like endothelin and thromboxane, and decreased production of vasodilators like nitric oxide and prostacyclin.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) within renal cells, leading to cellular damage.

  • Apoptosis: Programmed cell death of renal tubular cells.

  • Inflammation and Fibrosis: Chronic administration can lead to interstitial fibrosis and tubular atrophy.

Q2: Are there differences in nephrotoxicity between ascomycin and tacrolimus (FK506) in animal models?

Yes, while both are calcineurin inhibitors with similar mechanisms of action, studies in Fischer-344 rats have shown that ascomycin has a lower immunosuppressive potency and a correspondingly higher dose is required to induce a similar level of nephrotoxicity compared to tacrolimus. Specifically, a dose of 3 mg/kg (i.p.) of ascomycin was needed to reduce creatinine clearance by over 50%, whereas only 1 mg/kg (i.p.) of tacrolimus was required for the same effect.[1]

Q3: What are the typical clinical signs of nephrotoxicity in rodents administered ascomycin?

Common signs of nephrotoxicity in rodents include:

  • Elevated serum creatinine (SCr) and blood urea nitrogen (BUN) levels.

  • Reduced creatinine clearance.

  • Electrolyte imbalances (e.g., hyperkalemia, hypomagnesemia).

  • Histopathological changes in the kidneys, such as tubular vacuolization, interstitial fibrosis, and arteriolopathy.

  • Changes in urine output, although this can be variable.

Q4: How can I monitor for nephrotoxicity during my study?

Regular monitoring is crucial. Key monitoring strategies include:

  • Biochemical Analysis: Serial blood sampling to measure SCr and BUN.

  • Urine Analysis: Collection of urine to measure creatinine clearance, proteinuria, and kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

  • Histopathology: At the end of the study, kidney tissues should be collected for histological examination to assess for structural damage.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High mortality rate in the ascomycin-treated group. Dose of ascomycin is too high.- Review the literature for appropriate dose ranges for your specific animal model and route of administration. - Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD). - Consider that ascomycin nephrotoxicity is driven by peak drug levels; adjust dosing frequency if necessary.[1]
Inconsistent or no signs of nephrotoxicity at expected doses. - Route of Administration: Oral administration of ascomycin may have an absorption ceiling, leading to a lack of toxicity even at high doses.[1] - Dosing Regimen: Continuous infusion may not achieve the peak plasma concentrations required to induce nephrotoxicity.[1] - Animal Model: The animal strain or species may be less susceptible.- Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are more likely to produce consistent nephrotoxicity. - Use a dosing regimen that produces high peak concentrations (e.g., once-daily bolus injection). - Consider using a more susceptible model, such as a salt-depleted rat model, to enhance susceptibility to CNI-induced nephrotoxicity.
High variability in nephrotoxicity markers within the same group. - Inconsistent drug administration. - Individual differences in drug metabolism. - Underlying health status of the animals.- Ensure accurate and consistent dosing for each animal. - Use a sufficient number of animals per group to account for biological variability. - Acclimatize animals properly before the study and monitor their health status closely.
Difficulty in distinguishing ascomycin toxicity from other experimental factors. Confounding variables in the experimental design.- Include appropriate control groups (vehicle control, positive control if applicable). - If combining ascomycin with other treatments, ensure these treatments do not have overlapping renal effects.

Experimental Protocols

Induction of Ascomycin-Induced Nephrotoxicity in Rats

This protocol is a synthesis of methodologies reported in the literature for calcineurin inhibitor-induced nephrotoxicity.

  • Animal Model: Male Wistar or Fischer-344 rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Drug Preparation: Dissolve ascomycin in a suitable vehicle (e.g., a mixture of polyoxyethylene castor oil and ethanol, diluted with saline).

  • Dosing and Administration:

    • Administer ascomycin at a dose of 3 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 14 to 28 days.[1]

    • A vehicle control group should receive an equivalent volume of the vehicle.

  • Monitoring:

    • Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly) to measure serum creatinine and BUN.

    • House rats in metabolic cages for 24-hour urine collection at baseline and at the end of the study to determine creatinine clearance.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the animals under anesthesia.

    • Collect blood via cardiac puncture for final biochemical analysis.

    • Perfuse the kidneys with saline and then fix one kidney in 10% neutral buffered formalin for histopathological analysis (H&E and PAS staining). Snap-freeze the other kidney in liquid nitrogen for molecular or biochemical assays.

Co-administration of a Protective Agent

This is a generalized protocol for testing the efficacy of a protective agent against CNI-induced nephrotoxicity. Specific doses and routes of administration for the protective agent should be determined from the literature.

  • Experimental Groups:

    • Control (Vehicle for ascomycin and protective agent)

    • Ascomycin (e.g., 3 mg/kg, i.p.)

    • Ascomycin + Protective Agent (at the selected dose)

    • Protective Agent alone

  • Administration:

    • Administer the protective agent at the predetermined dose and route. This may be before, during, or after ascomycin administration depending on the hypothesized mechanism of protection.

    • Administer ascomycin as described in the induction protocol.

  • Monitoring and Endpoint: Follow the same procedures for monitoring and tissue collection as the induction protocol.

Data Presentation

Table 1: Effects of Potential Protective Agents on Tacrolimus-Induced Nephrotoxicity in Rats

Protective AgentTacrolimus Dose & DurationProtective Agent DoseKey Findings on Renal FunctionReference
Juniper Oil Not specified, administered for 2 weeksDiet supplemented with juniper oil for 5 weeksCompletely prevented the decrease in inulin clearance.[1]
Cilastatin Not specifiedNot specifiedProtective effects against chronic tacrolimus-induced nephrotoxicity.[2]
MK0626 (DPP IV inhibitor) 1.5 mg/kg, s.c., for 4 weeks10 or 20 mg/kg, oral gavageAttenuated renal dysfunction and tubulointerstitial fibrosis.[3]
Resveratrol 0.5 mg/kg, oral, for 21 days10 mg/kg, oralDecreased levels of inflammatory markers and reduced interstitial fibrosis.[4][5][6]
Coenzyme Q10 Not specified, chronic administrationNot specifiedAttenuated oxidative stress and improved renal histology and function.[7]

Disclaimer: The data presented above is for tacrolimus. While ascomycin has a similar mechanism, direct studies on protective agents for ascomycin-induced nephrotoxicity are limited. These agents represent promising candidates for investigation in ascomycin models.

Visualizations

Signaling Pathways in Ascomycin-Induced Nephrotoxicity

G cluster_0 Ascomycin Administration cluster_1 Cellular Mechanisms cluster_2 Pathophysiological Outcomes cluster_3 Clinical Manifestations Ascomycin Ascomycin Calcineurin_Inhibition Calcineurin Inhibition Ascomycin->Calcineurin_Inhibition Vasoconstriction Afferent Arteriole Vasoconstriction Calcineurin_Inhibition->Vasoconstriction Oxidative_Stress Increased Reactive Oxygen Species (ROS) Calcineurin_Inhibition->Oxidative_Stress Apoptosis Tubular Cell Apoptosis Calcineurin_Inhibition->Apoptosis Reduced_RBF_GFR Reduced Renal Blood Flow & GFR Vasoconstriction->Reduced_RBF_GFR Cellular_Damage Direct Tubular Cellular Damage Oxidative_Stress->Cellular_Damage Apoptosis->Cellular_Damage Nephrotoxicity Nephrotoxicity (Elevated SCr, BUN) Reduced_RBF_GFR->Nephrotoxicity Inflammation_Fibrosis Inflammation & Interstitial Fibrosis Cellular_Damage->Inflammation_Fibrosis Inflammation_Fibrosis->Nephrotoxicity

Caption: Signaling pathways of ascomycin-induced nephrotoxicity.

Experimental Workflow for Assessing Protective Agents

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Monitoring & Endpoint cluster_3 Phase 4: Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Blood & Urine) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily Dosing: - Ascomycin - Protective Agent - Vehicle Grouping->Dosing Monitoring Weekly Monitoring (Biochemical Markers) Dosing->Monitoring Endpoint Endpoint Analysis: - Final Blood/Urine Collection - Kidney Tissue Harvesting Monitoring->Endpoint Analysis Biochemical, Histological, & Molecular Analysis Endpoint->Analysis

Caption: Experimental workflow for evaluating protective agents.

References

Troubleshooting

Ascomycin Technical Support Center: Troubleshooting Experimental Variability

Welcome to the Ascomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results when working with Asco...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ascomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results when working with Ascomycin. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure consistency and accuracy in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Ascomycin solution appears cloudy or has precipitated. What should I do?

A1: Ascomycin has limited solubility in aqueous solutions. Precipitation can occur if the solvent concentration is too low or if the solution is stored improperly.

  • Solubility: Ascomycin is soluble in organic solvents like DMSO, ethanol, and DMF.[1] It is only sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is recommended to first dissolve Ascomycin in a solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

  • Preparation: When preparing aqueous solutions, do not exceed a 1:1 ratio of solvent to aqueous buffer, as this may cause precipitation.[1]

  • Storage: Aqueous solutions of Ascomycin are not recommended for storage for more than one day.[1] For longer-term storage, it is best to store stock solutions at -20°C in a suitable organic solvent.[2]

Q2: I am observing significant batch-to-batch variability in my experimental results with Ascomycin. How can I mitigate this?

A2: Batch-to-batch variability is a common issue with many biological reagents and can significantly impact the reproducibility of experiments.[3]

  • Quality Control: Whenever possible, purchase Ascomycin from a reputable supplier that provides a certificate of analysis with purity specifications. Aim for a purity of >95%.[4]

  • Internal Validation: When you receive a new batch of Ascomycin, it is good practice to perform a validation experiment to compare its activity with your previous batch. This can be a simple dose-response curve in a sensitive cell line.

  • Consistent Handling: Ensure that your stock solution preparation and storage protocols are consistent across all experiments and batches.

Q3: My IC50 values for Ascomycin are inconsistent across experiments. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors, ranging from experimental setup to data analysis.[5][6]

  • Cell-Based Factors:

    • Cell Line: Different cell lines will exhibit varying sensitivity to Ascomycin.[6]

    • Cell Density: The initial cell seeding density can influence the apparent IC50 value.

    • Growth Phase: Cells in different growth phases (logarithmic vs. stationary) may respond differently to treatment.[7]

  • Experimental Conditions:

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to Ascomycin, reducing its effective concentration.[8] Variations in serum concentration between experiments can lead to shifts in IC50 values.

    • pH of Media: The pH of the cell culture media can affect the activity of Ascomycin.[7]

    • Incubation Time: The duration of exposure to Ascomycin will impact the observed IC50.[9]

  • Data Analysis: The method used to calculate the IC50 value can also introduce variability.[5][6] It is important to use a consistent and appropriate non-linear regression model for all analyses.

Q4: I suspect Ascomycin is causing off-target effects in my experiments. How can I confirm this?

A4: While Ascomycin is a potent inhibitor of calcineurin, like many small molecules, it can have off-target effects.[10][11]

  • Control Compounds: Use a structurally related but inactive analog of Ascomycin as a negative control. Additionally, using another calcineurin inhibitor with a different chemical structure can help confirm that the observed effects are due to calcineurin inhibition.

  • Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, for example, you could try to rescue the phenotype by overexpressing that kinase.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations. A careful dose-response analysis can help distinguish between the primary target effect and potential off-target effects.

Quantitative Data Summary

Table 1: Ascomycin Solubility

SolventSolubilityReference
DMSO~30 mg/mL[1]
Ethanol~20 mg/mL[1]
Dimethyl formamide (DMF)~30 mg/mL[1]
Methanol10 mg/mL[4]
AcetoneSoluble[4]
Ethyl acetateSoluble[4]
ChloroformSoluble[4]
n-hexaneSlightly soluble[4]
Petroleum etherSlightly soluble[4]
WaterInsoluble[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Reported IC50 Values for Ascomycin

AssayCell Line/SystemIC50 ValueReference
Calcineurin InhibitionIn vitro (ternary complex)49 nM[12]
Mixed Lymphocyte ReactionMouse0.55 nM[12]
Calcineurin Inhibition (in vivo)Leukocytes34 µg/L (Tacrolimus)[13]
Calcineurin InhibitionIn vitro (FKBP complexes)0.047 - 17 µM (FK506)[14]

Experimental Protocols

Protocol 1: Preparation of Ascomycin Stock Solution
  • Weighing: Carefully weigh out the desired amount of Ascomycin powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the Ascomycin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.[2] For aqueous solutions, it is recommended to prepare them fresh for each experiment and not store for more than a day.[1]

Protocol 2: Calcineurin Phosphatase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[15]

Materials:

  • Cell or tissue lysate

  • Recombinant calcineurin (positive control)

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, 0.25 µM Calmodulin, pH 7.5)

  • Ascomycin (or other inhibitors)

  • Malachite green reagent (for phosphate detection)

  • 96-well microplate

Procedure:

  • Prepare Lysates: Prepare cell or tissue lysates according to your standard protocol.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of sample (lysate or recombinant calcineurin)

    • 20 µL of assay buffer

    • 10 µL of Ascomycin or vehicle control (at various concentrations)

  • Pre-incubation: Incubate the plate at 30°C for 10-30 minutes to allow the inhibitor to interact with calcineurin.

  • Initiate Reaction: Add 50 µL of RII phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Stop Reaction & Detect Phosphate: Add 100 µL of malachite green reagent to each well to stop the reaction and detect the released free phosphate.

  • Read Absorbance: Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released and determine the percent inhibition of calcineurin activity by Ascomycin.

Protocol 3: NFAT Reporter Assay

This protocol is a general guideline for using a luciferase-based NFAT reporter cell line.[16][17]

Materials:

  • NFAT reporter cell line (e.g., HEK293 or Jurkat cells stably expressing an NFAT-luciferase reporter)

  • Cell culture medium

  • Ascomycin

  • Stimulating agent (e.g., PMA and Ionomycin)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NFAT reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment with Ascomycin: The next day, treat the cells with various concentrations of Ascomycin (and a vehicle control) for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., PMA/Ionomycin) to the wells to activate the calcineurin-NFAT pathway.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and calculate the dose-dependent inhibition of NFAT activation by Ascomycin.

Visualizations

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor PLC PLC Receptor->PLC 2. Activation Ca_Channel Ca2+ Channel Ca Ca2+ Ca_Channel->Ca Ca2+ Influx IP3 IP3 PLC->IP3 3. Generates ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor ER->Ca 5. Ca2+ Release Calmodulin Calmodulin Ca->Calmodulin 6. Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive 7. Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp 8. Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression 9. Translocates & Activates FKBP12 FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin Ascomycin Ascomycin->FKBP12 Forms Complex Ascomycin_FKBP12->Calcineurin_active Inhibits

Caption: Ascomycin's mechanism of action in the calcineurin-NFAT signaling pathway.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_protocol Protocol Review cluster_cells Cellular Factors cluster_analysis Data Analysis Verification Start Inconsistent Experimental Results Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Protocol 2. Review Protocol Start->Check_Protocol Check_Cells 3. Evaluate Cells Start->Check_Cells Check_Analysis 4. Verify Data Analysis Start->Check_Analysis Ascomycin_Solubility Ascomycin solubility and storage? Check_Reagents->Ascomycin_Solubility Batch_Variability Batch-to-batch variability? Check_Reagents->Batch_Variability Reagent_Age Age of other reagents? Check_Reagents->Reagent_Age Incubation_Time Consistent incubation times? Check_Protocol->Incubation_Time Concentrations Accurate dilutions? Check_Protocol->Concentrations Controls Appropriate controls included? Check_Protocol->Controls Cell_Health Cell viability and passage number? Check_Cells->Cell_Health Seeding_Density Consistent seeding density? Check_Cells->Seeding_Density Serum_Effects Serum concentration consistent? Check_Cells->Serum_Effects Calculation_Method Consistent IC50 calculation? Check_Analysis->Calculation_Method Normalization Appropriate data normalization? Check_Analysis->Normalization Statistical_Test Correct statistical analysis? Check_Analysis->Statistical_Test Resolved Issue Resolved Ascomycin_Solubility->Resolved Batch_Variability->Resolved Reagent_Age->Resolved Incubation_Time->Resolved Concentrations->Resolved Controls->Resolved Cell_Health->Resolved Seeding_Density->Resolved Serum_Effects->Resolved Calculation_Method->Resolved Normalization->Resolved Statistical_Test->Resolved

Caption: A logical workflow for troubleshooting variability in Ascomycin experiments.

References

Optimization

Identifying and mitigating Ascomycin experimental artifacts

Welcome to the technical support center for Ascomycin (also known as FK520). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascomycin (also known as FK520). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and troubleshoot common issues encountered during experiments with this potent calcineurin inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter.

Q1: What is the primary mechanism of action for Ascomycin?

Ascomycin is a potent immunosuppressant that functions by first forming a molecular complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][2] This new complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2), thereby suppressing the T-cell mediated immune response.[1][5]

Q2: My cells are not showing the expected immunosuppressive effect. What could be wrong?

Several factors could lead to a lack of efficacy:

  • Drug Preparation and Storage: Ascomycin is typically supplied as a lyophilized powder and should be stored at -20°C.[4] Reconstitute it in a solvent like DMSO to create a stock solution.[4] Store stock solutions at -20°C for up to three months.[4] Improper storage or multiple freeze-thaw cycles can lead to degradation and loss of potency.[4]

  • Incorrect Concentration: The effective concentration can vary significantly between cell types. While the IC₅₀ for T-cell suppression is in the low nanomolar range, your specific cell line or experimental conditions may require optimization.[6] Perform a dose-response curve to determine the optimal concentration for your system.

  • Cell Line Resistance: Some cell lines may exhibit resistance. This could be due to mutations in FKBP12 or calcineurin, although this is rare in standard cell lines.[7]

  • Drug Efflux: The multidrug resistance protein P-glycoprotein (P-gp) can actively transport Ascomycin out of the cell, reducing its intracellular concentration and thus its effectiveness.[8][9] If your cells express high levels of P-gp, you may observe reduced efficacy.

Q3: I am observing unexpected neurological or anti-cancer effects in my experiment. Is this a known artifact?

Yes, this is a recognized phenomenon. While primarily known as an immunosuppressant, Ascomycin and its analogs have documented off-target effects that can be considered experimental artifacts if not the focus of the study.

  • Neuroprotective and Anticonvulsant Properties: Ascomycin can regulate GABA and glutamate receptor channels and has been shown to have anticonvulsant activity in animal models.[1][2] If you are working with neuronal cultures or in vivo CNS models, these effects could confound your results.

  • Anti-Melanoma Activity: Both Ascomycin (FK520) and Tacrolimus (FK506) have been shown to inhibit melanoma cell growth, migration, and invasion by blocking the nuclear translocation of NFAT3.[10]

  • Antimalarial Properties: Ascomycin exhibits potent antimalarial activity that is independent of its immunosuppressive mechanism.[4][5]

Q4: What is the difference between Ascomycin (FK520) and Tacrolimus (FK506)?

Ascomycin (FK520) is an ethyl analog of Tacrolimus (FK506).[3][5][11] They share the same primary mechanism of action—binding FKBP12 to inhibit calcineurin—and both are potent immunosuppressants.[1][5] However, there can be subtle differences in their potency and off-target effect profiles. For instance, in one study on nephrotoxicity in rats, Ascomycin was found to have a three-fold lower immunosuppressive potency and required a higher dose to induce similar levels of creatinine clearance reduction compared to FK506.[12]

Q5: I am seeing high variability between experimental replicates. What could be the cause?

High variability can stem from both technical and biological factors:

  • Inconsistent Drug Preparation: Ensure your Ascomycin stock solution is homogenous and that you are performing accurate serial dilutions for your working concentrations. Always vortex solutions after thawing and before use.

  • Solubility Issues: Ascomycin is soluble in DMSO but has poor aqueous solubility.[3] When adding the drug to aqueous cell culture media, ensure it is mixed thoroughly to avoid precipitation, which can lead to inconsistent effective concentrations.

  • P-glycoprotein (P-gp) Activity: As mentioned in Q2, P-gp is an efflux pump that can remove Ascomycin from cells.[8] The expression and activity of P-gp can vary between cell lines and even within the same cell line under different culture conditions, leading to variable intracellular drug concentrations. Co-treatment with a P-gp inhibitor (like verapamil) could be a troubleshooting step, but be aware this introduces another variable.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Ascomycin to aid in experimental design.

ParameterValueTarget/SystemReference
IC₅₀ (T-cell Suppression) 3.9 nMT-cells[6]
IC₅₀ (FKBP12 Binding) 49 nMFKBP12[6]
IC₅₀ (Immunosuppression) 0.55 nMGeneral[4]

Key Experimental Protocols

Protocol: Inhibition of Cytokine Production in Jurkat T-cells

This protocol provides a general framework for assessing the immunosuppressive activity of Ascomycin by measuring IL-2 production.

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL (1 x 10⁵ cells per 100 µL).

  • Ascomycin Pre-treatment:

    • Prepare a 2X working solution of Ascomycin in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Add 50 µL of the 2X Ascomycin solution (or vehicle) to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • T-cell Stimulation:

    • Prepare a 4X stimulation cocktail containing Phorbol 12-myristate 13-acetate (PMA) at 80 ng/mL and Ionomycin at 2 µg/mL.

    • Add 50 µL of the stimulation cocktail to each well (final concentrations: 20 ng/mL PMA, 0.5 µg/mL Ionomycin).

    • Include unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to Ascomycin's use in experiments.

Ascomycin_Mechanism cluster_cell Cytoplasm cluster_nucleus Nucleus ASCO Ascomycin FKBP12 FKBP12 ASCO->FKBP12 Binds COMPLEX Ascomycin-FKBP12 Complex ASCO->COMPLEX FKBP12->COMPLEX CALCI Calcineurin (Active) COMPLEX->CALCI Inhibits NFATP NFAT-P CALCI->NFATP Dephosphorylates NFAT NFAT NFATP->NFAT GENE IL-2 Gene Transcription NFAT->GENE Activates

Caption: Ascomycin's primary mechanism of action.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start Unexpected or Inconsistent Experimental Result check_prep Verify Drug Preparation (Solvent, Storage, Age) start->check_prep check_conc Confirm Final Concentration (Dilution Error?) check_prep->check_conc check_health Assess Cell Health & Viability (Toxicity vs. Intended Effect) check_conc->check_health consider_off_target Consider Known Off-Target Effects (e.g., Neuronal, Anti-cancer) check_health->consider_off_target check_pgp Investigate P-glycoprotein Efflux (High P-gp expression?) consider_off_target->check_pgp resolve Hypothesis Refined/ Issue Resolved check_pgp->resolve

Caption: A logical workflow for troubleshooting Ascomycin experiments.

Pgp_Interaction cluster_membrane Cell Membrane PGP P-glycoprotein (Efflux Pump) ASCO_out Extracellular Ascomycin PGP->ASCO_out ASCO_in Intracellular Ascomycin ASCO_out->ASCO_in Diffusion ASCO_in->PGP Efflux PGP_inhibitor P-gp Inhibitor (e.g., Verapamil) PGP_inhibitor->PGP Inhibits

References

Troubleshooting

Optimizing Ascomycin treatment duration for in vivo studies

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Ascomycin treatment duration in in vivo studies. It includes frequently asked questions, troublesh...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Ascomycin treatment duration in in vivo studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Ascomycin and what is its primary mechanism of action? A1: Ascomycin, also known as FK520, is a macrolactam immunosuppressant and an ethyl analog of Tacrolimus (FK506).[1][2] Its primary mechanism of action involves forming a complex with the intracellular protein FKBP12 (FK506-binding protein-12).[3][4] This Ascomycin-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent serine/threonine protein phosphatase.[3][4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequently inhibiting the transcription of key cytokine genes like IL-2, IL-4, and IL-10.[1][2]

Q2: What are the common applications of Ascomycin in in vivo research? A2: In preclinical research, Ascomycin is primarily studied for its potent immunosuppressive properties in models of organ transplantation and autoimmune diseases.[1] It is also investigated for treating inflammatory skin diseases.[2][4] Additionally, studies suggest potential neuroprotective and anticonvulsant activities, making it a compound of interest for neurological and degenerative brain disease models.[3][4]

Q3: How does treatment duration affect the outcome of an in vivo study? A3: The duration of treatment is a critical variable. Insufficient duration may lead to a failure to observe a therapeutic effect or cause a relapse of the condition after treatment cessation.[5] Conversely, unnecessarily long treatment periods can increase the risk of cumulative toxicity and may not provide additional therapeutic benefits.[5] Optimization is key to balancing efficacy with potential adverse effects.

Q4: What are the main safety concerns associated with Ascomycin administration in vivo? A4: The primary safety concern for calcineurin inhibitors like Ascomycin is nephrotoxicity (kidney damage).[6] Studies in rat models have shown that Ascomycin can reduce creatinine clearance, an indicator of kidney function, particularly with administration routes that lead to high peak drug concentrations.[6] Therefore, careful monitoring of renal function is crucial during prolonged studies.

Q5: Which administration routes are used for Ascomycin in animal models? A5: Ascomycin has been administered via several routes in preclinical studies, including intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) infusion.[6] The choice of route significantly impacts the drug's pharmacokinetics. For instance, high oral doses may not lead to toxicity due to an "oral absorption ceiling," whereas bolus i.p. injections can cause high peak levels linked to nephrotoxicity.[6] Continuous infusion methods have been shown to mitigate this peak-related toxicity.[6]

Troubleshooting Guide

Problem: I am not observing the expected immunosuppressive effect in my animal model.

  • Question: What factors could be contributing to a lack of efficacy with Ascomycin treatment?

    • Answer:

      • Dose and Route: Verify that the dose is within the effective range reported in the literature for your specific model and that the administration route is appropriate. Oral bioavailability can be limited and variable.[6]

      • Vehicle Formulation: Ensure Ascomycin is fully dissolved in a suitable, non-toxic vehicle. Poor solubility can lead to inaccurate dosing.

      • Drug Stability: Confirm the stability of your Ascomycin formulation under your storage and handling conditions.

      • Metabolism: Ascomycin is metabolized by cytochrome P450 enzymes.[3] Strain or species differences in metabolism can affect drug exposure.

      • Treatment Timing and Duration: The treatment may need to be initiated earlier relative to the disease induction or continued for a longer duration to see a significant effect.

Problem: My animals are showing signs of distress or toxicity.

  • Question: How can I mitigate Ascomycin-induced nephrotoxicity in my study?

    • Answer:

      • Re-evaluate Dose and Administration: Research indicates that nephrotoxicity from Ascomycin is driven by high peak drug concentrations (Cmax) rather than total exposure (AUC).[6] A daily bolus i.p. injection that caused toxicity was found to be safe when the same total daily dose was administered via continuous infusion.[6]

      • Switch Administration Route: Consider switching from bolus i.p. injections to continuous intravenous or intraperitoneal infusion to maintain steady-state concentrations and avoid high peaks. Oral administration, if effective for your model, may also be safer due to limited absorption.[6]

      • Implement Monitoring: Regularly monitor animal health, paying close attention to weight loss, changes in behavior, and hydration status. If feasible, perform periodic blood tests to measure creatinine and blood urea nitrogen (BUN) levels.

      • Hydration: Ensure animals have unrestricted access to water, as dehydration can exacerbate kidney injury.

Data Presentation: Ascomycin Nephrotoxicity in Rats

The following table summarizes key findings from a 14-day study investigating Ascomycin-induced nephrotoxicity in Fischer-344 rats, highlighting the impact of administration route on safety outcomes.[6]

Animal ModelDoseRoute of AdministrationDurationKey Finding
Fischer-344 Rat3 mg/kg/dayIntraperitoneal (i.p.)14 daysSignificant nephrotoxicity observed (>50% reduction in creatinine clearance).[6]
Fischer-344 Rat10 mg/kg/dayContinuous i.p. Infusion14 daysNo nephrotoxicity was induced.[6]
Fischer-344 Ratup to 50 mg/kg/dayOral (p.o.)14 daysNo toxicity observed, suggesting an oral absorption ceiling.[6]
Rat (on a low salt diet)up to 6 mg/kg/dayContinuous Intravenous (i.v.) Infusion14 daysNo nephrotoxicity was induced.[6]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of Ascomycin

  • Reagent Preparation:

    • Accurately weigh the required amount of Ascomycin powder.

    • Prepare the vehicle. A common vehicle for lipophilic compounds like Ascomycin is a mixture of Ethanol, Cremophor EL (or similar surfactant), and saline. Note: Always perform a vehicle toxicity study first.

    • Dissolve the Ascomycin in the vehicle. It may require gentle warming and vortexing. Ensure the final solution is clear and free of precipitates. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Dosing:

    • Acclimatize animals to the facility and handling for at least one week before the experiment begins.

    • Weigh each animal immediately before dosing to calculate the precise volume needed.

    • For intraperitoneal (i.p.) injection, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • For oral gavage (p.o.), use a proper-sized, blunt-tipped gavage needle to deliver the solution directly into the stomach.

  • Monitoring and Endpoint Analysis:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • At the study endpoint, collect blood and/or tissues as required for your specific analysis (e.g., cytokine measurement, histological examination, flow cytometry).

Protocol 2: Assessment of Nephrotoxicity

  • Study Design:

    • Based on a comparative study, use male Fischer-344 rats.[6]

    • Include a vehicle control group and multiple Ascomycin dose groups.

    • Administer the compound daily for a fixed duration, such as 14 days, via the desired route (e.g., i.p. bolus vs. continuous infusion).[6]

  • Sample Collection:

    • Towards the end of the treatment period (e.g., day 13 or 14), place animals in metabolic cages for a timed urine collection (e.g., 24 hours) to measure urine volume and creatinine concentration.

    • At the end of the collection period, collect a terminal blood sample via cardiac puncture under anesthesia to measure serum creatinine.

  • Data Analysis:

    • Calculate Creatinine Clearance using the formula:

      • CrCl (mL/min) = ([Urine Creatinine] x Urine Flow Rate) / [Serum Creatinine]

    • Compare the CrCl values between the vehicle control and Ascomycin-treated groups. A statistically significant reduction in CrCl in the treated groups is indicative of nephrotoxicity.[6]

    • Collect kidneys for histopathological analysis to look for tubular damage or other signs of injury.

Visualizations

Ascomycin_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASCO Ascomycin FKBP12 FKBP12 ASCO->FKBP12 invis1 FKBP12->invis1 COMPLEX Ascomycin-FKBP12 Complex CaN_A Calcineurin (Active) COMPLEX->CaN_A Inhibits NFATP NFAT-P (Inactive) CaN_A->NFATP Dephosphorylates CaN_I Calcineurin (Inactive) CaN_I->CaN_A NFAT NFAT (Active) NFATP->NFAT GENE Cytokine Gene (e.g., IL-2) NFAT->GENE Translocates & Activates Transcription Ca Ca²⁺ Ca->CaN_I Activates invis1->COMPLEX Forms mRNA mRNA GENE->mRNA

Caption: Mechanism of action of Ascomycin in inhibiting T-cell activation.

Optimization_Workflow cluster_main_study Definitive Efficacy Study start Start: Define Study Objectives lit_review Literature Review: Existing Dose/Toxicity Data start->lit_review dose_range Pilot Study: Dose-Range Finding lit_review->dose_range assess_tox Assess Acute Toxicity (Determine MTD) dose_range->assess_tox select_doses Select ≥2 Doses (below MTD) assess_tox->select_doses Toxicity Acceptable define_duration Define Treatment Duration (e.g., 14, 28 days) select_doses->define_duration run_study Execute In Vivo Study (with controls) define_duration->run_study pk_pd PK/PD Sampling (Optional but Recommended) run_study->pk_pd analyze Analyze Efficacy & Toxicity Data run_study->analyze pk_pd->analyze optimize Determine Optimal Treatment Duration & Dose analyze->optimize

Caption: Workflow for optimizing Ascomycin treatment duration in vivo.

References

Optimization

Technical Support Center: Ascomycin Resistance in Long-Term Cell Culture

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ascomycin resistance in long-term cell cu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ascomycin resistance in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ascomycin and how does it work?

Ascomycin is an immunosuppressant that functions by inhibiting calcineurin, a calcium-dependent serine/threonine protein phosphatase.[1][2] It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Ascomycin-FKBP12 complex then binds to and inhibits calcineurin, preventing it from dephosphorylating its substrates, most notably the Nuclear Factor of Activated T-cells (NFAT).[1][2] The dephosphorylation of NFAT is a critical step for its translocation to the nucleus, where it activates the transcription of genes involved in the immune response.

Q2: What are the primary mechanisms of acquired resistance to Ascomycin in cell culture?

The most commonly reported mechanism of acquired resistance to Ascomycin and other calcinein inhibitors is the alteration of its direct target, FKBP12.[1][2]

  • Mutations in the FKB1 gene: Spontaneous mutations in the FKB1 gene, which encodes for the FKBP12 protein, can lead to resistance.[1][2] These mutations can alter the conformational structure of FKBP12, thereby reducing its ability to bind to Ascomycin.[1] Without this initial binding, the inhibitory complex cannot form, and calcineurin remains active. Studies have identified specific mutations in the 40s-50s and 80s loops of FKBP12 that confer resistance to FK506 (a close analog of Ascomycin) by affecting drug binding and subsequent calcineurin inhibition.[3][4]

  • Disruption of the FKB1 gene: Complete loss of FKBP12 expression through gene disruption also confers resistance to Ascomycin, as the initial binding partner for the drug is absent.[1]

Another potential, though less directly documented for Ascomycin, mechanism is the upregulation of drug efflux pumps.

  • ABC Transporters: ATP-binding cassette (ABC) transporters are a large family of membrane proteins that can actively transport a wide variety of substances across cellular membranes, including drugs.[5][6][7] Overexpression of certain ABC transporters is a common mechanism of multidrug resistance in cancer cells.[6][7] While direct evidence for Ascomycin is limited, it is plausible that some ABC transporters could recognize and efflux Ascomycin from the cell, thereby reducing its intracellular concentration and efficacy.

Q3: How can I establish an Ascomycin-resistant cell line?

Developing a drug-resistant cell line in the laboratory typically involves exposing a parental cell line to gradually increasing concentrations of the drug over a prolonged period.[8][9] This process selects for cells that can survive and proliferate in the presence of the drug.

General Protocol for Inducing Ascomycin Resistance:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Ascomycin for your parental cell line using a standard cell viability assay.

  • Initial long-term culture: Start by continuously culturing the cells in a medium containing a low concentration of Ascomycin (e.g., IC10-IC20).

  • Stepwise dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of Ascomycin in the culture medium. This can be done in increments of 1.5 to 2-fold the previous concentration.[9]

  • Monitoring and selection: At each concentration, monitor the cells for signs of toxicity and recovery. There will likely be significant cell death initially, but a subpopulation of resistant cells should eventually emerge and repopulate the culture.

  • Cryopreservation: It is crucial to cryopreserve cells at each successful stage of resistance development.[9]

  • Verification of resistance: Once a cell line is established that can proliferate in a significantly higher concentration of Ascomycin compared to the parental line, the resistance should be quantitatively verified by re-evaluating the IC50. A significant increase in the IC50 value confirms the resistant phenotype.

Q4: How do I maintain a developed Ascomycin-resistant cell line?

Maintaining the resistant phenotype is critical for consistent experimental results. There are several strategies for maintaining drug-resistant cell lines:[10]

  • Continuous culture with the drug: Some cell lines require the continuous presence of the selective drug in the culture medium to maintain their resistant phenotype. The concentration used is typically the highest concentration the cells can tolerate with stable growth.

  • Pulse treatment: For some models, the resistance may wane over time in the absence of the drug. In these cases, a "pulse" treatment with a high concentration of the drug for a short period can be applied periodically to re-select for the resistant population.

  • Thawing from master stocks: To ensure reproducibility and avoid genetic drift, it is good practice to limit the number of passages of a resistant cell line. After a certain number of passages, the cells should be discarded and a new vial from a low-passage, cryopreserved master stock should be thawed.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Ascomycin efficacy in a previously sensitive cell line. 1. Development of spontaneous resistance.- Perform a new IC50 determination to quantify the level of resistance.- If resistance is confirmed, consider sequencing the FKB1 gene to check for mutations.- Investigate the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2).
2. Incorrect drug concentration or degradation.- Verify the concentration of your Ascomycin stock solution.- Prepare fresh drug dilutions for each experiment.- Store Ascomycin stock solutions appropriately (typically at -20°C in a suitable solvent like DMSO).
3. Cell line misidentification or cross-contamination.- Perform cell line authentication using methods like short tandem repeat (STR) profiling.
Inconsistent results with Ascomycin treatment. 1. Variability in cell passage number.- Use cells within a consistent and defined passage number range for all experiments.
2. Fluctuations in culture conditions.- Ensure consistent incubator conditions (temperature, CO2, humidity).- Use the same batch of media and supplements for comparative experiments.
3. Presence of persister cells.- Persister cells are a subpopulation of dormant cells that can tolerate high drug concentrations without being genetically resistant.[11][12] Consider using longer treatment durations or combination therapies to target these cells.
Failure to establish an Ascomycin-resistant cell line. 1. Drug concentration is too high initially.- Start with a very low, non-lethal concentration of Ascomycin and increase it more gradually.
2. Parental cell line is highly sensitive and unable to develop resistance.- Try a different parental cell line.- Consider using a mutagenic agent to increase the rate of spontaneous mutations, although this can introduce other variables.
3. Insufficient culture duration.- Developing drug resistance is a long-term process that can take several months.[10] Be patient and continue the selection process.

Data Presentation

Table 1: Example of IC50 Values for Parental and Ascomycin-Resistant Cell Lines

Cell LineAscomycin IC50 (nM)Fold Resistance
Parental Cell Line51
Ascomycin-Resistant Subclone 115030
Ascomycin-Resistant Subclone 225050

Experimental Protocols

Protocol 1: Determination of Ascomycin IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Ascomycin in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Ascomycin. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the Ascomycin concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Sequencing of the FKB1 Gene to Identify Resistance-Conferring Mutations

  • RNA Extraction: Isolate total RNA from both the parental and the Ascomycin-resistant cell lines.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the coding sequence of the FKB1 gene from the cDNA using specific primers.

  • Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplified fragment.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line with the sequence from the parental cell line and a reference sequence to identify any mutations.

Visualizations

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms Ascomycin_ext Ascomycin Ascomycin_int Ascomycin Ascomycin_ext->Ascomycin_int Cellular Uptake Complex Ascomycin-FKBP12 Complex Ascomycin_int->Complex ABC ABC Transporter Ascomycin_int->ABC Efflux FKBP12 FKBP12 FKBP12->Complex Calcineurin_active Active Calcineurin Complex->Calcineurin_active Inhibition NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation Calcineurin_inactive Inactive Calcineurin NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene Target Genes NFAT_nuc->Gene Activation Transcription Gene Transcription Gene->Transcription FKBP12_mut Mutated FKBP12 (Reduced Binding) Experimental_Workflow start Start with Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture Long-term Culture with Low Dose Ascomycin ic50->culture increase Stepwise Increase in Ascomycin Concentration culture->increase check Cell Viability Check increase->check check->increase High Death recover Recovery and Proliferation check->recover Survivors recover->increase Adaptation resistant Established Resistant Cell Line recover->resistant Stable Growth at High Concentration verify Verify Resistance (IC50) resistant->verify characterize Characterize Resistance Mechanisms verify->characterize

References

Troubleshooting

Technical Support Center: Ascomycin Interference in Mass Spectrometry-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ascomycin interference...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ascomycin interference in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Ascomycin and why is it used in mass spectrometry assays?

Ascomycin is a structural analog of tacrolimus and is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and everolimus.[1][2][3] Its structural similarity allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, which helps to correct for variations in the analytical process.

Q2: What are the primary sources of interference when using Ascomycin as an internal standard?

The main sources of interference include:

  • Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix (e.g., whole blood, plasma) can alter the ionization efficiency of Ascomycin and the target analyte, leading to ion suppression or enhancement.[4][5][6]

  • Suboptimal Sample Preparation: Inefficient removal of proteins and phospholipids during sample preparation can lead to significant matrix effects and contamination of the LC-MS system.[7][8]

  • Solvent Effects: Certain organic solvents used in sample preparation or mobile phases can compromise the performance and stability of Ascomycin.[9]

  • Isobaric Interference: Although less common with highly selective triple quadrupole mass spectrometers, compounds with the same nominal mass as Ascomycin could potentially interfere if not chromatographically resolved.

Q3: What are "matrix effects" and how do they affect quantification?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte and IS for ionization, reducing their signal intensity and leading to underestimation of the analyte concentration.[5]

  • Ion Enhancement: Less frequently, matrix components can enhance the signal intensity, leading to overestimation.[4]

Because these effects can be inconsistent and sample-dependent, they can severely compromise the accuracy, precision, and reproducibility of an assay.[4][6]

Q4: How does Ascomycin compare to an isotopically labeled internal standard?

Ascomycin is a structural analog IS. An ideal IS is a stable isotope-labeled (e.g., deuterated) version of the analyte (e.g., tacrolimus-C13D2). Isotope-labeled standards co-elute almost perfectly with the analyte and experience nearly identical matrix effects, often providing superior accuracy. However, studies have shown that assays using Ascomycin can achieve comparable and acceptable analytical performance in terms of linearity, precision, and accuracy.[3][10] The choice may also depend on other factors like cost and commercial availability.[3]

Q5: Can the choice of organic solvent impact Ascomycin's performance?

Yes, the choice and quality of organic solvents can affect the performance of Ascomycin as an internal standard.[9] It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could cause interference or degrade the IS.[2] Inconsistent results can sometimes be traced back to the solvent used for sample precipitation or mobile phase preparation.

Troubleshooting Guides

Problem: Inaccurate or Inconsistent Quantitative Results

Symptom: Your assay shows poor accuracy (% recovery), high imprecision (%RSD), or non-linear calibration curves.

Possible Cause & Solution:

  • Matrix Effects: This is the most common cause of inaccurate quantification. Co-eluting matrix components are likely suppressing or enhancing the ion signal of the analyte and/or the Ascomycin IS inconsistently.

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity. A workflow for investigating these effects is detailed below.

start Inaccurate Results Observed check_is 1. Assess IS (Ascomycin) Peak Area Consistency start->check_is is_ok IS Area Consistent check_is->is_ok Yes is_not_ok IS Area Inconsistent check_is->is_not_ok No check_analyte 2. Assess Analyte Response is_ok->check_analyte troubleshoot_is Troubleshoot IS: - Check Solution Stability - Investigate Solvent Effects - Optimize MS Source is_not_ok->troubleshoot_is matrix_effect 3. Perform Post-Extraction Spike Experiment to Quantify Matrix Effect check_analyte->matrix_effect matrix_present Matrix Effect Confirmed (Suppression/Enhancement) matrix_effect->matrix_present no_matrix No Significant Matrix Effect matrix_effect->no_matrix >85% and <115% Recovery remedy 4. Implement Mitigation Strategy: - Improve Sample Cleanup (SPE) - Modify Chromatography - Use Isotope-Labeled IS matrix_present->remedy <85% or >115% Recovery check_other Investigate Other Factors: - Calibration Standards - Instrument Performance - Data Processing no_matrix->check_other

Troubleshooting workflow for inaccurate quantification.
  • Suboptimal Sample Preparation: The protein precipitation step may be inefficient, leaving behind interfering substances.

    • Solution: Ensure the ratio of precipitation solvent (e.g., methanol containing zinc sulfate) to sample is optimal.[1] Vortex thoroughly and ensure the centrifugation step provides a clear, compact pellet. Adding water before precipitation can sometimes improve extraction efficiency.[7]

  • Internal Standard Instability: Ascomycin may degrade in the stock or working solutions.

    • Solution: Prepare fresh stock and working solutions of Ascomycin. Store solutions at recommended temperatures (typically -20°C or below) and protect from light. Verify the stability of the IS in the final sample extract over the expected analysis time.

Problem: Poor Ascomycin (Internal Standard) Signal

Symptom: The peak for Ascomycin is weak, erratic, or shows a drifting signal across an analytical batch.

Possible Cause & Solution:

  • Incorrect IS Concentration: The concentration of the Ascomycin working solution may be too low or may have been added incorrectly.

    • Solution: Verify the preparation and concentration of your IS working solution. Ensure the automated or manual pipetting of the IS into each sample is accurate and consistent.

  • Inefficient Ionization: The mass spectrometer source conditions may not be optimal for Ascomycin.

    • Solution: Infuse a solution of Ascomycin directly into the mass spectrometer to tune and optimize source parameters such as capillary voltage, source temperature, and gas flows for its specific m/z transition.[2]

  • Chromatographic Issues: The Ascomycin peak may be eluting in a region of significant ion suppression.

    • Solution: Modify the chromatographic gradient to move the Ascomycin peak to a cleaner region of the chromatogram. This can be assessed by infusing a constant concentration of Ascomycin post-column while injecting a blank, extracted matrix sample. A dip in the Ascomycin signal indicates a region of ion suppression.

Quantitative Data Summary

The following tables provide examples of typical mass transitions and assay performance metrics when using Ascomycin as an internal standard for immunosuppressant drug analysis.

Table 1: Example Mass Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tacrolimus821.7767.7Positive [ES(+)]
Ascomycin (IS) 809.5 755.4 Positive [ES(+)]
Everolimus975.5908.5Positive [ES(+)]
Sirolimus931.6864.6Positive [ES(+)]
Cyclosporin A1220.81203.8Positive [ES(+)]
Data compiled from multiple sources.[10][11]

Table 2: Example Assay Performance Using Ascomycin as Internal Standard

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy / Recovery (%)
Tacrolimus Low (5 ng/mL)0.8%1.8%99.8%
Mid (15 ng/mL)0.2%1.2%102.3%
High (80 ng/mL)0.8%1.3%100.1%
Everolimus Low (5 ng/mL)1.6%2.5%101.8%
Mid (15 ng/mL)0.9%1.6%102.5%
High (80 ng/mL)1.1%1.7%101.4%
Data adapted from a high-throughput analysis method.[1]

Key Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a common method for extracting immunosuppressants from whole blood.[1]

  • Aliquot 100 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.

  • Prepare a precipitation solution of 0.2 M Zinc Sulfate in Methanol (1:4 v/v) containing the internal standard (e.g., 5 ng/mL Ascomycin).

  • Add 200 µL of the precipitation solution to each tube.

  • Vortex the mixture vigorously for 20-30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes for 10 minutes at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial or 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.

cluster_0 Sample Preparation Workflow s1 1. Aliquot 100 µL Whole Blood Sample s2 2. Add 200 µL Precipitation Reagent (Methanol/ZnSO4) + Ascomycin IS s1->s2 s3 3. Vortex for 30s to Precipitate Proteins s2->s3 s4 4. Centrifuge for 10 min at >10,000 x g s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 s6 6. Inject 5 µL onto LC-MS/MS System s5->s6

Workflow for whole blood sample preparation.
Protocol 2: Evaluating Matrix Effects

This experiment helps quantify the degree of ion suppression or enhancement from a specific matrix.[5][12]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and Ascomycin IS into the final analysis solvent (e.g., mobile phase A).

    • Set B (Post-Extraction Spike): Extract a blank matrix (e.g., drug-free whole blood) using the protocol above. Spike the analyte and Ascomycin IS into the final supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and Ascomycin IS into a blank matrix before performing the extraction protocol.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%ME):

    • %ME = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the Recovery (%RE):

    • %RE = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

cluster_1 Conceptual Diagram of Ion Suppression cluster_ideal Ideal Conditions (No Matrix) cluster_matrix With Matrix Interference ESI Electrospray Droplet Analyte1 Analyte ESI->Analyte1 Evaporation & Ionization IS1 IS ESI->IS1 Evaporation & Ionization Analyte2 Analyte ESI->Analyte2 Competition for Charge/Surface IS2 IS ESI->IS2 Competition for Charge/Surface Matrix Matrix Component ESI->Matrix Competition for Charge/Surface MS1 Mass Spectrometer (High Signal) Analyte1->MS1 IS1->MS1 MS2 Mass Spectrometer (Suppressed Signal) Analyte2->MS2 IS2->MS2 Matrix->MS2 Interferes

How matrix components suppress analyte/IS signals.

References

Optimization

Best practices for handling and disposal of Ascomycin

Ascomycin Technical Support Center Welcome to the technical support center for Ascomycin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scien...

Author: BenchChem Technical Support Team. Date: November 2025

Ascomycin Technical Support Center

Welcome to the technical support center for Ascomycin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to ensure the safe and effective use of Ascomycin in your experiments.

Section 1: Handling and Storage - FAQs and Troubleshooting

This section addresses common questions regarding the proper handling and storage of Ascomycin powder and solutions.

FAQs

  • Q1: What is the recommended personal protective equipment (PPE) when handling Ascomycin powder?

    • A: Due to its potent nature and potential hazards, it is crucial to use appropriate PPE. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1] When weighing or handling quantities that may generate dust, a suitable respirator should be used in a well-ventilated area or a chemical fume hood.[1][2]

  • Q2: How should I store the lyophilized Ascomycin powder?

    • A: Ascomycin powder should be stored at -20°C in a tightly sealed container.[1][3] It is stable for at least four years under these conditions.[4]

  • Q3: What is the best way to prepare a stock solution of Ascomycin?

    • A: Ascomycin is soluble in several organic solvents but insoluble in water.[3][5] For a stock solution, dissolve the powder in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[4][6] It is recommended to purge the solvent with an inert gas before preparing the solution to enhance stability.[4]

  • Q4: How should I store Ascomycin stock solutions?

    • A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[6] If stored properly, solutions can be stable for up to one month.[6] It is advisable to prepare and use solutions on the same day if possible.[6]

Troubleshooting Guide: Handling and Storage

  • Issue 1: My Ascomycin powder has changed color.

    • Possible Cause: Exposure to moisture, light, or improper storage temperatures can lead to degradation.

    • Solution: Discard the powder if you observe any change in its appearance, as this may indicate impurity or degradation. Ensure that the storage container is always tightly sealed and stored at the recommended -20°C.[1]

  • Issue 2: I am having trouble dissolving the Ascomycin powder.

    • Possible Cause: Ascomycin is insoluble in water and sparingly soluble in aqueous buffers.[4][5] Using an incorrect solvent will result in poor solubility.

    • Solution: Ensure you are using an appropriate organic solvent like DMSO, ethanol, or DMF.[4] Gentle warming or vortexing can aid dissolution. For experiments requiring an aqueous buffer, first dissolve Ascomycin in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]

  • Issue 3: I see precipitation in my stock solution after thawing.

    • Possible Cause: The compound may have come out of solution during freezing.

    • Solution: Before use, allow the solution to equilibrate to room temperature and ensure it is vortexed thoroughly to redissolve any precipitate.[6] If precipitation persists, the solution may be supersaturated or degraded and should be prepared fresh.

Section 2: Experimental Protocols and Data

This section provides key data on Ascomycin's properties and a generalized workflow for its use in cell-based assays.

Data Presentation: Ascomycin Properties

The following tables summarize important quantitative data for Ascomycin.

Table 1: Solubility of Ascomycin

Solvent Solubility Reference
DMSO ~30 mg/mL [4]
Ethanol ~20 mg/mL [4]
Methanol 10 mg/mL [3]
Water Insoluble [3][5]

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[4] |

Table 2: Stability Profile of Ascomycin

Condition Stability Recommendations
Lyophilized Powder (-20°C) ≥ 4 years Store in a tightly sealed, desiccated environment.[4]
Stock Solution in DMSO (-20°C) Up to 1 month Aliquot to avoid freeze-thaw cycles.[6]

| Aqueous Solution (Diluted) | Not recommended for storage > 1 day | Prepare fresh from stock solution for each experiment.[4] |

Experimental Protocols: Generalized Workflow

The following diagram illustrates a generalized workflow for utilizing Ascomycin in a cell-based immunosuppression assay, such as a T-cell proliferation assay.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare Ascomycin Stock Solution (e.g., in DMSO) prep_dilutions Create Serial Dilutions of Ascomycin in Culture Medium prep_stock->prep_dilutions prep_cells Isolate and Culture Target Cells (e.g., T-cells) treat_cells Treat Cells with Ascomycin Dilutions and Controls prep_cells->treat_cells prep_dilutions->treat_cells stimulate_cells Stimulate Cell Proliferation (e.g., with mitogens) treat_cells->stimulate_cells incubate Incubate for a Defined Period (e.g., 48-72h) stimulate_cells->incubate assay Perform Proliferation Assay (e.g., MTT, BrdU) incubate->assay measure Measure Endpoint (e.g., Absorbance) assay->measure calculate Calculate IC50 Value measure->calculate

Caption: Generalized workflow for an in vitro immunosuppression assay using Ascomycin.

Section 3: Mechanism of Action and Troubleshooting

This section details the signaling pathway of Ascomycin and addresses common issues encountered during experiments.

Mandatory Visualization: Ascomycin Signaling Pathway

Ascomycin's primary mechanism of action is the inhibition of calcineurin, a key enzyme in T-cell activation.[7][8]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus ascomycin Ascomycin complex Ascomycin-FKBP12 Complex ascomycin->complex binds fkbp12 FKBP12 (Immunophilin) fkbp12->complex calcineurin Calcineurin (Phosphatase) complex->calcineurin inhibits nfatp NFAT-P (Phosphorylated) calcineurin->nfatp dephosphorylates nfat NFAT (Active) nfatp->nfat gene_transcription Cytokine Gene Transcription (e.g., IL-2) nfat->gene_transcription translocates & activates

Caption: Ascomycin inhibits calcineurin by forming a complex with FKBP12.

Troubleshooting Guide: Experimental Results

  • Issue 1: I am not observing the expected immunosuppressive effect.

    • Possible Cause 1: Ascomycin Degradation. The compound may have degraded due to improper storage or handling.

    • Solution 1: Prepare a fresh stock solution from a new vial of Ascomycin powder. Ensure all storage and handling guidelines are followed.

    • Possible Cause 2: Incorrect Concentration. The concentrations used may be too low to elicit a response. The reported IC50 for T-cell suppression is in the low nanomolar range.[6]

    • Solution 2: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell type and assay conditions.

    • Possible Cause 3: Cell Health. The cells may be unhealthy or unresponsive.

    • Solution 3: Check cell viability before and during the experiment. Ensure that the stimulation protocol is working as expected in your positive control group.

  • Issue 2: I am observing high levels of cell death in my experiment.

    • Possible Cause 1: Solvent Toxicity. The concentration of the organic solvent (e.g., DMSO) used to dissolve Ascomycin may be too high in the final culture medium.

    • Solution 1: Ensure the final concentration of the solvent in your culture wells is non-toxic (typically ≤0.5% for DMSO). Run a vehicle control (medium with the solvent but without Ascomycin) to assess solvent toxicity.

    • Possible Cause 2: Ascomycin Cytotoxicity. While primarily an immunosuppressant, very high concentrations of Ascomycin may induce cytotoxicity.

    • Solution 2: Lower the concentration range of Ascomycin in your experiment to levels that are inhibitory but not cytotoxic. A cell viability assay (e.g., Trypan Blue) should be run in parallel with your functional assay.

Section 4: Disposal of Ascomycin Waste

Proper disposal of Ascomycin and related waste is critical to prevent environmental contamination and ensure laboratory safety.[1]

FAQs

  • Q1: How should I dispose of unused Ascomycin powder or stock solutions?

    • A: Unused Ascomycin is considered hazardous chemical waste.[9] It must be collected in a clearly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][10] Do not dispose of it in the regular trash or down the drain.[1][11]

  • Q2: How do I handle liquid waste from my experiments (e.g., used cell culture media)?

    • A: Liquid waste containing Ascomycin should be considered chemical waste.[9] It should be collected in a designated, leak-proof container.[10] Autoclaving may not be sufficient to degrade the compound.[9] Consult your institutional guidelines for the proper disposal stream for chemical-containing biological waste.

  • Q3: What about solid waste contaminated with Ascomycin (e.g., pipette tips, gloves)?

    • A: All solid waste that has come into contact with Ascomycin should be disposed of as hazardous waste.[12] Collect these materials in a designated, labeled waste container for pickup by your institution's hazardous waste management service.[10]

Logical Relationships: Ascomycin Waste Disposal

This diagram outlines the decision-making process for the proper disposal of Ascomycin-related waste.

G cluster_outcomes start Ascomycin Waste waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Media, Solutions) waste_type->liquid_waste Liquid powder_waste Unused Powder/ Expired Stock waste_type->powder_waste Powder/Stock disposal_container Collect in Labeled Hazardous Waste Container solid_waste->disposal_container liquid_waste->disposal_container powder_waste->disposal_container ehs_pickup Arrange for EHS/ Licensed Vendor Pickup disposal_container->ehs_pickup

Caption: Decision tree for the proper segregation and disposal of Ascomycin waste.

References

Troubleshooting

Control experiments for validating Ascomycin's specific effects

Welcome to the Ascomycin Specificity Toolkit. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to validate the...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ascomycin Specificity Toolkit. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to validate the specific on-target effects of Ascomycin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ascomycin?

Ascomycin is a potent immunosuppressant that functions as an ethyl analog of Tacrolimus (FK506).[1][2] Its primary mechanism of action involves a high-affinity binding to the intracellular protein FKBP12 (FK506-binding protein 12).[3] This Ascomycin-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5] Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of target genes, including those for various cytokines like IL-2 and TNF-α, which are crucial for T-cell activation.[2][5]

Q2: How can I be sure that the observed effects in my experiment are due to calcineurin inhibition by Ascomycin and not off-target effects?

Validating the on-target specificity of Ascomycin is crucial. A multi-pronged approach involving positive and negative controls is recommended. Here are key control experiments you can perform:

  • Use a structurally related but inactive analog: Synthesized analogs of Ascomycin that bind to FKBP12 but do not inhibit calcineurin can be used as a negative control.[1][6] These compounds help differentiate effects mediated by the Ascomycin-FKBP12 complex that are independent of calcineurin inhibition.

  • Employ FKBP12-deficient cell lines: Using cells where the FKBP12 gene has been knocked out can help determine if the effects of Ascomycin are dependent on its initial binding partner.[7][8] In FKBP12-knockout cells, Ascomycin should not be able to inhibit calcineurin and its downstream signaling.

  • Utilize cells with FK506-resistant calcineurin mutants: Cells expressing a mutated form of calcineurin that cannot be bound by the Ascomycin-FKBP12 complex are excellent negative controls.[9][10] If the observed effect is absent in these cells upon Ascomycin treatment, it strongly suggests the effect is calcineurin-dependent.

  • Rescue experiments: In FKBP12-knockout cells, reintroducing the wild-type FKBP12 gene should restore sensitivity to Ascomycin, confirming the on-target effect.[7]

Troubleshooting Guides

Calcineurin Activity Assay

This assay directly measures the phosphatase activity of calcineurin in the presence or absence of Ascomycin.

Experimental Protocol: Colorimetric Calcineurin Phosphatase Activity Assay

  • Prepare Cell Lysates:

    • Culture cells to the desired density and treat with Ascomycin or vehicle control for the appropriate time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • Add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to the wells of a 96-well plate.

    • Add a reaction buffer containing a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide).

    • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes) to allow for dephosphorylation of the substrate by calcineurin.

    • Stop the reaction and add a malachite green-based reagent that detects free phosphate released from the substrate.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The amount of free phosphate is proportional to calcineurin activity.

Troubleshooting

Problem Possible Cause Solution
High Background Signal Contamination of reagents or labware with free phosphate.Use phosphate-free water and detergents for all solutions and glassware. Run a "no lysate" control to determine the background from the reagents themselves.[11][12]
Low Signal or No Activity Inactive calcineurin enzyme. Insufficient amount of lysate. Presence of inhibitors in the lysate.Ensure proper storage and handling of cell lysates to maintain enzyme activity. Increase the amount of protein per well. Desalt the lysate to remove potential inhibitors.[11][12]
High Variability Between Replicates Pipetting errors. Inconsistent incubation times.Use calibrated pipettes and be precise with all additions. Ensure all wells are incubated for the same amount of time. Prepare a master mix of reagents to add to the wells.

Quantitative Data Summary: Ascomycin Inhibition of Calcineurin Activity

Parameter Value Cell Type Reference
IC50~30 nMRBL 2H3 mast cells[13]
IC50~6 nM (rotamase activity)Recombinant macrophilin-12[13]
NFAT Reporter Assay

This cell-based assay measures the transcriptional activity of NFAT, a direct downstream target of calcineurin.

Experimental Protocol: Luciferase-Based NFAT Reporter Assay

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., Jurkat T-cells) with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • Allow cells to recover and express the reporters for 24-48 hours.

  • Cell Treatment and Lysis:

    • Treat the transfected cells with a range of Ascomycin concentrations or a vehicle control.

    • Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to induce NFAT activation.

    • After the desired incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Troubleshooting

Problem Possible Cause Solution
Low Luciferase Signal Low transfection efficiency. Weak promoter activity. Ineffective cell stimulation.Optimize the transfection protocol for your cell line. Use a stronger constitutive promoter for the control plasmid. Ensure the stimulating agents (e.g., PMA/ionomycin) are at their optimal concentrations.[14][15]
High Background Luminescence Contamination of reagents. Cell death.Use fresh, high-quality reagents. Ensure cell viability is high before and after treatment. Use a "no stimulation" control to determine the basal NFAT activity.[14]
Inconsistent Results Variation in cell density. Pipetting inaccuracies.Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for reagent addition to minimize timing differences.[14][16]

Quantitative Data Summary: Ascomycin's Effect on NFAT-Dependent Transcription

Parameter Effect Cell Type Reference
Inhibition of IL-2 productionDose-dependentJurkat T-cells[3]
Inhibition of TNF-α releaseIC50 of ~100 nMRBL 2H3 mast cells[13]

Visualizing Ascomycin's Mechanism and Control Experiments

Ascomycin's Primary Signaling Pathway

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Calcium Ca2+ TCR->Calcium ↑ Intracellular Stimulus Antigen/Stimulus Stimulus->TCR Activation Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex Ascomycin->Ascomycin_FKBP12 FKBP12->Ascomycin_FKBP12 Calcineurin_active Active Calcineurin (CaN) Ascomycin_FKBP12->Calcineurin_active Inhibits Calcineurin_inactive Inactive CaN NFATp NFAT-P Calcineurin_active->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Calcium->Calcineurin_active Activates Gene_Transcription Cytokine Gene Transcription (e.g., IL-2, TNF-α) NFAT_n->Gene_Transcription Initiates

Caption: Ascomycin's mechanism of action via calcineurin inhibition.

Experimental_Workflow cluster_controls Control Experiments Start Start: Observe Phenotypic Effect of Ascomycin OnTarget Is the effect calcineurin-dependent? Start->OnTarget KO_Cells Test in FKBP12 Knockout Cells OnTarget->KO_Cells Yes Resistant_Mutants Test in Calcineurin Resistant Mutant Cells OnTarget->Resistant_Mutants Yes Inactive_Analog Test with Inactive Ascomycin Analog OnTarget->Inactive_Analog Yes OffTarget Conclusion: Off-target effect OnTargetConclusion Conclusion: On-target effect KO_Cells->OffTarget Effect Persists KO_Cells->OnTargetConclusion Effect Abolished Resistant_Mutants->OffTarget Effect Persists Resistant_Mutants->OnTargetConclusion Effect Abolished Inactive_Analog->OffTarget Effect Observed Inactive_Analog->OnTargetConclusion Effect Not Observed

Caption: Key molecular interactions in the Ascomycin pathway.

References

Optimization

Optimizing fermentation conditions for Ascomycin production

Welcome to the technical support center for Ascomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questio...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ascomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the fermentation process.

Troubleshooting Guide

This section addresses specific problems that may arise during Ascomycin fermentation experiments.

Q1: Low Ascomycin yield despite visible cell growth.

A1: Low productivity with good biomass can be caused by several factors. First, review your fermentation medium composition. While certain carbon sources like glucose and sucrose support growth, they can negatively impact Ascomycin production. Soluble starch and dextrin are often more effective carbon sources.[1][2] Similarly, the choice of nitrogen source is critical; peanut meal has been shown to significantly enhance Ascomycin yield compared to sources like yeast powder or corn steep liquor.[1][2] Also, consider the possibility of precursor limitation. Ascomycin biosynthesis requires specific precursors like malonyl-CoA and methylmalonyl-CoA.[3][4] Supplementing the medium with precursors or using metabolic engineering strategies to enhance their intracellular supply can improve yields.[3][5] Finally, ensure that other fermentation parameters such as pH and temperature are optimal, as suboptimal conditions can favor biomass accumulation over secondary metabolite production.[1][6]

Q2: Foaming in the bioreactor is excessive.

A2: Excessive foaming can reduce the working volume of your fermenter and negatively impact Ascomycin synthesis.[7] This issue is often linked to the composition of the fermentation medium, particularly the presence of certain proteins or other surface-active compounds. While antifoaming agents can be used, their addition should be carefully controlled as they can sometimes interfere with microbial growth or product recovery. Optimizing the agitation and aeration rates can also help to manage foaming. In some cases, redesigning the medium to include less foam-promoting components may be necessary.

Q3: Inconsistent Ascomycin production between batches.

A3: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, strict control over all experimental parameters is crucial. This includes the preparation of the seed culture, ensuring a consistent seed age and inoculum size.[6] The quality and sterilization of all medium components should be standardized. Monitor and control key physical parameters like pH, temperature, agitation, and dissolved oxygen levels throughout the fermentation run.[8] Implementing a robust quality control system for raw materials and maintaining detailed batch records can help identify sources of variability.

Q4: The final Ascomycin titer is high, but the product is difficult to extract from the cell biomass.

A4: Ascomycin is an intracellular metabolite, making efficient extraction from the cell biomass a critical step.[5] If you are experiencing low extraction efficiency, consider optimizing your cell lysis and extraction protocol. This may involve testing different solvents, adjusting the pH of the extraction buffer, or employing physical disruption methods like sonication or high-pressure homogenization. The timing of harvest can also be a factor; ensure you are harvesting the cells at the peak of Ascomycin production.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of Ascomycin fermentation.

Q1: What is the optimal pH for Ascomycin production?

A1: The optimal pH for Ascomycin production by Streptomyces hygroscopicus is generally around 6.5.[1][6] While mycelial growth may not differ significantly between a pH of 6.0 and 6.5, Ascomycin yield has been observed to be highest at pH 6.5.[1][6] It is important to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause it to shift.

Q2: What is the ideal temperature for Ascomycin fermentation?

A2: The optimal temperature for Ascomycin production is typically 28°C.[6] Both cell growth and Ascomycin accumulation have been shown to increase as the temperature is raised from 24°C to 28°C.[6] However, temperatures higher than 28°C can have a negative impact on both mycelial growth and product formation.[6]

Q3: Which carbon sources are best for Ascomycin production?

A3: Soluble starch and dextrin are generally the preferred carbon sources for high Ascomycin yields.[1][2] While glucose can support good cell growth, it has been shown to negatively affect Ascomycin production.[1][2] Sucrose has also been reported to result in lower yields.[1][2]

Q4: What are the most effective nitrogen sources?

A4: Peanut meal has been identified as a highly effective nitrogen source for enhancing Ascomycin production.[1][2] In contrast, nitrogen sources such as yeast powder, gluten meal, and corn steep liquor have been found to inhibit Ascomycin synthesis.[1][2]

Q5: Can the addition of oils to the fermentation medium improve Ascomycin yield?

A5: Yes, the addition of certain oils can significantly boost Ascomycin production. Soybean oil, in particular, has been shown to be very effective.[1][2] Oils are rich in fatty acids, which can be degraded into acyl-CoA precursors that are essential for the biosynthesis of polyketides like Ascomycin.[1][2]

Q6: How can I improve my Streptomyces hygroscopicus strain for higher Ascomycin production?

A6: Strain improvement can be achieved through mutagenesis and genetic engineering. Techniques like atmospheric and room temperature plasma (ARTP) mutagenesis have been successfully used to generate high-yielding mutant strains.[1] Metabolic engineering strategies, such as the overexpression of genes involved in precursor biosynthesis, can also lead to significant increases in Ascomycin production.[3][5]

Data Presentation

Table 1: Effect of Carbon Source on Ascomycin Production

Carbon Source (60 g/L)Ascomycin Yield (mg/L)Biomass (Packed Mycelial Volume, %)
Soluble Starch662.722.5
Dextrin589.421.8
Glycerol523.120.7
Glucose312.919.3
Sucrose188.818.6
Control (20 g/L starch + 40 g/L dextrin)495.321.2

Source: Adapted from data in a 2019 study on Ascomycin production enhancement.[1][2]

Table 2: Effect of Nitrogen Source on Ascomycin Production

Nitrogen Source (60 g/L)Ascomycin Yield (mg/L)Biomass (Packed Mycelial Volume, %)
Peanut Meal1093.330.3
Soybean Powder495.328.1
Cottonseed Meal315.629.5
Yeast Powder< 20027.5
Gluten Meal< 20028.7
Corn Steep Liquor< 20029.1

Source: Adapted from data in a 2019 study on Ascomycin production enhancement.[1][2]

Table 3: Effect of Oils on Ascomycin Production

Oil (15 g/L)Ascomycin Yield (mg/L)Biomass (Packed Mycelial Volume, %)
Soybean Oil1097.929.5
Corn Oil987.428.9
Peanut Oil956.229.1
Methyl Oleate< 800< 28
Butyl Oleate< 800< 28

Source: Adapted from data in a 2019 study on Ascomycin production enhancement.[1][2]

Table 4: Optimization of Physical Fermentation Parameters

ParameterOptimal ValueResulting Ascomycin Yield (mg/L)
pH6.51421.4
Seed Age44-48 hoursRelatively high concentrations
Temperature28°C1451.4
Culture Time7 days1468.2

Source: Adapted from data in a 2019 study on Ascomycin production enhancement.[1][6]

Experimental Protocols

1. Seed Culture Preparation

  • Objective: To prepare a healthy and active inoculum for the production fermenter.

  • Medium: A suitable seed medium for S. hygroscopicus may contain (per liter): 15g starch, 10g glucose, 10g soybean meal, 6g yeast extract, 2g NaCl, 1g (NH4)2SO4, and 2g CaCO3, with the pH adjusted to 7.2.[9]

  • Procedure:

    • Inoculate the sterile seed medium with spores of S. hygroscopicus.

    • Incubate the culture at 28-30°C with agitation (e.g., 220 rpm) for approximately 44-48 hours.[6][9]

    • The resulting seed culture is then used to inoculate the production medium.

2. Production Fermentation

  • Objective: To produce Ascomycin under optimized conditions.

  • Optimized Medium Example: An optimized production medium may contain (per liter): 81.0 g soluble starch, 57.4 g peanut meal, and 15.8 g soybean oil.[1][10]

  • Procedure:

    • Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).

    • Incubate the fermentation at 28°C with agitation.[6]

    • Maintain the pH at approximately 6.5.[6]

    • Continue the fermentation for 7-8 days, monitoring cell growth and Ascomycin production periodically.[6]

3. Ascomycin Extraction and Quantification

  • Objective: To extract intracellular Ascomycin and determine the concentration.

  • Procedure:

    • Harvest the mycelial biomass by centrifugation or filtration.

    • Lyse the cells to release the intracellular Ascomycin. This can be achieved through methods such as sonication or by using a suitable solvent.

    • Extract the Ascomycin from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract.

    • Quantify the Ascomycin concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Ascomycin_Biosynthesis_Precursors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PropionylCoA Propionyl-CoA Pyruvate->PropionylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA catalyzed by MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA catalyzed by Ascomycin Ascomycin MalonylCoA->Ascomycin Precursors for ACC Acetyl-CoA Carboxylase (ACC) MalonylCoA->ACC MethylmalonylCoA->Ascomycin Precursors for PCC Propionyl-CoA Carboxylase (PCC) MethylmalonylCoA->PCC

Caption: Precursor biosynthesis pathway for Ascomycin production.

Fermentation_Optimization_Workflow Start Start: Low Ascomycin Yield Strain Strain Improvement (e.g., Mutagenesis) Start->Strain Medium Medium Optimization Start->Medium Physical Physical Parameter Optimization Start->Physical End Optimized Ascomycin Production Strain->End Carbon Carbon Source (e.g., Soluble Starch) Medium->Carbon Nitrogen Nitrogen Source (e.g., Peanut Meal) Medium->Nitrogen Oil Oil Addition (e.g., Soybean Oil) Medium->Oil Carbon->End Nitrogen->End Oil->End pH pH (e.g., 6.5) Physical->pH Temp Temperature (e.g., 28°C) Physical->Temp Time Culture Time (e.g., 7 days) Physical->Time pH->End Temp->End Time->End

Caption: Workflow for optimizing Ascomycin fermentation conditions.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ascomycin (as Tacrolimus) and Pimecrolimus in the Management of Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of ascomycin (represented by its derivative, tacrolimus) and pimecrolimus in the treatment of sk...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ascomycin (represented by its derivative, tacrolimus) and pimecrolimus in the treatment of skin inflammation, primarily focusing on atopic dermatitis. The information presented is collated from meta-analyses of randomized controlled trials and other clinical studies, offering supporting experimental data and detailed methodologies for the cited experiments.

Executive Summary

Ascomycin and pimecrolimus are both calcineurin inhibitors that have emerged as important non-steroidal topical treatments for inflammatory skin diseases.[1][2][3] Pimecrolimus is a derivative of ascomycin.[1] While both drugs share a common mechanism of action by inhibiting calcineurin and subsequently suppressing T-cell and mast cell activation, clinical evidence suggests differences in their therapeutic efficacy.[1] Meta-analyses of head-to-head trials consistently demonstrate that tacrolimus is more effective than pimecrolimus in treating moderate to severe atopic dermatitis in both adult and pediatric populations.[4][5][6] However, for mild to moderate cases in children, the efficacy of 0.03% tacrolimus and 1% pimecrolimus appears to be comparable.[4] Both treatments are generally well-tolerated, with localized skin burning or itching being the most common side effects.[7]

Data Presentation: Efficacy and Safety Comparison

The following table summarizes quantitative data from comparative studies of tacrolimus and pimecrolimus in the treatment of atopic dermatitis.

Efficacy/Safety EndpointTacrolimus (0.1% or 0.03%)Pimecrolimus (1%)Key Findings & Citations
Treatment Success (IGA Score of 'Clear' or 'Almost Clear')
Adults (End of Study)54.1%34.9%Tacrolimus 0.1% was significantly more effective than pimecrolimus 1%.[7]
Children with Moderate/Severe Disease (End of Study)67.2%56.4%Tacrolimus 0.1% was significantly more effective than pimecrolimus 1%.[7]
Children with Mild Disease (Week 1)39.2%31.2%Tacrolimus 0.03% showed a faster onset of action than pimecrolimus 1%.[7]
Children with Moderate Disease (6 Weeks)No significant differenceNo significant differenceA direct comparison of tacrolimus 0.03% and pimecrolimus 1% found no significant difference in efficacy.[8]
Improvement in Eczema Area and Severity Index (EASI)
Combined Analysis (End of Study)52.8%39.1%Tacrolimus was significantly more effective than pimecrolimus.[7]
Patient Withdrawal due to Lack of Efficacy
Combined AnalysisLower RateHigher RateSignificantly fewer patients withdrew from tacrolimus treatment due to lack of efficacy.[4][6]
Patient Withdrawal due to Adverse Events
Mild Pediatric PatientsLower Rate (0.03% Tacrolimus)Higher RateFewer patients treated with 0.03% tacrolimus withdrew due to adverse events compared to 1% pimecrolimus.[1]
Incidence of Adverse Events (Overall) No significant differenceNo significant differenceThe overall frequency of adverse events was comparable between the two treatments.[9]

Experimental Protocols

This section details the methodologies employed in key clinical trials comparing tacrolimus and pimecrolimus for atopic dermatitis.

Randomized Controlled Trial (RCT) Design for Atopic Dermatitis
  • Objective: To compare the efficacy and safety of topical tacrolimus and pimecrolimus in patients with atopic dermatitis.

  • Study Design: Multicenter, randomized, investigator-blinded, 6-week parallel-group studies are common designs.[1][7]

  • Patient Population:

    • Inclusion Criteria: Patients (adults and children aged 2 years and older) with a clinical diagnosis of atopic dermatitis, often rated as moderate to very severe based on the Investigator's Global Atopic Dermatitis Assessment (IGA).[5][7] A minimum body surface area (BSA) involvement of 5% is a typical requirement.[5]

    • Exclusion Criteria: Common exclusions include the presence of other skin disorders in the treatment area, clinically infected atopic dermatitis at baseline, known hypersensitivity to macrolides, and the likelihood of requiring systemic corticosteroids during the study.[5]

  • Treatment Regimen:

    • The study medication (e.g., tacrolimus 0.1% or 0.03% ointment, pimecrolimus 1% cream) is applied as a thin layer to the affected areas twice daily.[1]

    • Treatment continues for a predefined period, typically up to 6 weeks, or until one week after the affected area has cleared.[1]

    • The use of other medicated agents for atopic dermatitis is generally not permitted during the trial.[1]

  • Efficacy Assessment:

    • Primary Endpoint: The primary measure of success is often the proportion of patients achieving a score of "clear" (0) or "almost clear" (1) on the Investigator's Global Assessment (IGA) of Disease Severity at the end of the treatment period.[1][10]

    • Secondary Endpoints: These typically include the percentage improvement in the Eczema Area and Severity Index (EASI) score, improvement in the percentage of total body surface area affected, and reduction in itch scores.[7]

  • Safety Assessment: The incidence and severity of all adverse events, including application site reactions, are recorded throughout the study. Patient withdrawals due to adverse events are also monitored.[7]

Scoring Systems
  • Eczema Area and Severity Index (EASI):

    • Purpose: To measure the extent and severity of atopic eczema.[4]

    • Methodology: The body is divided into four regions: head and neck, trunk, upper limbs, and lower limbs.[3] For each region, the percentage of affected skin is scored on a scale of 0 to 6.[4] The severity of four signs (redness, thickness, scratching, and lichenification) is assessed and scored from 0 (none) to 3 (severe).[4] A final EASI score (ranging from 0 to 72) is calculated by multiplying the severity and area scores with a region-specific multiplier.[3]

  • Investigator's Global Assessment (IGA):

    • Purpose: To provide an overall assessment of the severity of atopic dermatitis lesions at a specific time point.[11]

    • Methodology: The vIGA-AD™ is a 5-point scale ranging from 0 (clear) to 4 (severe). The assessment is based on four clinical features: erythema, induration/papulation, lichenification, and oozing/crusting, while also considering the extent of the disease.[7][11]

Signaling Pathways and Mechanisms of Action

Both ascomycin (tacrolimus) and pimecrolimus exert their anti-inflammatory effects by inhibiting the calcineurin-NFAT signaling pathway in immune cells, primarily T-cells and mast cells.

Calcineurin-NFAT Signaling Pathway in T-Cells

Activation of the T-cell receptor (TCR) by an antigen-presenting cell (APC) leads to an increase in intracellular calcium levels. This rise in calcium activates calcineurin, a serine/threonine phosphatase. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various pro-inflammatory cytokines such as Interleukin-2 (IL-2), IL-4, and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are key drivers of the inflammatory response in atopic dermatitis.

Ascomycin and pimecrolimus, after binding to their intracellular receptor FKBP-12, form a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the transcription of pro-inflammatory cytokine genes and suppressing the inflammatory cascade.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen APC Antigen-Presenting Cell Antigen->APC TCR T-Cell Receptor APC->TCR Antigen Presentation Ca_increase ↑ [Ca2+] TCR->Ca_increase Signal Transduction Calcineurin_active Active Calcineurin Ca_increase->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation Calcineurin_inactive Inactive Calcineurin Calcineurin_inactive->Calcineurin_active NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation FKBP12 FKBP-12 Drug_Complex Drug-FKBP12 Complex FKBP12->Drug_Complex Ascomycin_Pimecrolimus Ascomycin / Pimecrolimus Ascomycin_Pimecrolimus->FKBP12 Ascomycin_Pimecrolimus->Drug_Complex Drug_Complex->Calcineurin_active Inhibition Transcription Transcription NFAT_n->Transcription Cytokine_Gene Pro-inflammatory Cytokine Genes (IL-2, IL-4, TNF-α) Cytokine_Gene->Transcription Transcription->Cytokine_Gene Activation

Caption: Calcineurin-NFAT signaling pathway in T-cells and its inhibition.
Experimental Workflow for In Vitro Cytokine Inhibition Assay

This workflow outlines a typical in vitro experiment to compare the inhibitory effects of ascomycin and pimecrolimus on cytokine production from T-cells.

Experimental_Workflow Start Start Isolate_TCells Isolate T-Cells from peripheral blood Start->Isolate_TCells Culture_TCells Culture T-Cells Isolate_TCells->Culture_TCells Pre_incubation Pre-incubate with Ascomycin or Pimecrolimus (various concentrations) Culture_TCells->Pre_incubation Stimulation Stimulate T-Cells (e.g., with anti-CD3/CD28 antibodies) Pre_incubation->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Collect_Supernatant Collect Culture Supernatant Incubation->Collect_Supernatant Measure_Cytokines Measure Cytokine Levels (e.g., IL-2, IL-4, TNF-α) using ELISA Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data (Calculate IC50 values) Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro comparison of cytokine inhibition.

Conclusion

The available evidence from head-to-head clinical trials and meta-analyses indicates that tacrolimus is a more potent topical calcineurin inhibitor than pimecrolimus for the treatment of moderate to severe atopic dermatitis. While both drugs are effective and have a favorable safety profile compared to topical corticosteroids, particularly regarding the risk of skin atrophy, the choice between them may depend on the severity of the inflammatory skin condition and the age of the patient. For mild disease, especially in sensitive skin areas, pimecrolimus remains a valuable therapeutic option. Further research into the long-term safety and comparative effectiveness in other inflammatory dermatoses is warranted.

References

Comparative

Head-to-Head Comparison: Ascomycin and Cyclosporin A in Immunosuppression

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of two potent immunosuppressive agents: Ascomycin and Cyclosporin A. Both drugs are calcineurin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent immunosuppressive agents: Ascomycin and Cyclosporin A. Both drugs are calcineurin inhibitors, playing a crucial role in modulating the immune response. This document delves into their mechanism of action, comparative efficacy, side-effect profiles, and clinical applications, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureAscomycinCyclosporin A
Primary Clinical Use Topical treatment of inflammatory skin diseases (e.g., atopic dermatitis)Systemic treatment for organ transplant rejection and various autoimmune diseases (e.g., psoriasis, rheumatoid arthritis)
Potency Generally more potent in vitroLess potent in vitro compared to Ascomycin/FK-506
Systemic Exposure Lower when applied topicallyHigher, intended for systemic effect
Binding Protein FK506-binding protein (FKBP12)Cyclophilin

Mechanism of Action: Targeting Calcineurin

Both Ascomycin and Cyclosporin A exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus. In the nucleus, NFAT upregulates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical growth factor for T-cells, and its suppression leads to a dampened immune response.

While both drugs target calcineurin, they do so by first binding to different intracellular receptors, known as immunophilins. Ascomycin binds to FKBP12 (FK506-binding protein 12), while Cyclosporin A binds to cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin.

Calcineurin Inhibition Pathway cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus Antigen Presentation Antigen Presentation TCR T-Cell Receptor (TCR) Antigen Presentation->TCR Ca_Signal Increased Intracellular Ca2+ TCR->Ca_Signal Calcineurin_inactive Inactive Calcineurin Ca_Signal->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFATp Phosphorylated NFAT (NFAT-P) Calcineurin_active->NFATp Dephosphorylates NFAT Dephosphorylated NFAT NFATp->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Cyclosporin A Cyclosporin A Cyclophilin Cyclophilin Cyclosporin A->Cyclophilin Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Cyclosporin_A_Cyclophilin Cyclosporin A-Cyclophilin Complex Cyclophilin->Cyclosporin_A_Cyclophilin Ascomycin_FKBP12->Calcineurin_active Inhibits Cyclosporin_A_Cyclophilin->Calcineurin_active Inhibits IL2_Gene IL-2 Gene NFAT_nucleus->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein T_Cell_Proliferation T_Cell_Proliferation IL2_Protein->T_Cell_Proliferation

Caption: Simplified signaling pathway of T-cell activation and calcineurin inhibition.

Comparative Efficacy: In Vitro and In Vivo Data

Direct head-to-head comparisons of Ascomycin and Cyclosporin A are limited in clinical literature, largely due to their differing primary applications. However, preclinical and in vitro studies provide valuable insights into their relative potency. Ascomycin is an ethyl analog of Tacrolimus (FK-506), and much of the comparative data for Ascomycin is inferred from studies on FK-506.

In Vitro Potency

In vitro assays consistently demonstrate that Ascomycin (and its analogue FK-506) is significantly more potent than Cyclosporin A in inhibiting T-cell proliferation and calcineurin activity.

AssayAscomycin (inferred from FK-506)Cyclosporin AReference
T-Cell Proliferation (IC50) ~0.1 nmol/L10-100 nmol/L[1]
Calcineurin Inhibition (IC50) Not directly compared7.5 ng/mL (in murine PBL)[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Clinical Efficacy in Psoriasis

While a direct comparative clinical trial is lacking, the efficacy of Cyclosporin A in treating severe psoriasis is well-established.

Study ParameterCyclosporin APlaceboReference
Mean PASI Reduction (4 weeks) Significant reductionNo significant reduction[3]
Patients with ≥75% PASI Improvement (4 weeks) 83%Not applicable[3]

PASI (Psoriasis Area and Severity Index) is a widely used tool for the measurement of severity of psoriasis.

Side-Effect and Safety Profiles

The systemic use of calcineurin inhibitors is associated with a range of potential side effects. The topical application of Ascomycin is designed to minimize systemic absorption and therefore reduce the incidence of these adverse events.

Adverse EventAscomycin (Systemic - Inferred from FK-506)Cyclosporin A (Systemic)Reference
Nephrotoxicity High riskHigh risk (5.4% discontinuation in one study)[4]
Hypertension High riskHigh risk (39% in one study)[3][4]
Neurotoxicity (e.g., tremors, headache) High riskCommon (Headache 23%, Paresthesias 51% in one study)[4]
Metabolic (e.g., hyperglycemia) Higher riskLower risk[5]
Gingival Hyperplasia Low riskCommon (4% in one study)[4]
Hypertrichosis Low riskCommon (27% in one one study)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcineurin Phosphatase Activity Assay

This in vitro assay quantifies the enzymatic activity of calcineurin and its inhibition by compounds like Ascomycin and Cyclosporin A.

Calcineurin Assay Workflow Prepare_Lysate Prepare Cell/Tissue Lysate Add_Substrate Add Phosphopeptide Substrate (e.g., RII phosphopeptide) Prepare_Lysate->Add_Substrate Incubate Incubate with Calcineurin and Test Compound Add_Substrate->Incubate Measure_Phosphate Measure Released Phosphate (e.g., Malachite Green Assay) Incubate->Measure_Phosphate Calculate_Activity Calculate Calcineurin Activity and % Inhibition Measure_Phosphate->Calculate_Activity

Caption: General workflow for a colorimetric calcineurin phosphatase activity assay.

Protocol:

  • Prepare Cell Lysates: Homogenize cells or tissues in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including calcineurin.

  • Reaction Setup: In a 96-well plate, add the cell lysate, a reaction buffer containing Ca2+ and calmodulin, and the test compound (Ascomycin or Cyclosporin A) at various concentrations.

  • Initiate Reaction: Add a phosphopeptide substrate (commonly the RII phosphopeptide) to each well to start the dephosphorylation reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Detect Phosphate: Terminate the reaction by adding a reagent that detects free phosphate, such as a malachite green-based solution.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader. The amount of phosphate released is proportional to the calcineurin activity.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the calcineurin activity in the samples and determine the IC50 value for each inhibitor.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T-cells to proliferate in response to a stimulus and the inhibitory effect of immunosuppressive drugs.

T-Cell Proliferation Assay Workflow Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Label_CFSE Label Cells with CFSE Dye Isolate_PBMCs->Label_CFSE Stimulate_Culture Culture Cells with Stimulant (e.g., anti-CD3/CD28) and Test Compound Label_CFSE->Stimulate_Culture Incubate Incubate for 3-5 Days Stimulate_Culture->Incubate Analyze_Flow Analyze CFSE Dilution by Flow Cytometry Incubate->Analyze_Flow Determine_Proliferation Determine % Proliferation and Inhibition Analyze_Flow->Determine_Proliferation

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Protocol:

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CFSE Labeling: Resuspend the PBMCs in a protein-free medium and add Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding complete culture medium.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate. Add a T-cell stimulant (e.g., anti-CD3 and anti-CD28 antibodies or a mitogen like PHA) and the test compounds (Ascomycin or Cyclosporin A) at various concentrations.

  • Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. As the cells divide, the CFSE dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division.

  • Data Analysis: Gate on the live T-cell population and analyze the CFSE fluorescence histogram. The percentage of cells that have undergone division can be quantified, and the IC50 for inhibition of proliferation can be calculated for each drug.

Conclusion

Ascomycin and Cyclosporin A are both effective calcineurin inhibitors, but their distinct pharmacological profiles have led to different clinical applications. Ascomycin's high potency and reduced systemic effects when applied topically make it a valuable agent for inflammatory skin conditions. Cyclosporin A, with its extensive history and well-characterized systemic immunosuppressive effects, remains a cornerstone in organ transplantation and the management of severe autoimmune diseases. The choice between these agents, or their analogues, depends on the specific therapeutic indication, the desired route of administration, and the patient's individual risk-benefit profile. Further head-to-head clinical trials would be beneficial to more definitively delineate their comparative efficacy and safety in overlapping indications.

References

Validation

Ascomycin in T-Cell Proliferation: A Comparative Dose-Response Analysis

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ascomycin's efficacy in inhibiting T-cell proliferation against other leading calcineurin inhibitors, supported by experimental da...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ascomycin's efficacy in inhibiting T-cell proliferation against other leading calcineurin inhibitors, supported by experimental data and protocols.

This guide provides a comprehensive analysis of Ascomycin's dose-dependent effects on T-cell proliferation, a critical process in the immune response and a key target for immunosuppressive therapies. Ascomycin, a potent calcineurin inhibitor, is compared with its structural analog Tacrolimus (FK506) and another widely used topical calcineurin inhibitor, Pimecrolimus. The data presented here is intended to assist researchers in evaluating the relative potency of these compounds and in designing effective experimental protocols.

Comparative Efficacy in T-Cell Proliferation Inhibition

Ascomycin, Tacrolimus, and Pimecrolimus all function by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1] This inhibition ultimately prevents the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine genes like Interleukin-2 (IL-2), which are essential for T-cell proliferation.[2]

The relative potency of these compounds in inhibiting T-cell proliferation is a critical factor for their therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for Ascomycin, Tacrolimus, and Pimecrolimus in a murine T-cell proliferation assay stimulated with Concanavalin A (Con A) and Interleukin-2 (IL-2).

CompoundIC50 (nM) in Murine T-Cell Proliferation Assay
Ascomycin (FK520) 0.2
Tacrolimus (FK506)0.1
Pimecrolimus (SDZ ASM 981)2.4
Cyclosporin A3.0

Data sourced from Grassberger et al., 1999, as cited in relevant literature.

This data indicates that in this specific assay, Tacrolimus is the most potent inhibitor of T-cell proliferation, followed closely by Ascomycin. Pimecrolimus is significantly less potent than both Tacrolimus and Ascomycin.

Mechanism of Action: The Calcineurin-NFAT Pathway

The immunosuppressive effects of Ascomycin and its analogs are mediated through the inhibition of the calcineurin-NFAT signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for these drugs.

T_Cell_Activation_Pathway cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Complex PLCg PLCγ TCR_CD3->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca_ion Ca²⁺ Influx IP3->Ca_ion Calcineurin Calcineurin Ca_ion->Calcineurin Activation NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Binding T_Cell_Proliferation T-Cell Proliferation IL2_Gene->T_Cell_Proliferation Ascomycin Ascomycin/ Tacrolimus/ Pimecrolimus Ascomycin->Calcineurin Inhibition CFSE_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood using Ficoll-Paque Label_Cells 2. Label T-cells with CFSE dye Isolate_PBMCs->Label_Cells Stimulate_Cells 3. Stimulate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of Ascomycin or other inhibitors Label_Cells->Stimulate_Cells Incubate 4. Incubate for 3-5 days Stimulate_Cells->Incubate Analyze 5. Analyze CFSE dilution by flow cytometry Incubate->Analyze Determine_IC50 6. Determine IC50 values Analyze->Determine_IC50 Thymidine_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Culture_Stimulate 2. Culture and stimulate T-cells with mitogens or anti-CD3/CD28 in the presence of inhibitors Isolate_PBMCs->Culture_Stimulate Pulse_Thymidine 3. Pulse with [3H]-Thymidine for the final 18-24 hours of culture Culture_Stimulate->Pulse_Thymidine Harvest_Cells 4. Harvest cells onto a fiberglass filter Pulse_Thymidine->Harvest_Cells Measure_Radioactivity 5. Measure incorporated radioactivity using a scintillation counter Harvest_Cells->Measure_Radioactivity Calculate_Inhibition 6. Calculate percent inhibition and determine IC50 Measure_Radioactivity->Calculate_Inhibition

References

Comparative

Validating the Neuroprotective Effects of Ascomycin In Vitro: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the neuroprotective effects of Ascomycin and other relevant compounds in vitro. The information is supported...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Ascomycin and other relevant compounds in vitro. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of neuroprotection studies.

Introduction

Ascomycin is a potent immunosuppressant that, like its structural analog Tacrolimus (FK506), inhibits calcineurin, a calcium-dependent serine/threonine protein phosphatase.[1][2] This mechanism of action is central to its neuroprotective properties, as calcineurin is implicated in pathways leading to neuronal apoptosis and inflammation.[1][3] This guide compares the in vitro neuroprotective performance of Ascomycin with other calcineurin inhibitors, such as Tacrolimus and Cyclosporin A, and the mTOR inhibitor Rapamycin, which serves as a negative control in calcineurin-dependent neuroprotection studies.[4]

Comparative Analysis of Neuroprotective Effects

The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of Ascomycin and comparator compounds. The data is primarily derived from studies using the human neuroblastoma cell line SH-SY5Y, a common model in neurodegenerative disease research.

Table 1: Effect of Calcineurin Inhibitors on Neuronal Cell Viability in an In Vitro Model of Neurotoxicity

CompoundCell LineNeurotoxic InsultConcentration RangeObservationReference
Ascomycin Rat Hippocampal SlicesPicrotoxin50-100 µMSuppressed seizure-like activity, indicating neuronal protection.[1]
Tacrolimus (FK506) SH-SY5YThapsigargin1-100 nMConcentration-dependent protection against cell death.[4]
Cyclosporin A Primary Striatal Neurons3-Nitropropionic Acid0.2-1.0 µMProtected against neuronal cell death.[5]
Rapamycin Primary Cortical NeuronsOxygen-Glucose Deprivation20 nMIncreased neuronal viability.[6]

Table 2: Inhibition of Apoptosis by Calcineurin Inhibitors in Neuronal Cells

CompoundCell LineApoptotic StimulusConcentrationEffect on Caspase-3 ActivityReference
Tacrolimus (FK506) SH-SY5YThapsigargin10-100 nMComplete inhibition in a concentration-dependent manner.[4]
Cyclosporin A SH-SY5YThapsigarginNot specifiedSimilar inhibitory effect to FK506.[4]
Rapamycin Primary Cortical NeuronsOxygen-Glucose Deprivation20 nMNo significant inhibition of caspase-3.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.

  • Culture Conditions: Cells are typically cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a penicillin/streptomycin antibiotic cocktail. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: To mimic neurodegenerative conditions, neurotoxicity can be induced using various agents. A common method involves the use of Thapsigargin, an inhibitor of the endoplasmic reticulum Ca2+-ATPase, which leads to apoptosis. Cells are typically pre-treated with the test compound (e.g., Ascomycin) for a specified period before the addition of the neurotoxic agent.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for the desired duration.

    • Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.[7]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric assay.

  • Procedure:

    • Culture and treat SH-SY5Y cells in a 96-well plate as described above.

    • After treatment, lyse the cells using a suitable lysis buffer.

    • Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence of the cleaved AMC product using a fluorescence microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

    • Caspase-3 activity is proportional to the fluorescence intensity.[8]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed SH-SY5Y cells in 96-well plates B Pre-treat with Ascomycin or comparator compounds A->B C Induce neurotoxicity (e.g., with Thapsigargin) B->C D MTT Assay for Cell Viability C->D E Caspase-3 Activity Assay for Apoptosis C->E F Measure Absorbance (570nm) D->F G Measure Fluorescence (Ex:380nm, Em:460nm) E->G H Calculate % Cell Viability F->H I Determine Caspase-3 Activity G->I J Compare Neuroprotective Effects H->J I->J

Caption: Experimental workflow for in vitro validation of neuroprotective agents.

Signaling Pathway of Ascomycin-Mediated Neuroprotection

G cluster_0 Neurotoxic Stimulus cluster_1 Intracellular Signaling cluster_2 Ascomycin Intervention cluster_3 Cellular Outcome Neurotoxin e.g., Thapsigargin Ca_increase Increased Intracellular Ca2+ Neurotoxin->Ca_increase Calcineurin Calcineurin (active) Ca_increase->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT BAD BAD (dephosphorylated) Calcineurin->BAD Gene_expression Pro-apoptotic Gene Expression NFAT->Gene_expression Caspase3 Caspase-3 activation BAD->Caspase3 Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin Inhibition Neuroprotection Neuroprotection Ascomycin_FKBP12->Neuroprotection Gene_expression->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ascomycin's neuroprotective signaling pathway.

Conclusion

The available in vitro evidence strongly suggests that Ascomycin, through its inhibition of calcineurin, possesses neuroprotective properties. While direct quantitative comparisons with other agents are limited in the published literature, its structural and mechanistic similarity to Tacrolimus (FK506) allows for a reasonable inference of its potential efficacy. The provided experimental protocols and diagrams offer a framework for researchers to further validate and quantify the neuroprotective effects of Ascomycin and other promising compounds for the development of novel therapeutics for neurodegenerative diseases.

References

Validation

Comparative Analysis of the Biological Activities of Ascomycin Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of Ascomycin and its key derivatives, Tacrolimus (FK506) and Pimecrolimus (SDZ ASM 981). This...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of Ascomycin and its key derivatives, Tacrolimus (FK506) and Pimecrolimus (SDZ ASM 981).

This guide provides a detailed comparison of the biological performance of Ascomycin and its prominent derivatives, Tacrolimus and Pimecrolimus. The information presented herein is supported by experimental data from various scientific sources, with a focus on their immunosuppressive and anti-inflammatory properties. This document aims to be a valuable resource for researchers engaged in the study and development of immunomodulatory agents.

Overview of Ascomycin and its Derivatives

Ascomycin is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus var. ascomyceticus. It is structurally and functionally related to Tacrolimus (FK506), another potent immunosuppressant. Pimecrolimus (SDZ ASM 981) is a chemically modified derivative of Ascomycin. These compounds exert their primary biological effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway, thereby suppressing the immune response. Their primary mechanism of action involves forming a complex with the intracellular protein FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin[1]. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various pro-inflammatory cytokines[2].

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the biological activities of Ascomycin, Tacrolimus, and Pimecrolimus. It is important to note that direct comparative studies with all three compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Calcineurin Inhibition
CompoundIC50 ValueExperimental ContextSource(s)
Ascomycin 49 nMIn vitro calcineurin phosphatase assay.Abcam
Tacrolimus (FK506) 9.24 ng/mLIn vitro calcineurin activity assay.PubMed
Tacrolimus (FK506) 43.9 pg/million cellsEmax model for calcineurin activity inhibition in peripheral blood mononuclear cells (PBMCs).NIH
Pimecrolimus (SDZ ASM 981) 8.22 (units not specified)Inhibition of FKB1A_RAT (a member of the FKBP family).Drug Central
Table 2: Immunosuppressive Activity (Mixed Lymphocyte Reaction - MLR)
CompoundPotency ComparisonExperimental ContextSource(s)
Pimecrolimus vs. Tacrolimus Pimecrolimus has ~8-fold lower potency than Tacrolimus in inhibiting primary T-cell stimulation.Inhibition of T-cell proliferation in a primary mixed lymphocyte reaction.PubMed
Pimecrolimus vs. Tacrolimus Both compounds show equivalent potency in inhibiting the secondary response of ex vivo expanded T-cells.Inhibition of proliferation of preactivated T-cells.PubMed

Note: Specific IC50 values from a head-to-head MLR assay for all three compounds were not found in the search results.

Table 3: Cytokine Inhibition
CompoundIC50 / Inhibition DataCytokine(s)Experimental ContextSource(s)
Tacrolimus (FK506) 0.02 - 0.11 ng/mLIL-2, IFN-γ, IL-4, IL-5, IL-3, GM-CSFInhibition of cytokine production in human PBMCs stimulated with anti-CD3/CD2.PubMed
Pimecrolimus (SDZ ASM 981) Inhibits at nanomolar concentrationsIL-2, IFN-γ (Th1) and IL-4, IL-10 (Th2)Inhibition of cytokine synthesis in human T-cells.DrugBank Online
Pimecrolimus (SDZ ASM 981) 90% maximum inhibition at 100 nmol/LTNF-αInhibition of TNF-α release from mast cells.PubMed

Signaling Pathway and Experimental Workflow

Calcineurin-NFAT Signaling Pathway

The primary mechanism of action for Ascomycin and its derivatives is the inhibition of the Calcineurin-NFAT signaling pathway, a critical route for T-cell activation and subsequent inflammatory responses.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates Gene Cytokine Genes (e.g., IL-2) NFAT->Gene activates transcription mRNA mRNA Gene->mRNA Cytokines Pro-inflammatory Cytokines mRNA->Cytokines FKBP12 FKBP12 Complex FKBP12- Ascomycin Complex FKBP12->Complex Ascomycin_deriv Ascomycin Derivative Ascomycin_deriv->FKBP12 Complex->Calcineurin_active inhibits

Caption: Calcineurin-NFAT signaling pathway and its inhibition by Ascomycin derivatives.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for the comparative analysis of the biological activities of Ascomycin derivatives.

Experimental_Workflow start Start prep_compounds Prepare Stock Solutions of Ascomycin Derivatives start->prep_compounds assay_choice Select Biological Assay prep_compounds->assay_choice cell_culture Culture Target Cells (e.g., T-cells, PBMCs) cell_culture->assay_choice calcineurin_assay Calcineurin Inhibition Assay assay_choice->calcineurin_assay Enzymatic mlr_assay Mixed Lymphocyte Reaction (MLR) assay_choice->mlr_assay Cellular cytokine_assay Cytokine Production Assay assay_choice->cytokine_assay Cellular treatment Treat Cells with Derivative Dilutions calcineurin_assay->treatment mlr_assay->treatment cytokine_assay->treatment incubation Incubate under Appropriate Conditions treatment->incubation measurement Measure Endpoint incubation->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis comparison Compare Potency of Derivatives data_analysis->comparison end End comparison->end

Caption: Generalized experimental workflow for comparing Ascomycin derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcineurin Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of calcineurin. A common method involves a colorimetric assay that detects the release of free phosphate from a substrate.

Principle: Calcineurin is a serine/threonine phosphatase that, in the presence of Ca²⁺ and calmodulin, dephosphorylates a specific substrate. The amount of free phosphate released is quantified using a malachite green-based colorimetric reagent. The inhibition of this reaction by Ascomycin derivatives is measured by a decrease in the amount of free phosphate produced.

Materials:

  • Recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)

  • Ascomycin derivatives (in DMSO)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the Ascomycin derivatives in the assay buffer. Prepare a reaction mixture containing calcineurin and calmodulin in the assay buffer.

  • Incubate with Inhibitor: Add the diluted Ascomycin derivatives to the wells of a 96-well plate. Then, add the calcineurin/calmodulin mixture to each well. Incubate for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the phosphatase reaction by adding the RII phosphopeptide substrate to each well. Incubate for a specific time (e.g., 15-30 minutes) at 30°C.

  • Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released during the reaction. Allow the color to develop for 15-20 minutes at room temperature.

  • Measure Absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of calcineurin activity.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a widely used in vitro method to assess the immunosuppressive activity of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.

Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in the proliferation of T-cells in response to the foreign major histocompatibility complex (MHC) antigens. Immunosuppressive agents will inhibit this T-cell proliferation. In a one-way MLR, the stimulator cells are treated with an antiproliferative agent (e.g., mitomycin C or irradiation) to ensure that only the responder T-cell proliferation is measured.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • Mitomycin C or an irradiator

  • Ascomycin derivatives (in DMSO)

  • Cell proliferation reagent (e.g., [³H]-thymidine or a non-radioactive alternative like CFSE or BrdU)

  • 96-well U-bottom culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Prepare Stimulator and Responder Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. Treat the stimulator cells with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation.

  • Set up the Culture: In a 96-well U-bottom plate, add a fixed number of responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) to each well.

  • Add Inhibitors: Add serial dilutions of the Ascomycin derivatives to the appropriate wells. Include vehicle controls (DMSO) and positive controls (no inhibitor).

  • Incubate: Incubate the plates for 5-6 days in a humidified incubator at 37°C with 5% CO₂.

  • Measure Proliferation:

    • Using [³H]-thymidine: On the last day of incubation, add [³H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

    • Using CFSE: Label the responder cells with CFSE before setting up the culture. After incubation, analyze the dilution of the CFSE dye in the responder cell population by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of the Ascomycin derivative compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Cytokine Production Assay

This assay measures the ability of Ascomycin derivatives to inhibit the production and secretion of pro-inflammatory cytokines from activated T-cells.

Principle: T-cells are stimulated in vitro to produce cytokines. The amount of cytokine released into the culture supernatant can be quantified by ELISA, or the intracellular accumulation of cytokines can be measured by flow cytometry after treatment with a protein transport inhibitor.

Materials:

  • Purified T-cells or PBMCs

  • Cell culture medium (e.g., RPMI-1640)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • Ascomycin derivatives (in DMSO)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular staining

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ)

  • For flow cytometry: Fixation/permeabilization buffers, and fluorescently labeled antibodies against specific cytokines and cell surface markers (e.g., CD4, CD8).

  • 96-well culture plates

  • ELISA reader or flow cytometer

Procedure (Intracellular Staining and Flow Cytometry):

  • Cell Stimulation and Inhibition: Seed T-cells or PBMCs in a 96-well plate and pre-incubate with serial dilutions of the Ascomycin derivatives for 1-2 hours.

  • Activate Cells: Stimulate the cells with an appropriate T-cell activator (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Incubate for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.

  • Fix and Permeabilize: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit. This allows the anti-cytokine antibodies to enter the cells.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IL-2, anti-IFN-γ).

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cytokine-producing cells within specific T-cell populations (e.g., CD4+ or CD8+ T-cells). Calculate the inhibition of cytokine production at different concentrations of the Ascomycin derivatives and determine the IC50 values.

Conclusion

Ascomycin and its derivatives, Tacrolimus and Pimecrolimus, are potent inhibitors of the calcineurin-NFAT signaling pathway, leading to significant immunosuppressive and anti-inflammatory effects. While all three compounds share a common mechanism of action, the available data suggests potential differences in their potency and selectivity. Tacrolimus appears to be a highly potent immunosuppressant. Pimecrolimus, while also a potent calcineurin inhibitor, may exhibit a degree of selectivity for preactivated T-cells and has been noted for its efficacy in topical applications with minimal systemic absorption. Ascomycin serves as the parent compound from which these important therapeutic agents were derived.

The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences in the biological activities of these and other novel Ascomycin derivatives. Such research is crucial for the development of next-generation immunomodulatory drugs with improved efficacy and safety profiles.

References

Comparative

Unraveling the Immunophilin Binding Landscape: A Comparative Guide to Ascomycin Cross-Reactivity

For researchers, scientists, and drug development professionals, understanding the intricate binding profiles of immunophilin ligands is paramount for the design of targeted therapeutics. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate binding profiles of immunophilin ligands is paramount for the design of targeted therapeutics. This guide provides a comprehensive comparison of Ascomycin's cross-reactivity with other key immunophilin ligands, supported by quantitative binding data and detailed experimental methodologies.

Ascomycin, a structural analog of Tacrolimus (FK506), exerts its immunosuppressive effects by binding to immunophilins, a class of cytosolic proteins with peptidyl-prolyl isomerase (PPIase) activity. This binding event leads to the inhibition of downstream signaling pathways, most notably the calcineurin pathway, which is crucial for T-cell activation. However, the specificity of this interaction is not absolute. Ascomycin and other immunophilin ligands exhibit varying degrees of cross-reactivity with different members of the immunophilin family, such as the FK506-binding proteins (FKBPs) and cyclophilins. This guide delves into the specifics of these interactions, offering a comparative analysis to aid in the selection and development of selective immunomodulatory agents.

Comparative Binding Affinities of Immunophilin Ligands

The following table summarizes the binding affinities (Ki or Kd values) of Ascomycin and other prominent immunophilin ligands to various immunophilin proteins. Lower values indicate higher binding affinity.

LigandTarget ImmunophilinBinding Affinity (nM)Method
Ascomycin (FK520) FKBP12~0.6[1]
FKBP51~104
Tacrolimus (FK506) FKBP120.4 - 1.7[1]
FKBP51~104
FKBP52Binds, specific Ki not readily available[2]
Sirolimus (Rapamycin) FKBP12~0.2
FKBP51~3.7
FKBP52Binds, specific Ki not readily available
Cyclosporin A Cyclophilin A~20

Note: Binding affinities can vary depending on the experimental conditions and techniques used. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathway of Ascomycin/Tacrolimus

Ascomycin and Tacrolimus share a common mechanism of action. Upon entering a T-cell, they bind to FKBP12. This drug-immunophilin complex then acquires the ability to bind to and inhibit the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

Ascomycin_Tacrolimus_Signaling_Pathway cluster_nucleus Nucleus Ascomycin Ascomycin/ Tacrolimus Complex Ascomycin-FKBP12 Complex Ascomycin->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocation IL2_Gene IL-2 Gene NFAT_N->IL2_Gene Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription T-Cell Proliferation T-Cell Proliferation IL2_mRNA->T-Cell Proliferation

Caption: Ascomycin/Tacrolimus Signaling Pathway.

Experimental Methodologies

Accurate determination of binding affinities is crucial for comparing the cross-reactivity of immunophilin ligands. The following are detailed protocols for key experimental techniques used to generate the data in this guide.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of a ligand to an immunophilin involves several key steps, from protein expression and purification to the final data analysis. Different techniques can be employed at the binding analysis stage.

Experimental_Workflow A 1. Immunophilin Expression & Purification C 3. Binding Assay Setup A->C B 2. Ligand Preparation B->C D 4. Binding Analysis C->D E Surface Plasmon Resonance (SPR) D->E F Isothermal Titration Calorimetry (ITC) D->F G Competitive Binding Assay D->G H 5. Data Analysis & Affinity Determination (Ki/Kd) E->H F->H G->H

Caption: General experimental workflow.

Competitive Radioligand Binding Assay

This method determines the affinity of a non-labeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target immunophilin.

Materials:

  • Purified recombinant immunophilin (e.g., FKBP12)

  • Radiolabeled ligand with known affinity (e.g., [³H]-FK506)

  • Unlabeled test ligand (e.g., Ascomycin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 96-well filter plates with GFC filters

  • Scintillation cocktail and counter

Protocol:

  • Preparation of Reaction Mixtures: In a 96-well plate, add a fixed concentration of the purified immunophilin and the radiolabeled ligand.

  • Addition of Competitor: Add increasing concentrations of the unlabeled test ligand to the wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Separation of Bound and Free Ligand: Transfer the reaction mixtures to a filter plate and wash rapidly with ice-cold assay buffer to separate the protein-bound radioligand from the free radioligand.

  • Quantification: Add scintillation cocktail to the wells of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant immunophilin

  • Test ligand

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Chip Preparation and Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified immunophilin in the immobilization buffer over the activated surface to allow for covalent coupling. Deactivate any remaining active groups with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the test ligand in running buffer over the immobilized immunophilin surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time. The association phase occurs during the injection of the analyte, and the dissociation phase begins when the injection is replaced with running buffer.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant immunophilin

  • Test ligand

  • Dialysis buffer (ensure the protein and ligand are in identical buffer to minimize heats of dilution)

Protocol:

  • Sample Preparation: Dialyze the purified immunophilin and the test ligand extensively against the same buffer. Accurately determine the concentrations of both. Degas the solutions before use.

  • Instrument Setup: Load the immunophilin solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. Set the desired temperature for the experiment.

  • Titration: Perform a series of small, sequential injections of the ligand into the immunophilin solution. The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The instrument's software integrates these peaks to determine the heat change per injection.

  • Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).

By employing these rigorous experimental techniques and carefully analyzing the resulting data, researchers can gain a detailed understanding of the cross-reactivity profiles of Ascomycin and other immunophilin ligands. This knowledge is instrumental in the development of next-generation immunosuppressants with improved selectivity and reduced off-target effects.

References

Validation

In Vivo Validation of Ascomycin's Anti-inflammatory Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo anti-inflammatory performance of Ascomycin and its derivatives against other common alternatives,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Ascomycin and its derivatives against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Mechanism of Action: Calcineurin Inhibition

Ascomycin and its structural analog Tacrolimus (FK506) are potent immunosuppressants that exert their anti-inflammatory effects primarily through the inhibition of calcineurin.[1][2][3] Calcineurin is a calcium-dependent serine/threonine protein phosphatase that plays a crucial role in the activation of T-cells.[2][3] By forming a complex with the intracellular protein FKBP12, Ascomycin binds to and inhibits calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2][3] This blockade of NFAT activation leads to a downstream reduction in the transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-10, and Interferon-gamma (IFN-γ), which are key mediators of the inflammatory response in skin diseases like atopic dermatitis and psoriasis.[1][4][5]

Below is a diagram illustrating the Calcineurin-NFAT signaling pathway and the inhibitory action of Ascomycin/Tacrolimus.

Oxazolone_CHS_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 7) cluster_evaluation Evaluation (24h post-challenge) Shave Shave abdominal surface of mice Sensitize Apply Oxazolone (e.g., 1.5% in acetone) to shaved abdomen Shave->Sensitize Treatment Apply test compound (e.g., Ascomycin) or vehicle to the right ear Sensitize->Treatment 7 days Challenge Apply Oxazolone (e.g., 1% in acetone) to the right ear Treatment->Challenge 30 min pre- & 15 min post- Oxazolone challenge Measure Measure thickness of both ears with a micrometer gauge Challenge->Measure 24 hours Calculate Calculate ear edema: (Right ear thickness) - (Left ear thickness) Measure->Calculate Inhibition Calculate % Inhibition: [(Ic - It) / Ic] x 100 Calculate->Inhibition

References

Comparative

A Comparative Analysis of the Side Effect Profiles of Ascomycin and Tacrolimus

For Researchers, Scientists, and Drug Development Professionals Introduction Ascomycin (also known as FK520) and Tacrolimus (FK506) are potent macrolide immunosuppressants that have revolutionized organ transplantation a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin (also known as FK520) and Tacrolimus (FK506) are potent macrolide immunosuppressants that have revolutionized organ transplantation and the management of autoimmune diseases.[1] Both compounds exert their primary therapeutic effect through the inhibition of calcineurin, a crucial enzyme in the T-lymphocyte activation pathway.[2][3] Despite their similar mechanisms of action and structural similarities, subtle differences in their molecular interactions and metabolic pathways can lead to distinct side effect profiles. This guide provides an objective comparison of the adverse effects associated with Ascomycin and Tacrolimus, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action and Toxicity

Ascomycin and Tacrolimus share a common mechanism of immunosuppression. They bind to the intracellular protein FKBP12 (FK506-binding protein 12), forming a drug-immunophilin complex.[2][3] This complex then binds to and inhibits the phosphatase activity of calcineurin.[2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor that is essential for the expression of interleukin-2 (IL-2) and other cytokines required for T-cell proliferation and activation.[2] The pathophysiological mechanisms underlying the toxicity of both drugs are thought to arise from the systemic inhibition of calcineurin activity in various tissues.[3]

Comparative Side Effect Profiles: Quantitative Data

While extensive clinical data for Tacrolimus is available, direct comparative clinical trial data for Ascomycin is limited. The following table summarizes the incidence of key side effects associated with Tacrolimus from various studies and includes preclinical comparative data for Ascomycin where available.

Side EffectAscomycin (FK520)Tacrolimus (FK506)Key Findings & Citations
Nephrotoxicity Preclinical data suggests a potentially lower nephrotoxic potential compared to Tacrolimus. In a rat model, a higher dose of Ascomycin (3 mg/kg) was required to induce a >50% reduction in creatinine clearance compared to Tacrolimus (1 mg/kg).[4]A common and significant side effect, with both acute and chronic manifestations.[5][6] Incidence varies depending on the patient population and concomitant medications.Ascomycin showed a 3-fold lower nephrotoxic potency in a preclinical model, though its immunosuppressive potency was also 3-fold lower, resulting in a similar therapeutic index.[4]
Neurotoxicity Expected to have a similar neurotoxic profile to Tacrolimus due to the shared mechanism of calcineurin inhibition.[7]Common, with symptoms ranging from mild (tremor, headache) to severe (seizures, encephalopathy).[7][8] Tremor is reported in approximately 50% of patients.[9]Both drugs can cause a spectrum of neurological and psychiatric disorders.[7] Management often involves dose reduction or switching to an alternative immunosuppressant.
Metabolic Disturbances
- Post-Transplant Diabetes Mellitus (PTDM) Limited clinical data available.Higher incidence compared to cyclosporine-based regimens.[10] The risk of developing PTDM is estimated to be 1.7 times higher with Tacrolimus compared to cyclosporine.[1]Tacrolimus is associated with a higher risk of new-onset diabetes after transplantation.[11]
- Hyperlipidemia Limited clinical data available.Generally considered to have a more favorable lipid profile compared to cyclosporine.[12]
Gastrointestinal Disturbances Diarrhea and dyspepsia are commonly reported.[13]
Cutaneous Side Effects (Topical Application) Similar to Tacrolimus, local skin irritation (burning, pruritus) is a common transient side effect.[14]The most common adverse events are mild-to-moderate application-site reactions, including skin burning and pruritus.[14][15]For topical formulations, local irritation is the most frequent side effect for both compounds and tends to resolve with continued use.[14]
Hypertension Can contribute to hypertension, a risk factor for neurotoxicity.[7][9]
Malignancy Systemic use is associated with an increased risk of certain malignancies, particularly skin cancer and post-transplant lymphoproliferative disorder (PTLD).[1][15]The theoretical risk of malignancy with topical calcineurin inhibitors has been a subject of discussion, but a causal link has not been established.[15]

Experimental Protocols

Assessment of Nephrotoxicity in a Rat Model[4]
  • Animal Model: Fischer-344 rats.

  • Dosing: Tacrolimus (1 mg/kg, i.p.) and Ascomycin (3 mg/kg, i.p.) were administered daily for 14 days.

  • Primary Endpoint: Creatinine clearance was measured to assess renal function. A reduction of >50% was considered significant nephrotoxicity.

  • Rationale: This protocol allows for a direct comparison of the nephrotoxic potential of the two compounds at equipotent immunosuppressive doses.

Assessment of Neurotoxicity in Clinical Practice[7][8]
  • Patient Population: Organ transplant recipients receiving Tacrolimus-based immunosuppression.

  • Evaluation:

    • Clinical Assessment: Regular monitoring for neurological symptoms such as tremor, headache, paresthesia, seizures, and changes in mental status.

    • Neuroimaging: Magnetic Resonance Imaging (MRI) is often used to investigate suspected cases of severe neurotoxicity, such as posterior reversible encephalopathy syndrome (PRES).

    • Therapeutic Drug Monitoring: While neurotoxicity can occur at therapeutic trough levels, monitoring drug concentrations is crucial to rule out overdose.

  • Rationale: This multi-faceted approach combines clinical observation and imaging to diagnose and manage neurotoxic side effects.

Visualizations

Calcineurin Inhibition Signaling Pathway

Calcineurin_Inhibition cluster_cell T-Cell TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Antigen Presentation Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to Nucleus & Activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif Promotes FKBP12 FKBP12 Drug_Complex Drug-FKBP12 Complex FKBP12->Drug_Complex Drug Ascomycin or Tacrolimus Drug->Drug_Complex Drug_Complex->Calcineurin Inhibits

Caption: Mechanism of calcineurin inhibition by Ascomycin and Tacrolimus.

Experimental Workflow for Assessing Nephrotoxicity

Nephrotoxicity_Workflow start Start: Animal Model (e.g., Fischer-344 rats) grouping Randomization into Treatment Groups start->grouping control Control Group (Vehicle) grouping->control ascomycin Ascomycin Group grouping->ascomycin tacrolimus Tacrolimus Group grouping->tacrolimus dosing Daily Drug Administration (e.g., 14 days) control->dosing ascomycin->dosing tacrolimus->dosing monitoring Monitor Clinical Signs & Body Weight dosing->monitoring sample_collection 24-hour Urine and Blood Collection monitoring->sample_collection analysis Biochemical Analysis: - Serum Creatinine - Urine Creatinine sample_collection->analysis calculation Calculate Creatinine Clearance analysis->calculation comparison Compare Creatinine Clearance between Groups calculation->comparison end End: Determine Relative Nephrotoxicity comparison->end

Caption: Workflow for preclinical assessment of nephrotoxicity.

Conclusion

Ascomycin and Tacrolimus are potent immunosuppressants with a shared mechanism of action that also underlies their similar side effect profiles. The most significant and dose-limiting toxicities for both compounds are nephrotoxicity and neurotoxicity. Preclinical data suggests that Ascomycin may have a slightly wider therapeutic index with regard to nephrotoxicity compared to Tacrolimus, although this requires confirmation in human studies. For other adverse effects, such as metabolic disturbances and gastrointestinal issues, Tacrolimus has been more extensively studied, and it is reasonable to anticipate a similar spectrum of side effects with Ascomycin. The choice between these two agents in a clinical or research setting will depend on a careful consideration of their relative potencies and a thorough evaluation of their respective safety profiles in specific patient populations. Further head-to-head clinical trials are warranted to definitively delineate the differences in the side effect profiles of Ascomycin and Tacrolimus.

References

Validation

Ascomycin's Preclinical Efficacy: A Comparative Analysis in Inflammatory Skin Disease Models

For Immediate Release This comparison guide provides a statistical validation of Ascomycin's effect in preclinical models, offering a valuable resource for researchers, scientists, and drug development professionals. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a statistical validation of Ascomycin's effect in preclinical models, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein summarizes the performance of Ascomycin and its derivatives against other alternatives in key preclinical assays for inflammatory skin diseases, including psoriasis and atopic dermatitis.

Executive Summary

Ascomycin and its derivatives have demonstrated significant efficacy in various preclinical models of inflammatory skin disease, often comparable to or exceeding that of established treatments like corticosteroids. A key advantage highlighted in these studies is the potential for a wider therapeutic window, with potent topical anti-inflammatory effects and reduced systemic side effects, such as nephrotoxicity, compared to other calcineurin inhibitors like Tacrolimus.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical studies, comparing the effects of Ascomycin and its derivatives with other relevant compounds.

Table 1: Efficacy in a Psoriasis Microplaque Assay

TreatmentConcentrationMean Reduction in Total Clinical Score (%)Animal ModelReference
SDZ ASM 9811.0%82%Human[1]
SDZ ASM 9810.3%63%Human[1]
Clobetasol-17-propionate0.05%92%Human[1]
Placebo-18%Human[1]

Table 2: Efficacy in an Atopic Dermatitis Model (ADSI Score Reduction)

TreatmentApplication FrequencyMean Reduction in ADSI Score (%)Animal ModelReference
1% SDZ ASM 981 CreamTwice Daily71.9%Human[2]
PlaceboTwice Daily10.3%Human[2]
1% SDZ ASM 981 CreamOnce Daily37.7%Human[2]
PlaceboOnce Daily6.2%Human[2]

Table 3: Comparative Systemic Immunosuppressive Potency and Nephrotoxicity

CompoundAssayEndpointDoseResultAnimal ModelReference
AscomycinNephrotoxicity>50% reduction in creatinine clearance3 mg/kg, i.p. (14 days)Ascomycin is 3-fold less potent than TacrolimusFischer-344 Rat[3]
Tacrolimus (FK506)Nephrotoxicity>50% reduction in creatinine clearance1 mg/kg, i.p. (14 days)-Fischer-344 Rat[3]
AscomycinPopliteal Lymph Node HyperplasiaImmunosuppressive Potency-3-fold lower potency than TacrolimusRat[3]
ABT-281Systemic Potency (vs. Tacrolimus)Popliteal Lymph Node Hyperplasia & Contact Hypersensitivity-Reduced by ≥30-foldRat[4]
ABT-281Systemic Potency (vs. Tacrolimus)Swine Contact Hypersensitivityi.v. administration19-fold less potentSwine[4]
ABT-281Systemic Potency (vs. Tacrolimus)Swine Contact Hypersensitivityi.p. administration61-fold less potentSwine[4]

Signaling Pathway of Ascomycin

Ascomycin exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. The following diagram illustrates this mechanism.

Ascomycin_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Ascomycin Action TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT (Phosphorylated) (Inactive) Calcineurin_active->NFATp Dephosphorylates NFAT NFAT (Dephosphorylated) (Active) NFATp->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocates to IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein (Cytokine Release) IL2_mRNA->IL2_protein Translation Ascomycin Ascomycin FKBP12 FKBP12 Ascomycin->FKBP12 Binds to Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibits

Caption: Ascomycin's mechanism of action.

Experimental Protocols

Detailed methodologies for the key preclinical assays are provided below.

Psoriasis Microplaque Assay

This assay is utilized to evaluate the efficacy of topical treatments for psoriasis directly on patient lesions.

  • Patient Selection: Patients with chronic, stable plaque psoriasis are recruited for the study.

  • Lesion Selection and Preparation: A target psoriatic plaque is selected, and the surface scales are gently removed (descaled).

  • Microplaque Definition: Small, discrete areas (microplaques, typically around 1 cm in diameter) are marked on the descaled lesion.

  • Treatment Application: Each microplaque is randomly assigned to a different treatment group (e.g., Ascomycin derivative, placebo, positive control). The assigned ointments are applied to the designated microplaques.

  • Occlusion: The treated areas are covered with an occlusive dressing to enhance drug penetration.

  • Treatment Regimen: Ointments are reapplied at regular intervals (e.g., every 2-3 days) for the duration of the study (e.g., 14 days).[5]

  • Clinical Scoring: At baseline and subsequent time points, clinical parameters such as erythema, infiltration, and scaling are assessed and scored by a blinded evaluator.[5]

  • Data Analysis: The change in clinical scores from baseline is calculated for each treatment group to determine efficacy.

Ovalbumin-Induced Atopic Dermatitis Model in Mice

This model is used to induce an atopic dermatitis-like phenotype in mice to test the efficacy of anti-inflammatory compounds.

  • Animals: BALB/c mice are typically used for this model.

  • Sensitization: Mice are sensitized to ovalbumin (OVA). This can be achieved through intraperitoneal injections of OVA solution or by epicutaneous application of OVA patches to shaved dorsal skin.[3][6] This sensitization phase typically lasts for a few weeks with repeated exposures.

  • Challenge: After the sensitization period, the mice are challenged by applying OVA topically to a specific skin area, often the ear or shaved back. This challenge induces an inflammatory response.[6]

  • Treatment: The test compound (e.g., Ascomycin derivative cream) and control vehicles are applied topically to the inflamed skin area during the challenge phase.

  • Evaluation of Inflammation: The severity of the atopic dermatitis-like lesions is assessed using several parameters:

    • Ear Swelling: The thickness of the ear is measured using a digital caliper.[6]

    • Clinical Scoring: Skin lesions are scored for erythema, edema, excoriation, and dryness.

    • Histological Analysis: Skin biopsies are taken to assess epidermal hyperplasia, and inflammatory cell infiltration (e.g., eosinophils, mast cells).

    • Immunological Analysis: Serum levels of IgE can be measured, and cytokine profiles in the skin can be analyzed.

  • Data Analysis: The effects of the treatment are evaluated by comparing the measured parameters between the treated and control groups.

Popliteal Lymph Node Hyperplasia (PLNH) Assay in Rats

The PLNH assay is an in vivo method to assess the immunosuppressive potential of a compound.

  • Animals: Wistar or other suitable rat strains are used.

  • Sensitization (Antigen Challenge): An inflammatory or immune response is induced by injecting a sensitizing agent (e.g., allogeneic lymphocytes) into the footpad of one hind paw of the rat.[7]

  • Treatment: The test compound (e.g., Ascomycin) is administered to the rats, typically systemically (e.g., intraperitoneally or orally), at various doses before or after the sensitizing injection.

  • Lymph Node Excision: After a specific period (e.g., 7 days), the popliteal lymph node, which drains the injection site, is surgically removed from both the treated and untreated (contralateral) hind paws.[7]

  • Measurement: The weight and/or cellularity of the popliteal lymph nodes are determined.

  • Data Analysis: The immunosuppressive effect of the compound is quantified by its ability to reduce the increase in weight or cellularity of the lymph node in the treated paw compared to the control group. A stimulation index can be calculated to normalize the results.[7]

References

Comparative

Ascomycin Analogs: A Comparative Review of Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the clinical performance of key ascomycin analogs, focusing on tacrolimus, pimecrolimus, and sirolimus. The i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of key ascomycin analogs, focusing on tacrolimus, pimecrolimus, and sirolimus. The information presented is supported by data from clinical trials to aid in research and development decisions.

Introduction

Ascomycin and its analogs are a class of macrolactam immunosuppressants that have become crucial in the management of various inflammatory and immune-mediated conditions. While initially developed as antifungal agents, their potent immunomodulatory properties have led to their widespread use in preventing organ transplant rejection and treating inflammatory skin diseases. This guide focuses on a comparative analysis of three prominent ascomycin analogs: tacrolimus (a calcineurin inhibitor), pimecrolimus (a calcineurin inhibitor), and sirolimus (rapamycin, an mTOR inhibitor). Their distinct mechanisms of action result in different efficacy and safety profiles, which are explored in this review through clinical trial data.

Data Presentation: Efficacy and Safety in Atopic Dermatitis

The following tables summarize quantitative data from comparative clinical trials of tacrolimus and pimecrolimus in the treatment of atopic dermatitis.

Table 1: Efficacy of Tacrolimus vs. Pimecrolimus in Atopic Dermatitis (AD)
Efficacy OutcomeTacrolimusPimecrolimusRelative Risk (RR) / Odds Ratio (OR) [95% CI]Patient PopulationReference
Success of Therapy (Week 3) More EffectiveLess EffectiveRR = 0.67 [0.56 - 0.80]Combined Adult & Pediatric[1]
Success of Therapy (Week 6/End of Study) More EffectiveLess EffectiveRR = 0.65 [0.57 - 0.75]Combined Adult & Pediatric[1]
Success of Therapy (Adults, 0.1% Tacrolimus vs. 1% Pimecrolimus) More EffectiveLess EffectiveRR = 0.58 [0.46 - 0.72]Adult[1]
Success of Therapy (Moderate to Very Severe Pediatric, 0.1% Tacrolimus vs. 1% Pimecrolimus) More EffectiveLess EffectiveRR = 0.55 [0.34 - 0.88]Pediatric[1]
Eczema Reduction (Pediatric) No Significant DifferenceNo Significant DifferenceOR = 1.6 [0.77 - 3.20] (0.03% Tacrolimus vs 1% Pimecrolimus)Pediatric[2]
Eczema Reduction (Pediatric) No Significant DifferenceNo Significant DifferenceOR = 1.90 [0.77 - 4.60] (0.1% Tacrolimus vs 1% Pimecrolimus)Pediatric[2]
Table 2: Safety and Tolerability of Tacrolimus vs. Pimecrolimus in Atopic Dermatitis (AD)
Safety/Tolerability OutcomeTacrolimusPimecrolimusRelative Risk (RR) / Odds Ratio (OR) [95% CI]Patient PopulationReference
Withdrawal due to Lack of Efficacy Fewer WithdrawalsMore WithdrawalsRR = 0.32 [0.19 - 0.53]Combined Adult & Pediatric[1]
Withdrawal due to Adverse Events Fewer WithdrawalsMore WithdrawalsRR = 0.43 [0.24 - 0.75]Combined Adult & Pediatric[1]
Withdrawal due to Lack of Efficacy (Mild Pediatric, 0.03% Tacrolimus vs. 1% Pimecrolimus) Fewer WithdrawalsMore WithdrawalsRR = 0.32 [0.11 - 0.97]Pediatric[1]
Withdrawal due to Adverse Events (Mild Pediatric, 0.03% Tacrolimus vs. 1% Pimecrolimus) Fewer WithdrawalsMore WithdrawalsRR = 0.05 [0.00 - 0.84]Pediatric[1]
Total Adverse Events (Pediatric) No Significant DifferenceNo Significant DifferenceOR = 0.90 [0.57 - 1.60] (0.03% Tacrolimus vs 1% Pimecrolimus)Pediatric[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below is a summary of the experimental protocol for a representative comparative study.

Study Design: A Comparison Study Between Protopic (Tacrolimus) Ointment and Elidel (Pimecrolimus) Cream in Treating Subjects With Atopic Dermatitis (NCT00666302)[3]
  • Study Type: Interventional, Randomized, Single-Blind, Parallel Assignment.

  • Primary Purpose: Treatment.

  • Patient Population: 413 patients aged 16 years and older with a diagnosis of atopic dermatitis rated as at least mild, involving a minimum of 5% of the body surface area.

  • Interventions:

    • Drug: Tacrolimus ointment

    • Drug: Pimecrolimus cream

  • Inclusion Criteria:

    • Diagnosis of atopic dermatitis (mild or greater) using the Investigator's Global Atopic Dermatitis Assessment.

    • Minimum of 5% body surface area involvement.

    • For females of childbearing potential, a negative pregnancy test and agreement to use effective birth control.

  • Exclusion Criteria:

    • Presence of other skin disorders in the treatment areas.

    • Extensive scarring or pigmented lesions that would interfere with efficacy ratings.

    • Clinically infected atopic dermatitis at baseline.

    • Likely requirement for systemic corticosteroids.

    • Known hypersensitivity to macrolides or any excipients of the study medications.

    • Unstable or poorly controlled chronic conditions.

Signaling Pathways and Mechanism of Action

The therapeutic effects of ascomycin analogs are mediated through their interaction with specific intracellular signaling pathways.

Calcineurin-NFAT Signaling Pathway (Tacrolimus and Pimecrolimus)

Tacrolimus and pimecrolimus exert their immunosuppressive effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[3][4] Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[5][6] When phosphorylated, NFAT remains in the cytoplasm; however, upon dephosphorylation by calcineurin, it translocates to the nucleus. In the nucleus, NFAT activates the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2), which are critical for T-cell proliferation and activation.[7] By blocking this pathway, tacrolimus and pimecrolimus effectively suppress the inflammatory response.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates Gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-2) NFAT->Gene_transcription activates Tac_Pim Tacrolimus / Pimecrolimus FKBP12 FKBP12 Tac_Pim->FKBP12 Complex Drug-FKBP12 Complex FKBP12->Complex Complex->Calcineurin_active inhibits mTOR_Pathway Cytokine_R Cytokine Receptor (e.g., IL-2R) PI3K PI3K Cytokine_R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates S6K S6 Kinase mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Protein_synthesis Protein Synthesis & Cell Cycle Progression S6K->Protein_synthesis FourEBP1->Protein_synthesis Sirolimus Sirolimus (Rapamycin) FKBP12 FKBP12 Sirolimus->FKBP12 Complex Drug-FKBP12 Complex FKBP12->Complex Complex->mTORC1 inhibits

References

Validation

Validating the Mechanism of Action of Novel Ascomycin Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of novel Ascomycin derivatives, focusing on the validation of their mechanism of action as potent immunosuppressa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Ascomycin derivatives, focusing on the validation of their mechanism of action as potent immunosuppressants. We present experimental data comparing their performance with established alternatives and provide detailed protocols for key validation assays.

Core Mechanism of Action: Calcineurin Inhibition

Ascomycin and its derivatives exert their immunosuppressive effects by inhibiting calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] The established mechanism involves the formation of a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This drug-immunophilin complex then binds to calcineurin, sterically blocking its active site and preventing it from dephosphorylating its substrates.[1]

The primary downstream target of calcinein in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[2][3] In a resting state, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus.[4] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of a wide array of genes crucial for the immune response, most notably Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[2][4] By inhibiting calcineurin, ascomycin derivatives prevent NFAT dephosphorylation and its subsequent nuclear translocation, thereby suppressing T-cell activation and the inflammatory cascade.

Comparative Performance of Novel Ascomycin Derivatives

The development of novel ascomycin derivatives aims to improve upon the therapeutic window of existing calcineurin inhibitors like tacrolimus (FK506) and pimecrolimus. Key objectives include enhancing potency, reducing systemic side effects, and improving skin penetration for topical applications. This section provides a comparative summary of the in vitro and in vivo activities of several novel ascomycin derivatives.

Table 1: Immunosuppressive Activity of Novel Ascomycin Derivatives (In Vitro)
CompoundMixed Lymphocyte Reaction (MLR) IC50 (nM)IL-2 Reporter Assay IC50 (nM)Calcineurin Inhibition IC50 (nM)FKBP12 Binding Ki (nM)Reference(s)
Ascomycin 0.1 - 10.2 - 2~1~0.4[5][6]
Tacrolimus (FK506) ~0.05~0.1~0.5~0.2[7]
Pimecrolimus (SDZ ASM 981) 2 - 53 - 10~5~2[8]
32-O-Acetylascomycin Potent (qualitative)Potent (qualitative)Not ReportedNot Reported[5]
32-O-Thioacetylascomycin Potent (qualitative)Potent (qualitative)Not ReportedNot Reported[5]
C-33 Hydroxyl Ascomycin Excellent (qualitative)Not ReportedNot ReportedNot Reported[9]
JH-FK-08 (C22-modified) 42.6Not ReportedNot ReportedNot Reported[10]
9-DeoxoFK520 >900-fold less than FK506Not ReportedNot ReportedNot Reported[11]
Table 2: In Vivo Immunosuppressive Activity
CompoundModelEndpointResultReference(s)
C-33 Hydroxyl Ascomycin Rat Popliteal Lymph Node (rPLN) Hyperplasia AssayInhibition of lymph node swellingExcellent activity[9]
JH-FK-08 (C22-modified) Murine C. neoformans infection modelSurvivalEffective[10]

Experimental Protocols for Mechanism of Action Validation

Detailed methodologies for the key experiments cited in this guide are provided below.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.[12]

  • Designate PBMCs from one donor as "responder cells" and the other as "stimulator cells."

  • Inactivate the stimulator cells by irradiation (e.g., 3000 rads) or treatment with mitomycin C (25 µg/mL) to prevent their proliferation.[12][13]

  • Wash the stimulator cells extensively to remove any residual mitomycin C.

2. Assay Setup:

  • Plate responder cells (e.g., 1 x 10^5 cells/well) in a 96-well flat-bottom plate in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.[14]

  • Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.[12]

  • Add serial dilutions of the ascomycin derivatives or control compounds to the appropriate wells. Include vehicle controls (e.g., DMSO).

  • For a positive control for proliferation, a mitogen like phytohemagglutinin (PHA) can be added to wells with only responder cells. A negative control will contain only responder cells in media.[12]

3. Incubation and Proliferation Measurement:

  • Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.[12]

  • To measure proliferation, pulse the cells with a marker of DNA synthesis, such as [3H]-thymidine or BrdU, for the final 12-24 hours of incubation.[12]

  • Harvest the cells and measure the incorporation of the label. For [3H]-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based colorimetric assay is used.[12]

4. Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of T-cell proliferation.

IL-2 Reporter Gene Assay

This assay measures the inhibition of IL-2 gene expression, a direct downstream target of NFAT activation.

1. Cell Line and Culture:

  • Use a Jurkat T-cell line stably transfected with a reporter construct containing the firefly luciferase gene under the control of the IL-2 promoter (e.g., 2H4 cells).[15][16]

  • Maintain the cells in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and the appropriate selection agents (e.g., hygromycin B, G418, puromycin).[15]

2. Assay Procedure:

  • Plate the Jurkat reporter cells (e.g., 1 x 10^5 cells/well) in a 96-well white, clear-bottom plate.[16]

  • Pre-incubate the cells with serial dilutions of the ascomycin derivatives or control compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells to induce IL-2 promoter activity. A common method is to use a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.[15]

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[16]

3. Luciferase Activity Measurement:

  • After incubation, add a luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay Reagent) to each well.[16]

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the stimulated vehicle control.

  • Determine the IC50 value, representing the concentration at which the compound inhibits 50% of the IL-2 promoter-driven luciferase expression.

In Vitro Calcineurin Phosphatase Activity Assay (Malachite Green-based)

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0).[17]

  • Prepare a solution of purified, active calcineurin enzyme and its substrate, a phosphopeptide such as RII phosphopeptide.

  • Prepare a Malachite Green solution for phosphate detection. This is typically a solution of malachite green hydrochloride and ammonium molybdate in acid.[17][18]

  • Prepare a series of phosphate standards for generating a standard curve.[18]

2. Assay Protocol:

  • In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound (ascomycin derivative) or vehicle control.

  • Pre-incubate the mixture for 10-15 minutes at 37°C.[17]

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Incubate for a set time (e.g., 15-30 minutes) at 37°C.[17]

  • Stop the reaction and detect the released free phosphate by adding the Malachite Green solution.[17]

  • Allow 15-30 minutes for color development.[18]

3. Data Analysis:

  • Measure the absorbance at approximately 620-660 nm.[17][18]

  • Use the phosphate standard curve to determine the amount of phosphate released in each well.

  • Calculate the percentage of inhibition of calcineurin activity for each compound concentration.

  • Determine the IC50 value for calcineurin inhibition.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by ascomycin derivatives and the general workflow for their validation.

Ascomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation CD28 CD28 CD28->LCK ZAP70 ZAP70 LCK->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ release Ca2+ Ca²⁺ ER->Ca2+ Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Activation Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT Translocation FKBP12 FKBP12 Ascomycin_FKBP12 Ascomycin-FKBP12 Complex FKBP12->Ascomycin_FKBP12 Ascomycin Ascomycin Derivative Ascomycin->FKBP12 Ascomycin_FKBP12->Calcineurin_active Inhibition IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Ascomycin derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Start Novel Ascomycin Derivative Synthesis In_Vitro In Vitro Validation Start->In_Vitro In_Vivo In Vivo Validation In_Vitro->In_Vivo FKBP12_Binding FKBP12 Binding Assay Calcineurin_Assay Calcineurin Phosphatase Activity Assay MLR_Assay Mixed Lymphocyte Reaction (MLR) IL2_Assay IL-2 Reporter Gene Assay Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis PLN_Assay Rat Popliteal Lymph Node (rPLN) Assay DTH_Model Delayed-Type Hypersensitivity Model Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: General experimental workflow for validating novel Ascomycin derivatives.

References

Comparative

Benchmarking Ascomycin's Performance Against New Immunosuppressants: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ascomycin, a potent calcineurin inhibitor, has long been a cornerstone in immunosuppressive therapy. However, the landscape of immunosuppressio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, a potent calcineurin inhibitor, has long been a cornerstone in immunosuppressive therapy. However, the landscape of immunosuppression is continually evolving, with the advent of novel agents promising improved efficacy, better safety profiles, and different mechanisms of action. This guide provides an objective comparison of Ascomycin's performance against a new generation of immunosuppressants, including the next-generation calcineurin inhibitor Voclosporin, the costimulation blocker Belatacept, and the anti-CD40L antibody Tegoprubart. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Mechanism of Action Overview

Ascomycin, and its close analogue Tacrolimus, exert their immunosuppressive effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Newer immunosuppressants target this and other pathways with greater specificity or entirely different approaches:

  • Voclosporin: A next-generation calcineurin inhibitor, Voclosporin exhibits a more potent and consistent inhibition of calcineurin compared to older counterparts.[1][2]

  • Belatacept: This fusion protein blocks the CD28-mediated co-stimulatory signal required for full T-cell activation by binding to CD80 and CD86 on antigen-presenting cells.[3][4]

  • Tegoprubart: A monoclonal antibody that targets the CD40 ligand (CD40L), Tegoprubart disrupts the interaction between T-cells and antigen-presenting cells, a critical step in the immune response.[5][6]

Data Presentation: Comparative Efficacy and Safety

Direct head-to-head clinical trial data comparing Ascomycin with Voclosporin, Belatacept, and Tegoprubart is limited. The following tables summarize available preclinical and clinical data, using Tacrolimus as a benchmark for Ascomycin's performance and comparing it with data on the newer agents.

Table 1: In Vitro Potency of Immunosuppressants

CompoundTargetAssayIC50 (approximate)Reference
Ascomycin CalcineurinMixed Lymphocyte Reaction (MLR)~0.1 nM (similar to Tacrolimus)[7]
Tacrolimus CalcineurinMixed Lymphocyte Reaction (MLR)0.1 nM[7]
Voclosporin CalcineurinT-cell cytokine productionMore potent than Cyclosporine A[1]
Belatacept CD80/CD86T-cell ProliferationDose-dependent inhibition[8][9]
Tegoprubart CD40LNot directly comparable via IC50Blocks CD40L-mediated signaling[5]

Note: IC50 values can vary significantly based on the specific assay conditions.

Table 2: In Vivo Performance in Preclinical Models (Graft Rejection)

CompoundModelKey FindingsReference
Ascomycin Mouse Heart TransplantationProlonged graft survival, comparable to FK-506[10]
Tacrolimus Mouse Heart TransplantationProlonged graft survival[10]
Belatacept Primate Kidney TransplantSuperior graft function and survival vs. Cyclosporine[3]
Tegoprubart Primate Kidney TransplantPrevention of rejection[5]

Table 3: Clinical Trial Outcomes and Side Effect Profiles

CompoundKey Efficacy OutcomesCommon Adverse EventsReference
Ascomycin (similar to Tacrolimus) High rates of graft survivalNephrotoxicity, neurotoxicity, new-onset diabetes[11]
Voclosporin Rapid and sustained reduction in proteinuria in lupus nephritisLower incidence of new-onset diabetes compared to Tacrolimus[12][13]
Belatacept Improved long-term renal function vs. CyclosporineHigher rates of acute rejection initially, post-transplant lymphoproliferative disorder[3][14]
Tegoprubart Currently in clinical trials for kidney transplant rejectionGenerally well-tolerated in early studies[5][6]

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[15][16]

Objective: To measure the proliferation of T-cells from one donor (responder) when stimulated by cells from a different donor (stimulator) and the inhibitory effect of immunosuppressive compounds on this proliferation.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct healthy donors using Ficoll-Paque density gradient centrifugation.

  • Responder and Stimulator Cell Preparation:

    • Responder Cells: PBMCs from one donor are labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Stimulator Cells: PBMCs from the second donor are treated with Mitomycin C or irradiation to prevent their proliferation, ensuring they only act as stimulators.

  • Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate at a 1:1 ratio in a complete RPMI-1640 medium.

  • Compound Addition: The immunosuppressive compounds (Ascomycin and newer agents) are added to the co-cultures at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • T-cell Proliferation: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. The percentage of proliferating cells is calculated.

    • Cytokine Production: Supernatants are collected to measure the levels of key cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.

    • IC50 Calculation: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration.[17]

Graft-versus-Host Disease (GvHD) Mouse Model

GvHD models are essential for in vivo evaluation of immunosuppressive drug efficacy in preventing this common complication of allogeneic hematopoietic stem cell transplantation.[18][19]

Objective: To induce GvHD in mice and assess the ability of immunosuppressive agents to prevent or mitigate the disease.

Methodology:

  • Animal Model: A common model utilizes lethally irradiated BALB/c recipient mice transplanted with bone marrow cells and splenocytes from C57BL/6 donor mice.

  • Transplantation:

    • Recipient mice receive a lethal dose of total body irradiation.

    • Within 24 hours, the mice are intravenously injected with a suspension of bone marrow cells and splenocytes from the donor mice.

  • Drug Administration:

    • Treatment groups receive daily intraperitoneal injections of Ascomycin, a newer immunosuppressant, or a vehicle control, starting from the day of transplantation.

  • Monitoring:

    • Survival: Mice are monitored daily for survival.

    • GvHD Score: Clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity, are scored several times a week.

    • Histopathology: At the end of the study or upon euthanasia, tissues such as the skin, liver, and intestines are collected for histological analysis to assess the severity of GvHD-related damage.

  • Analysis:

    • Kaplan-Meier survival curves are generated to compare the survival rates between treatment groups.

    • GvHD scores are plotted over time to assess the clinical severity of the disease.

    • Histopathological scores are used to quantify tissue damage.

Signaling Pathways and Experimental Workflows

Ascomycin/Voclosporin: Calcineurin-NFAT Signaling Pathway

Calcineurin_NFAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLCγ TCR->PLC Antigen Presentation Ca_release Ca²⁺ Release PLC->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT_A NFAT (Active) NFAT_P->NFAT_A Translocation FKBP12 FKBP12 Complex Ascomycin-FKBP12 Complex FKBP12->Complex Ascomycin Ascomycin/ Voclosporin Ascomycin->FKBP12 Complex->Calcineurin Inhibits Gene IL-2 Gene Transcription NFAT_A->Gene Activates

Caption: Ascomycin/Voclosporin inhibit Calcineurin, blocking NFAT activation and IL-2 production.

Belatacept: Costimulation Blockade Pathway

Belatacept_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Activation T-Cell Activation TCR->Activation CD28->Activation Belatacept Belatacept Belatacept->CD80_86 Binds and Blocks

Caption: Belatacept blocks the CD28-CD80/86 costimulatory signal, preventing T-cell activation.

Tegoprubart: CD40L-CD40 Blockade Pathway

Tegoprubart_Pathway cluster_apc Antigen Presenting Cell (APC) CD40L CD40L CD40 CD40 CD40L->CD40 Interaction APC_Activation APC Activation & Cytokine Release CD40->APC_Activation Tegoprubart Tegoprubart Tegoprubart->CD40L

Caption: Tegoprubart blocks the CD40L-CD40 interaction, inhibiting APC activation.

Experimental Workflow: Immunosuppressant Screening

Experimental_Workflow start Start: Isolate PBMCs mlr In Vitro: Mixed Lymphocyte Reaction (MLR) Assay start->mlr graft In Vivo: Allogeneic Graft Model start->graft data Data Analysis: IC50, Survival Curves, Histopathology mlr->data pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis graft->pkpd pkpd->data end End: Comparative Efficacy & Safety Profile data->end

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Ascomycin Disposal Procedures

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides a comprehensive, step-...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ascomycin, a potent macrolide antibiotic. Adherence to these guidelines is essential to protect laboratory personnel and the environment.

Ascomycin is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[2][3] Therefore, Ascomycin and its containers must be treated as hazardous waste.

Immediate Safety and Handling Precautions:

Prior to handling Ascomycin for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

Ascomycin Disposal Protocol:

The primary principle for Ascomycin disposal is to treat it as hazardous chemical waste. It should never be disposed of down the sink or in regular trash.[7][8]

Step 1: Waste Segregation and Collection

  • Solid Ascomycin Waste: Collect all solid Ascomycin waste, including unused or expired powder, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris, in a designated, clearly labeled, and leak-proof hazardous waste container.[9][10] The container should be made of a compatible material, such as polyethylene or polypropylene.[5]

  • Liquid Ascomycin Waste: Solutions containing Ascomycin should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9][10] Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ascomycin," and the approximate concentration and quantity.

Step 2: Storage of Ascomycin Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]

  • The SAA should be located at or near the point of generation and away from drains or water sources.[1][11]

  • Ensure that the storage area is secure and that incompatible chemicals are not stored together.[10]

Step 3: Disposal of Empty Ascomycin Containers

  • A container that has held Ascomycin is considered hazardous waste.

  • To decontaminate an "empty" container, it must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent capable of dissolving Ascomycin).[7]

  • The rinseate from the triple-rinsing process must be collected and disposed of as liquid Ascomycin hazardous waste.[7]

  • After triple-rinsing, deface or remove all labels from the container.[7][9] The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, depending on its material.

Step 4: Arranging for Professional Disposal

  • Once the hazardous waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection by a licensed hazardous material disposal company.[4][6]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11]

  • The recommended disposal method for Ascomycin is incineration in a facility equipped with an afterburner and scrubber.[4] Alternatively, consult your State Land Waste Management Authority for guidance on disposal in an authorized landfill.[5]

Quantitative Data Summary:

While specific quantitative data for Ascomycin disposal is limited in the provided search results, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation (Satellite Area)55 gallons[11]
Maximum Acutely Toxic Waste Accumulation (P-list)1 quart (liquid) or 1 kg (solid)[11]
Container Headspace for Liquid WasteAt least one-inch[10]
pH Range for Potential Drain Disposal (Not for Ascomycin)5.5 to 10.5[8]

Ascomycin Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of Ascomycin.

Ascomycin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_container Empty Container Disposal cluster_final Final Disposal A Wear Appropriate PPE B Solid Ascomycin Waste A->B Handle Waste C Liquid Ascomycin Waste A->C Handle Waste D Collect in Labeled, Compatible Hazardous Waste Container B->D C->D E Store in Designated Satellite Accumulation Area D->E Seal Container J Contact EHS for Pickup by Licensed Disposal Company E->J Container Full or Max Storage Time F Triple-Rinse Container G Collect Rinseate as Hazardous Waste F->G H Deface Labels F->H G->D I Dispose of Clean Container H->I K Incineration or Authorized Landfill J->K

Caption: Workflow for the proper disposal of Ascomycin waste.

References

Handling

Safeguarding Researchers: A Comprehensive Guide to Handling Ascomycin

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent compounds like Ascomycin is paramount. This document provides essential, immediate...

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent compounds like Ascomycin is paramount. This document provides essential, immediate safety protocols and logistical plans, including detailed operational and disposal procedures, to foster a secure laboratory environment.

Hazard Identification and Control

Ascomycin is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with Ascomycin. The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Hand Protection Wear two pairs of powder-free, chemical-resistant gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3]Prevents skin contact and absorption.[1] Double-gloving provides an additional barrier against contamination.[3]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]Protects the skin and personal clothing from spills and contamination.[1]
Eye and Face Protection Use tightly fitting safety goggles with side shields.[4] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[5]Protects the eyes and face from accidental splashes of Ascomycin solutions or powder.
Respiratory Protection For handling the powder or when generating aerosols, a suitable respirator (e.g., N95 or higher) should be used.[2][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]Prevents inhalation of harmful dust or aerosols.[1]
Exposure Control Parameters

Currently, there are no established occupational exposure limit values for Ascomycin.[2] Therefore, it is critical to handle this compound with the utmost care, assuming a high level of toxicity, and to always use the prescribed personal protective equipment.

Procedural Guidance for Handling Ascomycin

A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

Pre-Handling Operations:

  • Designated Area: All work with Ascomycin should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any potential spills or aerosols.[6]

  • PPE Donning: Before entering the designated area, correctly don all required personal protective equipment as specified in the table above.

  • Spill Kit: Ensure a spill kit appropriate for cytotoxic or potent compounds is readily accessible.

  • Material Preparation: Gather all necessary materials, including Ascomycin, solvents, and experimental apparatus, and place them within the containment area before beginning work.

Handling Protocol:

  • Weighing: If handling the powdered form, weigh Ascomycin in a ventilated balance enclosure or a fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the Ascomycin powder slowly to avoid splashing. Ascomycin is soluble in methanol (10 mg/ml).[7]

  • Experimental Procedures: Conduct all experimental manipulations within the designated containment area. Avoid direct contact with the substance.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where Ascomycin is handled.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1][2]

Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with Ascomycin using an appropriate cleaning agent.

  • PPE Doffing: Remove personal protective equipment in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Hand Washing: Immediately wash hands with soap and water after removing all PPE.[3]

Disposal Plan for Ascomycin Waste

Proper disposal of Ascomycin and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • All disposable items that have come into contact with Ascomycin, including gloves, gowns, pipette tips, and containers, should be considered hazardous waste.

  • Segregate Ascomycin waste from general laboratory waste.

Disposal Procedure:

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect unused Ascomycin solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Deactivation: For unused quantities of the drug, it is recommended to consult with a licensed hazardous material disposal company.[4]

  • Final Disposal: Dispose of all Ascomycin waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][4] Do not dispose of Ascomycin down the drain or in the regular trash.[2]

Ascomycin Handling Workflow

The following diagram illustrates the key steps for the safe handling of Ascomycin, from preparation to disposal.

Ascomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Designate Work Area (Fume Hood/BSC) don_ppe 2. Don Required PPE spill_kit 3. Ensure Spill Kit is Accessible weigh 5. Weigh Powder in Ventilated Enclosure don_ppe->weigh prep_materials 4. Prepare Materials in Containment prepare_solution 6. Prepare Solution weigh->prepare_solution experiment 7. Conduct Experiment prepare_solution->experiment decontaminate 8. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 9. Doff PPE Correctly decontaminate->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands dispose_waste 11. Dispose of Waste as Hazardous wash_hands->dispose_waste

Caption: Workflow for the safe handling of Ascomycin.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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